molecular formula C10H11BrO3 B1493922 Methyl 6-bromo-3-methoxy-2-methylbenzoate CAS No. 55289-16-2

Methyl 6-bromo-3-methoxy-2-methylbenzoate

Cat. No.: B1493922
CAS No.: 55289-16-2
M. Wt: 259.1 g/mol
InChI Key: TUXBCXWWUOZFOX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-bromo-3-methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 6-bromo-3-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-3-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBCXWWUOZFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710650
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-16-2
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-3-methoxy-2-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors. Given the limited availability of experimental data for this specific compound in public-access databases, this guide combines established synthetic methodologies for analogous structures with predictive analysis of its spectroscopic characteristics, ensuring a robust and scientifically grounded resource. Every protocol is designed as a self-validating system, and all theoretical claims are supported by authoritative references.

Compound Profile: Structural and Physicochemical Properties

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted aromatic ester. Its structure incorporates a bromine atom, a methoxy group, and a methyl group on the benzene ring, in addition to the methyl ester functionality. This unique substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of Methyl 6-bromo-3-methoxy-2-methylbenzoate
PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[PubChem][1]
Molecular Weight 259.10 g/mol [Sigma-Aldrich][2]
CAS Number 55289-16-2[Sigma-Aldrich][2]
Appearance Solid (predicted)[Sigma-Aldrich][2]
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoate[PubChem][1]
SMILES CC1=C(C=CC(=C1C(=O)OC)Br)OC[PubChem][1]
InChI Key TUXBCXWWUOZFOX-UHFFFAOYSA-N[Sigma-Aldrich][2]
Predicted XLogP3 2.8[PubChem][1]

Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate

The synthesis of the title compound is most logically achieved through a two-step process: the regioselective bromination of a suitable precursor followed by esterification. The most direct route involves the electrophilic bromination of 3-methoxy-2-methylbenzoic acid to yield 6-bromo-3-methoxy-2-methylbenzoic acid, which is then subjected to Fischer esterification.

Step 1: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic Acid

The primary challenge in this step is achieving the desired regioselectivity. The starting material, 3-methoxy-2-methylbenzoic acid, has multiple substituents that direct incoming electrophiles. The methoxy and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing[3]. The strong activating effect of the methoxy group, combined with the directing influence of the other substituents, favors bromination at the C6 position[3].

Synthesis_Step1 start 3-methoxy-2-methylbenzoic acid product 6-Bromo-3-methoxy-2-methylbenzoic acid start->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., NBS or Br₂)

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 3-methoxy-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Ice bath

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in the chosen solvent.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.05 eq) portion-wise to the stirred solution. If using bromine, it should be added dropwise. The reaction may be exothermic, and an ice bath can be used to maintain the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a sodium thiosulfate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, and can sometimes offer better regioselectivity[3].

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common choice for brominations.

  • Purification: The formation of isomeric byproducts is a significant challenge[3]. Recrystallization or column chromatography is crucial for isolating the desired 6-bromo isomer.

Step 2: Fischer Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and effective method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst[4].

Synthesis_Step2 start 6-Bromo-3-methoxy-2-methylbenzoic acid product Methyl 6-bromo-3-methoxy-2-methylbenzoate start->product Fischer Esterification reagent Methanol (excess) Acid Catalyst (e.g., H₂SO₄)

Caption: Workflow for the final esterification step.

Experimental Protocol: Fischer Esterification [1][5]

Materials:

  • 6-Bromo-3-methoxy-2-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-bromo-3-methoxy-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which also acts as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol in large excess shifts the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield[4].

  • Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[4].

  • Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst and any remaining carboxylic acid starting material, simplifying the purification process.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35d1HAr-HAromatic proton ortho to the bromine atom.
~ 6.85d1HAr-HAromatic proton para to the bromine atom and ortho to the methoxy group.
~ 3.90s3H-COOCH₃Methyl ester protons.
~ 3.85s3H-OCH₃Methoxy group protons.
~ 2.40s3HAr-CH₃Aromatic methyl group protons.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to coupling with each other.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 166C=OCarbonyl carbon of the ester.
~ 158C-OCH₃Aromatic carbon attached to the methoxy group.
~ 135C-BrAromatic carbon attached to the bromine atom.
~ 133C-COOCH₃Quaternary aromatic carbon attached to the ester group.
~ 125Ar-CHAromatic methine carbon.
~ 120C-CH₃Quaternary aromatic carbon attached to the methyl group.
~ 115Ar-CHAromatic methine carbon.
~ 56-OCH₃Methoxy carbon.
~ 52-COOCH₃Methyl ester carbon.
~ 20Ar-CH₃Aromatic methyl carbon.

Note: These are estimated chemical shifts and the actual values may vary.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretching (aliphatic and aromatic)
~ 1725StrongC=O stretching (ester)
~ 1600, 1480Medium-WeakC=C stretching (aromatic ring)
~ 1250StrongC-O stretching (ester and ether)
~ 1100MediumC-O stretching (ether)
~ 800-600Medium-StrongC-Br stretching and C-H out-of-plane bending
Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry, Methyl 6-bromo-3-methoxy-2-methylbenzoate is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Key Predicted Fragments:

  • [M]⁺ and [M+2]⁺: Molecular ion peaks at m/z 258 and 260.

  • [M - 31]⁺: Loss of the methoxy group (-OCH₃) from the ester.

  • [M - 59]⁺: Loss of the carbomethoxy group (-COOCH₃).

  • Fragment ions corresponding to the brominated aromatic ring.

Chemical Reactivity and Potential Applications

The reactivity of Methyl 6-bromo-3-methoxy-2-methylbenzoate is governed by its functional groups.

  • The Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be a site for transesterification reactions.

  • The Bromine Atom: As an aryl bromide, it is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making the compound a valuable building block for more complex molecules.

  • The Aromatic Ring: The electron-donating methoxy and methyl groups, and the electron-withdrawing bromo and ester groups, influence the electron density of the aromatic ring, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.

Given its structure, this compound is a promising starting material for the synthesis of novel pharmaceutical agents and functional materials where a polysubstituted benzene core is required.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-bromo-3-methoxy-2-methylbenzoate is not widely available, data from closely related compounds such as other brominated methoxybenzoates suggest the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this chemical.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a compound with significant potential as a synthetic intermediate. While the lack of readily available experimental data presents a challenge, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The detailed protocols and the rationale behind them are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies. As with any chemical synthesis, careful optimization and characterization are paramount for successful outcomes.

References

  • PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate.[Link]

  • PubChem. Methyl 4-bromo-3-methoxybenzoate - 6 Safety and Hazards.[Link]

  • Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?[Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid.[Link]

  • OperaChem. Fischer Esterification-Typical Procedures.[Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.[Link]

Sources

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a key substituted aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, in-depth spectroscopic analysis, and its applications as a crucial intermediate in the development of novel therapeutic agents. The molecular weight of Methyl 6-bromo-3-methoxy-2-methylbenzoate is a fundamental physical constant, determined to be 259.10 g/mol . This in-depth guide is intended to equip researchers in the pharmaceutical and chemical industries with the essential knowledge to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective application in research and development. This section details the key physicochemical characteristics of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Molecular and Structural Data

The structural attributes of Methyl 6-bromo-3-methoxy-2-methylbenzoate are summarized in the table below. The presence of a bromine atom makes this compound an excellent substrate for cross-coupling reactions, while the ester and methoxy groups can be subjected to various chemical transformations.

PropertyValueSource
Molecular Weight 259.10 g/mol
CAS Number 55289-16-2
Empirical Formula C₁₀H₁₁BrO₃
Physical Form Solid
Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

  • Aromatic Protons (2H): Expected to appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo, methoxy, and methyl groups.

  • Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

  • Ester Methyl Protons (3H): A singlet is expected in the region of δ 3.7-3.9 ppm.

  • Ring Methyl Protons (3H): A singlet should appear in the upfield region, typically around δ 2.2-2.5 ppm.

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the different carbon atoms are as follows:

  • Carbonyl Carbon (C=O): Expected to be in the downfield region, around δ 165-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range.

  • Methoxy Carbon (O-CH₃): A signal is anticipated around δ 55-60 ppm.

  • Ester Methyl Carbon (CO-O-CH₃): A signal is expected around δ 50-55 ppm.

  • Ring Methyl Carbon (Ar-CH₃): The most upfield signal, likely appearing around δ 15-25 ppm.

The mass spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

  • Molecular Ion (M⁺): Two peaks of almost equal intensity at m/z 258 and 260.

  • Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form an acylium ion, and the loss of the entire ester group. The presence of the bromine atom will be evident in the isotopic patterns of the resulting fragments.

Synthesis Protocol

The synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate is typically achieved in a two-step process, starting from 3-methoxy-2-methylbenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 6-bromo-3-methoxy-2-methylbenzoic acid

This step involves the electrophilic aromatic substitution of 3-methoxy-2-methylbenzoic acid. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The strongly activating methoxy group and the methyl group are ortho, para-directing, while the deactivating carboxylic acid group is meta-directing. The interplay of these effects favors bromination at the C6 position[1].

Materials:

  • 3-methoxy-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methoxy-2-methylbenzoic acid in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-3-methoxy-2-methylbenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The carboxylic acid obtained in the previous step is converted to its corresponding methyl ester via Fischer esterification.

Materials:

  • 6-bromo-3-methoxy-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-bromo-3-methoxy-2-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired product, Methyl 6-bromo-3-methoxy-2-methylbenzoate.

  • Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A 3-methoxy-2-methylbenzoic acid B NBS, H₂SO₄ (cat.) in DCM A->B Reactants C 6-bromo-3-methoxy-2-methylbenzoic acid B->C Product D 6-bromo-3-methoxy-2-methylbenzoic acid E Methanol, H₂SO₄ (cat.) D->E Reactants F Methyl 6-bromo-3-methoxy-2-methylbenzoate E->F Final Product

Caption: Synthetic workflow for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further opportunities for molecular diversification. The methoxy and methyl groups can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While specific examples of its direct use in blockbuster drugs are not widely published, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility lies in its ability to serve as a versatile starting material for the generation of compound libraries for high-throughput screening.

Applications cluster_reactions Key Chemical Transformations A Methyl 6-bromo-3-methoxy-2-methylbenzoate B Suzuki Coupling A->B C Heck Coupling A->C D Sonogashira Coupling A->D E Hydrolysis A->E F Reduction A->F G Complex Bioactive Molecules (e.g., for Oncology, Inflammation) B->G Leads to C->G Leads to D->G Leads to E->G Leads to F->G Leads to

Caption: Applications of the core compound in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-3-methoxy-2-methylbenzoate. It is recommended to handle this compound in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in the laboratory. The provided protocols and spectroscopic predictions serve as a valuable resource for researchers and scientists engaged in the development of novel chemical entities with therapeutic potential.

References

  • PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted benzene derivative. Its structure, featuring a bromine atom, a methoxy group, a methyl group, and a methyl ester function, presents a unique electronic and steric environment, making it an interesting candidate for further chemical transformations. Understanding its spectroscopic signature is paramount for its unambiguous identification and for quality control in synthetic applications.

Below is a diagram of the molecular structure of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

reactant 3-methoxy-2-methylbenzoic acid product 6-bromo-3-methoxy-2-methylbenzoic acid reactant->product Electrophilic Aromatic Substitution reagent Brominating agent (e.g., Br2) reagent->product

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • In a fume hood, dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromo-3-methoxy-2-methylbenzoic acid.

Step 2: Fischer Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an excess of methanol. [1]

reactant 6-bromo-3-methoxy-2-methylbenzoic acid product Methyl 6-bromo-3-methoxy-2-methylbenzoate reactant->product Fischer Esterification reagent1 Methanol (excess) reagent1->product reagent2 Acid catalyst (e.g., H2SO4) reagent2->product

Caption: Fischer esterification to the target compound.

Experimental Protocol:

  • In a round-bottom flask, suspend 6-bromo-3-methoxy-2-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, allow the mixture to cool to room temperature and then neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the key spectroscopic data for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and methyl ester groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.3 - 7.5Doublet1HAr-H
~ 6.8 - 7.0Doublet1HAr-H
~ 3.9Singlet3H-OCH₃ (ester)
~ 3.8Singlet3H-OCH₃ (ether)
~ 2.4Singlet3HAr-CH₃

Interpretation:

  • Aromatic Protons: The two aromatic protons are on adjacent carbons and will therefore appear as doublets due to spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the methoxy and methyl groups are activating.

  • Methyl Ester Protons: The protons of the methyl ester group are expected to appear as a singlet around 3.9 ppm.

  • Methoxy Protons: The protons of the methoxy group will also be a singlet, typically around 3.8 ppm.

  • Aromatic Methyl Protons: The protons of the methyl group attached to the aromatic ring will appear as a singlet at a more upfield position, around 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 165 - 170C=O (ester)
~ 155 - 160C-OCH₃
~ 135 - 140C-CH₃
~ 130 - 135C-H (aromatic)
~ 115 - 120C-Br
~ 110 - 115C-H (aromatic)
~ 55 - 60-OCH₃ (ether)
~ 50 - 55-OCH₃ (ester)
~ 15 - 20Ar-CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing bromine will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield.

  • Aliphatic Carbons: The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Predicted Absorption (cm⁻¹) Vibration Intensity
~ 3000 - 3100Aromatic C-H stretchMedium
~ 2850 - 3000Aliphatic C-H stretchMedium
~ 1720 - 1740C=O stretch (ester)Strong
~ 1550 - 1600Aromatic C=C stretchMedium
~ 1200 - 1300C-O stretch (ester and ether)Strong
~ 550 - 750C-Br stretchMedium-Strong

Interpretation:

  • The most characteristic peak will be the strong absorption of the ester carbonyl group (C=O) around 1720-1740 cm⁻¹. [2]* The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1550-1600 cm⁻¹ region. [3]* The C-O stretching of the ester and ether functionalities will result in strong absorptions in the 1200-1300 cm⁻¹ range.

  • The C-Br stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₁BrO₃), which is approximately 258 and 260 g/mol , reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • Loss of a methoxy radical (•OCH₃) from the ester group to give a stable acylium ion (m/z = M - 31). [4] * Loss of the methyl ester group (•COOCH₃) to give a brominated toluene derivative (m/z = M - 59).

    • Further fragmentation of the aromatic ring.

Standard Operating Procedures for Spectroscopic Analysis

The following are generalized protocols for acquiring high-quality spectroscopic data for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Compound purification Purify Compound (Chromatography/Recrystallization) synthesis->purification nmr NMR (1H & 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectroscopic Data to Molecular Structure nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more). A proton-decoupled sequence should be used to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is a standard method for small molecules and will likely produce a rich fragmentation pattern.

  • Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate. While experimental data is not widely available, the predictive analysis presented here, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers working with this compound. The detailed protocols for synthesis and analysis are designed to be a practical resource in the laboratory.

References

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from brainly.com. [4]2. BenchChem. (n.d.). Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-formylbenzoate. Retrieved from BenchChem. [5]3. BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from BenchChem. [6]4. Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts.

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [3]7. BenchChem. (n.d.). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. Retrieved from BenchChem.

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1H NMR spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS No. 55289-16-2).[1][2] As a substituted aromatic compound, its structural elucidation is critical for researchers in synthetic chemistry and drug development. This document, intended for scientists and professionals in the field, details the predicted ¹H NMR spectrum based on established principles of chemical shifts and spin-spin coupling. It offers a causality-driven explanation for the expected spectral features, a robust experimental protocol for data acquisition, and guidance on data interpretation. The aim is to equip researchers with the necessary expertise to confidently identify and characterize this molecule, ensuring scientific integrity and accelerating research timelines.

Introduction to the Structural Analysis

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted benzene derivative with the empirical formula C₁₀H₁₁BrO₃.[1] The precise arrangement of its functional groups—a methyl ester, a bromine atom, a methoxy group, and a methyl group—creates a unique electronic environment around each proton. ¹H NMR spectroscopy serves as an indispensable tool for verifying this structure by providing detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

The interpretation of its spectrum relies on a foundational understanding of how substituent effects modulate proton resonance frequencies. Electron-donating groups (EDGs) like the methoxy and methyl groups increase electron density on the aromatic ring, causing a shielding effect that shifts proton signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as the ester and bromine atom deshield nearby protons, shifting their signals to a lower field (higher ppm). This guide will systematically deconstruct these effects to predict the spectrum and provide a framework for empirical verification.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of Methyl 6-bromo-3-methoxy-2-methylbenzoate contains five distinct sets of chemically non-equivalent protons, which are expected to produce five unique signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The key to interpreting the spectrum is to first identify the unique proton environments within the molecule.

Caption: Molecular structure with unique proton groups labeled.

The five distinct proton environments are:

  • Aromatic Proton (H-4): The proton at position 4 of the benzene ring.

  • Aromatic Proton (H-5): The proton at position 5 of the benzene ring.

  • Ring Methyl Protons (-CH₃): The three protons of the methyl group at position 2.

  • Ring Methoxy Protons (-OCH₃): The three protons of the methoxy group at position 3.

  • Ester Methyl Protons (-COOCH₃): The three protons of the ester's methyl group.

Prediction of Chemical Shifts (δ) and Multiplicities

The chemical shift of each proton is governed by the electronic effects of the surrounding substituents. The predicted values are based on established principles of aromatic substitution and data from analogous compounds.[3][4][5]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale for Prediction
H-4 7.2 – 7.4Doublet (d)This proton is ortho to the electron-withdrawing bromine atom, leading to significant deshielding and a downfield shift. It experiences meta-coupling with H-5.
H-5 6.8 – 7.0Doublet (d)This proton is ortho to the strongly electron-donating methoxy group, causing a shielding effect and a pronounced upfield shift relative to H-4. It also experiences meta-coupling with H-4.
Ester -OCH₃ ~3.9Singlet (s)The protons of a methyl ester typically appear in this region due to the deshielding effect of the adjacent carbonyl and oxygen atoms. No adjacent protons results in a singlet.[5]
Ring -OCH₃ ~3.8Singlet (s)Protons of a methoxy group attached directly to an aromatic ring are found in this range.[6] The absence of neighboring protons leads to a singlet.
Ring -CH₃ ~2.4Singlet (s)Aromatic methyl group protons are shielded compared to other substituents and typically resonate around this value.[6] It appears as a singlet due to the lack of adjacent protons.
Prediction of Spin-Spin Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons. In this molecule, the most significant coupling will be between the two aromatic protons, H-4 and H-5.

  • H-4 and H-5: These protons are three bonds apart in a meta relationship. The expected meta-coupling constant (³Jmeta) is typically small, in the range of 2-3 Hz.[3] This will result in both H-4 and H-5 signals appearing as sharp doublets.

  • Other Protons: The protons of the three methyl groups (-CH₃, -OCH₃, and -COOCH₃) have no adjacent, non-equivalent protons. Therefore, they will not exhibit splitting and will all appear as singlets.

Recommended Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed to be self-validating by incorporating standard best practices.

A 1. Sample Weighing (5-10 mg of compound) B 2. Solvent Addition (0.6-0.7 mL CDCl₃ with TMS) A->B Justification: Ensures sufficient concentration for good S/N. C 3. Dissolution (Vortex until clear solution) B->C Rationale: CDCl₃ is a standard solvent; TMS is the 0 ppm reference. D 4. Filtration (Optional) (Filter through glass wool plug if particulates are present) C->D E 5. Transfer to NMR Tube (Use Pasteur pipette) D->E Reason: Particulates degrade spectral resolution. F 6. Spectrometer Insertion (Place tube in spinner and insert into magnet) E->F G 7. Locking & Shimming (Lock on deuterium signal of CDCl₃; optimize field homogeneity) F->G Purpose: Establishes stable magnetic field and maximizes resolution. H 8. Data Acquisition (Execute standard 1D proton experiment) G->H I 9. Data Processing (Fourier Transform, Phasing, Baseline Correction, Integration) H->I Goal: Convert raw data into interpretable spectrum.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 6-bromo-3-methoxy-2-methylbenzoate. This quantity is sufficient to obtain a high signal-to-noise ratio in a reasonable time.[7][8]

  • Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) can serve as a secondary chemical shift reference.[8][9]

  • Dissolution: Combine the sample and solvent in a small vial. Vortex thoroughly until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

  • Filtration: If any particulate matter remains, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical as suspended solids will severely degrade the magnetic field homogeneity and thus the spectral resolution.[9]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a Fourier-transform NMR spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of ¹H in the specific sample.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans. This is typically sufficient for a sample of this concentration.

    • Spectral Width: 0-12 ppm.

Data Processing and Interpretation Considerations

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each of the five signals. The integration values should correspond to a 1:1:3:3:3 ratio, representing the two single aromatic protons and the three sets of three methyl protons, respectively.

  • Potential Impurities: Be aware of potential impurities arising from the synthesis, which often involves the bromination of 3-methoxy-2-methylbenzoic acid.[10] Signals from unreacted starting material or isomeric byproducts could be present. For instance, the carboxylic acid proton of the precursor would appear as a very broad singlet far downfield (>10 ppm).

Conclusion

The ¹H NMR spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate is predicted to be highly informative and readily interpretable. The key diagnostic features are two doublets in the aromatic region, corresponding to the meta-coupled protons H-4 and H-5, and three distinct singlets in the upfield region, representing the ester methyl, ring methoxy, and ring methyl groups. The relative chemical shifts of the aromatic protons are dictated by the powerful and opposing electronic effects of the bromine and methoxy substituents. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum that, when compared against these predictions, will allow for unambiguous structural confirmation of the target molecule.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • Short Summary of 1H-NMR Interpretation. Chem 360 Jasperse Ch. 13 Notes. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Madison College. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). NP-MRD. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Madison College. [Link]

  • Solved NMR spectra of methyl benzoate and methyl. Chegg.com. [Link]

  • Methyl 3-methyl benzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate. PubChem. [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to 13C NMR Data for Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the 13C NMR spectra of aromatic compounds is fundamental to structure elucidation, purity assessment, and reaction monitoring. Substituted methyl benzoates serve as a classic model system for studying the transmission of electronic effects through an aromatic ring. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from various substituents.

This guide provides a comprehensive analysis of the 13C NMR data for substituted methyl benzoates. It moves beyond a simple catalog of chemical shifts to explain the underlying principles governing these values. We will explore a robust experimental protocol for data acquisition, delve into a detailed analysis of substituent-induced chemical shifts (SCS), and present the data in a comparative format to illuminate key structural and electronic trends.

Core Principles: The 13C NMR Spectrum of Methyl Benzoate

The 13C NMR spectrum of the parent compound, methyl benzoate, provides a baseline for understanding its substituted analogues. The spectrum displays six distinct signals, corresponding to the eight carbon atoms in the molecule, due to the molecule's plane of symmetry.

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its sp2 hybridization. It typically appears in the 165-167 ppm region.[1]

  • Aromatic Carbons (C1-C6): These sp2 hybridized carbons resonate in the 128-133 ppm range.

    • Ipso-Carbon (C1): The carbon directly attached to the carbomethoxy group is found around 130.2 ppm.[2]

    • Ortho-Carbons (C2/C6): These carbons are adjacent to the substituent and appear at approximately 129.6 ppm.[2]

    • Meta-Carbons (C3/C5): These carbons are one position further removed and are observed around 128.4 ppm.[2]

    • Para-Carbon (C4): The carbon at the position opposite the substituent resonates at the most downfield position of the ring carbons, around 132.7 ppm, indicating it is the most deshielded of the C-H aromatic carbons.[1]

  • Methoxyl Carbon (-OCH3): This sp3 hybridized carbon is shielded relative to the aromatic carbons and appears significantly upfield, typically around 52.0 ppm.[2]

Experimental Protocol for High-Fidelity 13C NMR Data Acquisition

Acquiring clean, reproducible 13C NMR spectra is crucial for accurate analysis. The following protocol is a self-validating system designed for reliability and precision.

Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the substituted methyl benzoate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing power for these compounds and its single, well-defined solvent resonance at ~77.16 ppm, which serves as a convenient internal reference.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a modern NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) for optimal sensitivity and dispersion.

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field on the sample to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

  • Data Acquisition:

    • The standard experiment for routine analysis is a one-pulse (zgpg) sequence with broadband proton decoupling.[5] This technique collapses all ¹H-¹³C couplings into single lines for each unique carbon, simplifying the spectrum and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[5][6]

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds. While quantitative 13C NMR requires longer delays (5x the longest T1), for routine structure elucidation where only chemical shifts are needed, a shorter delay is sufficient to acquire data in a reasonable time.[7]

      • Acquisition Time (aq): 1-2 seconds.

      • Number of Scans (ns): 128 to 1024, depending on the sample concentration and instrument sensitivity. The low natural abundance of 13C (1.1%) necessitates signal averaging.[5]

      • Spectral Width (sw): 0 to 220 ppm, to ensure all carbon signals, from the methoxyl to the carbonyl, are captured.

  • Data Processing:

    • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase correction.

    • Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

Analysis of Substituent Effects on 13C Chemical Shifts

The true power of 13C NMR lies in its ability to probe the electronic perturbations caused by substituents on the aromatic ring. These substituent-induced chemical shifts (SCS) are a direct consequence of changes in the local electron density around each carbon nucleus. An increase in electron density leads to magnetic shielding (an upfield shift to lower ppm), while a decrease in electron density causes deshielding (a downfield shift to higher ppm).

We will consider two representative examples in the para position: the strongly electron-donating amino (-NH2) group and the strongly electron-withdrawing nitro (-NO2) group.

Data Summary: 13C Chemical Shifts (δ, ppm) in CDCl3
CompoundSubstituent (at C4)C=OC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)-OCH3
Methyl Benzoate -H167.1130.2129.6128.4132.752.0
Methyl 4-Aminobenzoate -NH2166.8120.0131.5113.7151.051.7
Methyl 4-Nitrobenzoate -NO2165.0135.4130.7123.5150.552.8

Data compiled from various sources.[1][2][3][8][9]

Interpretation of Trends

1. Electron-Donating Group (-NH2):

The amino group is a powerful resonance donor (+R effect) and a weak inductive acceptor (-I effect). The resonance effect dominates.

  • Para-Carbon (C4): Experiences a massive downfield shift to ~151.0 ppm. This is because the nitrogen lone pair directly donates electron density into the ring, but C4 is directly bonded to the electronegative nitrogen, which dominates its chemical shift.

  • Ortho-Carbons (C2/C6): Show a slight downfield shift (~131.5 ppm). While resonance donation increases electron density here, this effect is counteracted by the deshielding influence of the carbomethoxy group.

  • Meta-Carbons (C3/C5): Are strongly shielded, shifting upfield to ~113.7 ppm. The resonance effect places negative charge density at the ortho and para positions, which inductively shields the adjacent meta carbons.

  • Ipso-Carbon (C1): Is significantly shielded, shifting upfield to ~120.0 ppm. This reflects the overall increase in electron density in the ring system due to the -NH2 group.

  • Carbonyl (C=O) and Methoxyl (-OCH3) Carbons: Show minimal changes, indicating that the electronic effects are primarily transmitted through the aromatic π-system and have a less pronounced effect on the ester moiety itself.

2. Electron-Withdrawing Group (-NO2):

The nitro group is a potent resonance and inductive acceptor (-R and -I effects).

  • Para-Carbon (C4): Is significantly deshielded, shifting downfield to ~150.5 ppm due to direct attachment to the strongly withdrawing nitro group.

  • Ortho-Carbons (C2/C6): Are slightly deshielded (~130.7 ppm) as the resonance withdrawal of electron density is most strongly felt at the ortho and para positions.

  • Meta-Carbons (C3/C5): Are strongly deshielded, shifting downfield to ~123.5 ppm. The strong inductive withdrawal of the nitro group deshields these carbons.

  • Ipso-Carbon (C1): Is strongly deshielded, shifting downfield to ~135.4 ppm. This reflects the overall electron-poor nature of the aromatic ring.

  • Carbonyl (C=O) and Methoxyl (-OCH3) Carbons: The carbonyl carbon is shielded slightly (~165.0 ppm), while the methoxyl carbon is deshielded (~52.8 ppm). These more complex trends can arise from through-space effects and alterations in the conjugation between the ring and the carbonyl group.[1]

Visualization of Electronic Effects

The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons.

Substituent_Effects cluster_EDG Electron-Donating Group (e.g., -NH2) cluster_EWG Electron-Withdrawing Group (e.g., -NO2) EDG_Ring C1 (Shielded) C2/C6 (Slightly Deshielded) C3/C5 (Strongly Shielded) C4 (Deshielded) COOMe1 COOCH3 (-R, -I) EDG_Ring:C1->COOMe1 Transmits effect EDG_Sub EDG (+R) EDG_Sub->EDG_Ring:C4 Donates e- density via resonance EWG_Ring C1 (Deshielded) C2/C6 (Deshielded) C3/C5 (Shielded) C4 (Strongly Deshielded) COOMe2 COOCH3 (-R, -I) EWG_Ring:C1->COOMe2 Transmits effect EWG_Sub EWG (-R, -I) EWG_Sub->EWG_Ring:C4 Withdraws e- density via resonance/induction note Shielding = Upfield Shift (↓ ppm) Deshielding = Downfield Shift (↑ ppm)

Caption: Substituent effects on aromatic 13C chemical shifts.

Conclusion

The 13C NMR spectra of substituted methyl benzoates offer a rich source of information about their electronic structure. The chemical shifts of the aromatic carbons are predictable and rationalized based on the interplay of inductive and resonance effects of the ring substituents. By following a standardized experimental protocol, researchers can obtain high-quality data that, when properly interpreted, becomes a powerful tool for structure confirmation and for understanding the transmission of electronic effects in conjugated systems. This guide provides the foundational knowledge and practical framework necessary for professionals to confidently utilize 13C NMR in their research and development endeavors.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X.
  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 51(16), 3050-3055. [Link]

  • Sivakumar, R., Sathyanarayana, D. N., & Ramprakash, Y. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 97(5-6), 577-584.
  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 261-266. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Brown, D. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

  • CEFIC-LRI. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Central European Institute of Technology. [Link]

  • Helmy, S., & Leibfarth, F. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594–1597. [Link]

  • Smith, M. E., & Dezen, D. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In ACS Symposium Series (Vol. 1226, pp. 109–125). American Chemical Society. [Link]

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An In-Depth Technical Guide to the Safe Handling of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS No: 55289-16-2) is a substituted aromatic ester that serves as a crucial building block in advanced organic synthesis.[1] Its unique arrangement of bromo, methoxy, and methyl functional groups makes it a versatile intermediate for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Professionals in drug development may encounter this or structurally similar compounds as precursors to active pharmaceutical ingredients (APIs). For instance, related substituted benzoates are pivotal in the synthesis of targeted therapies like kinase inhibitors.[2]

Given its reactivity and toxicological profile, a comprehensive understanding of its safe handling is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and experimental integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals, moving beyond procedural checklists to explain the causality behind essential safety protocols. The methodologies described herein are designed as self-validating systems to ensure a robust culture of safety when working with this compound.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and associated hazards. While it is a solid at room temperature, the primary risks stem from its potential for absorption and irritation upon contact or inhalation of dust particles.[3]

Physicochemical Properties

The physical characteristics of a compound dictate its behavior under laboratory conditions and inform handling and storage requirements.

PropertyValueSource
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoatePubChem[1]
CAS Number 55289-16-2Sigma-Aldrich[3]
Molecular Formula C₁₀H₁₁BrO₃PubChem[1]
Molecular Weight 259.10 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[3]
Storage Class 11 (Combustible Solids)Sigma-Aldrich[3]
Toxicological Profile and GHS Classification

Methyl 6-bromo-3-methoxy-2-methylbenzoate is classified as hazardous under the Globally Harmonized System (GHS). The primary concern is acute toxicity through multiple routes of exposure.

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H332: Harmful if inhaled.[1]

Expert Insight: The formal GHS classification provides a baseline for risk. However, it is crucial to recognize that structurally related brominated aromatic compounds frequently exhibit significant irritation potential.[4][5][6] Therefore, even in the absence of specific H-statements for irritation (H315, H319, H335) for this exact molecule in all databases, a conservative approach that assumes irritant properties is scientifically prudent and essential for ensuring personnel safety. This justifies the stringent PPE and handling controls outlined in subsequent sections.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. When handling a hazardous solid like Methyl 6-bromo-3-methoxy-2-methylbenzoate, engineering controls are the primary defense, supplemented by mandatory PPE.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control to mitigate the inhalation hazard (H332) by preventing dust and vapors from entering the laboratory atmosphere.[7]

  • Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to support the primary function of the fume hood.

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against direct contact. The selection of PPE must be deliberate and mapped directly to the identified risks.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[10] For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles. This protects against potential irritant properties.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves must be inspected for tears or punctures before each use.[7][10] This is a critical barrier against the dermal toxicity hazard (H312).

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required to prevent incidental skin contact.[7]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are functioning correctly, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by emergency response personnel.[10]

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Task Phase assess Assess Task Risks (Weighing, Transfer, etc.) select_ppe Select Appropriate PPE (Goggles, Gloves, Coat) assess->select_ppe Based on Hazards inspect Inspect PPE for Integrity (No holes, cracks) select_ppe->inspect don_ppe Don PPE Correctly inspect->don_ppe If OK perform_task Perform Chemical Handling in Fume Hood don_ppe->perform_task doff_ppe Doff PPE Safely (Avoid self-contamination) perform_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash Handling_Workflow start Start: Prepare Solution prep Preparation Verify Fume Hood Don Required PPE Assemble Materials start->prep weigh Weighing Solid Tare balance in hood Transfer solid carefully Minimize dust generation Close container immediately prep->weigh solubilize Solubilization Add solid to solvent (not solvent to solid) Stir to dissolve weigh->solubilize cleanup Decontamination & Waste Clean equipment Segregate hazardous waste (gloves, weigh boat) Wipe down hood surface solubilize->cleanup finish Final Actions Doff PPE Wash Hands Thoroughly cleanup->finish end_point End finish->end_point

Caption: Step-by-step workflow for handling the compound.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Chemical Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [8]* Location: Keep in a designated cabinet for toxic or hazardous solids. The storage area should be locked to restrict access to authorized personnel. [11]* Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions. [5][8]

Waste Management
  • Classification: All materials contaminated with Methyl 6-bromo-3-methoxy-2-methylbenzoate, including excess solid, contaminated PPE, and weigh boats, must be treated as hazardous waste. [7]* Segregation: Use a dedicated, clearly labeled, and sealed container for solid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash. [7]All waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations. [9]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency TypeProcedure
Chemical Spill • Evacuate personnel from the immediate area.• If the spill is large or outside of a fume hood, alert emergency responders.• For small spills inside a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal.<[12][13]br>• Decontaminate the area thoroughly.
Fire • The compound is a combustible solid.<[3]br>• Use a dry chemical, carbon dioxide, or chemical foam extinguisher.<[12]br>• Firefighters must wear a self-contained breathing apparatus (SCBA) as thermal decomposition may produce toxic carbon oxides and hydrogen bromide gas. [10][12]
Personnel Exposure See detailed First Aid measures below.
First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. [8][10]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [8][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. [10][14]

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable synthetic intermediate whose utility is matched by its potential hazards. Adherence to the principles outlined in this guide—prioritizing engineering controls, mandating correct PPE, following rigorous handling protocols, and preparing for emergencies—is paramount. By understanding the causal links between the compound's properties and the required safety measures, researchers can foster a secure environment that enables scientific advancement without compromising personal or environmental health.

References

  • PubChem. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2010). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

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MSDS for Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate: Properties, Safety, and Handling

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role of specialized chemical reagents in the landscape of modern drug discovery and development. Methyl 6-bromo-3-methoxy-2-methylbenzoate is one such compound—a versatile intermediate whose structural motifs are of significant interest in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the field, providing a comprehensive overview of its properties, a thorough assessment of its hazards, and practical, field-tested advice on its safe handling and application. The aim is to move beyond a mere recitation of safety data, offering instead a holistic understanding rooted in the principles of chemical reactivity and toxicology.

Chemical Identity and Physicochemical Properties

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a substituted aromatic ester. Its utility in organic synthesis stems from the interplay of its functional groups: an activating methoxy group, a sterically influential methyl group, a reactive bromo-substituent, and a methyl ester that can be readily hydrolyzed or transformed.

Structural and Molecular Information
PropertyValueSource
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoate[1]
CAS Number 55289-16-2
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Canonical SMILES COC1=CC(=C(C(=O)OC)C(=C1)C)Br
InChI Key TUXBCXWWUOZFOX-UHFFFAOYSA-N
Physical Properties
PropertyValueSource
Physical Form Solid
Flash Point Not applicable
Water Solubility Insoluble
Storage Class 11 - Combustible Solids

Hazard Identification and Toxicological Assessment

A nuanced understanding of the hazards associated with a chemical is paramount for its safe utilization. The hazard profile of Methyl 6-bromo-3-methoxy-2-methylbenzoate is primarily dictated by its classification as an acute toxicant and an irritant.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the classifications are as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Source:[1]

Toxicological Insights

While specific toxicological studies on Methyl 6-bromo-3-methoxy-2-methylbenzoate are not extensively available, the broader classes of brominated aromatic compounds and benzoates offer valuable context. Brominated flame retardants, for instance, have been studied for their potential to cause porphyria with long-term exposure.[2] Benzoate preservatives have been investigated for their potential to cause allergic reactions in some individuals and, in high amounts, to impact neurochemistry.[3][4]

The acute toxicity warnings for this compound necessitate careful handling to avoid ingestion, skin contact, and inhalation of its dust or aerosols. The presence of the bromine atom and the aromatic ring suggests that metabolic pathways should be considered, as biotransformation can sometimes lead to more reactive intermediates.

Safe Handling and Risk Mitigation Strategies

A proactive approach to safety, integrating engineering controls, personal protective equipment, and stringent work practices, is essential when working with this compound.

Engineering Controls

The primary engineering control for handling solid Methyl 6-bromo-3-methoxy-2-methylbenzoate is a certified chemical fume hood. This is crucial to minimize the risk of inhalation of fine particulates. All weighing and transfer operations should be conducted within the fume hood. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense. The following are mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Skin Protection : A flame-resistant lab coat and chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is advisable to consult the manufacturer's compatibility chart.

  • Respiratory Protection : If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with the appropriate particulate filter should be used.

Workflow for Safe Handling and Dispensing

The following diagram illustrates a standard workflow for the safe handling of a solid chemical like Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage Prep Don PPE (Goggles, Lab Coat, Gloves) Verify Verify Chemical Identity (CAS: 55289-16-2) Prep->Verify Pre-use check Weigh Weigh Required Amount Verify->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Spatula and Weighing Vessel Transfer->Clean Seal Seal Original Container Clean->Seal Post-handling Store Store in a Cool, Dry, Well-Ventilated Area Seal->Store Dispose Dispose of Contaminated Materials (Gloves, Weigh Paper) as Hazardous Waste Store->Dispose Waste Management

Caption: A generalized workflow for the safe handling of solid chemical reagents.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The disposal of Methyl 6-bromo-3-methoxy-2-methylbenzoate and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.

Scientific Context: Synthesis and Applications

Methyl 6-bromo-3-methoxy-2-methylbenzoate is not an end-product but a valuable intermediate in multi-step organic syntheses. Its utility is primarily in the construction of more complex molecules for pharmaceutical and agrochemical research. The bromo-substituent, for example, is a versatile handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The following diagram outlines a conceptual synthetic pathway that is plausible for a substituted benzoic acid, illustrating the type of transformations where this compound might be involved.

Synthetic_Pathway Start Substituted Toluene Derivative Intermediate1 Bromination Start->Intermediate1 NBS, Initiator Intermediate2 Oxidation of Methyl Group Intermediate1->Intermediate2 KMnO4 or other oxidant Target Methyl 6-bromo-3-methoxy-2-methylbenzoate Intermediate2->Target Esterification (MeOH, H+) Application Further Functionalization (e.g., Cross-Coupling) Target->Application Pd Catalyst, Coupling Partner

Caption: A conceptual synthetic pathway involving a substituted benzoate.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable research chemical that demands a high level of respect and careful handling. By understanding its chemical properties, recognizing its hazards, and implementing robust safety protocols, researchers can confidently and safely utilize this compound to advance their scientific endeavors. This guide serves as a starting point; always consult the most current Safety Data Sheet and your institution's safety guidelines before commencing any work.

References

  • PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • White Rose Research Online. Potential safety issues surrounding the use of benzoate preservatives. [Link]

  • ResearchGate. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. [Link]

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  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. [Link]

  • GOV.UK. Bromine: toxicological overview. [Link]

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A Technical Guide to Investigating the Potential Biological Activity of Bromo-Methoxy Methylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Substituted Benzoates in Drug Discovery

In the landscape of modern drug discovery, the modification of simple, readily available chemical scaffolds is a cornerstone of generating novel therapeutic leads. Methylbenzoate, a fundamental aromatic ester, serves as an exemplary parent structure. By introducing specific functional groups, we can systematically modulate its physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to unlock a spectrum of biological activities.

This guide focuses on a specific subclass: bromo-methoxy methylbenzoates. The inclusion of a bromine atom, a halogen, is a well-established strategy in medicinal chemistry. Halogenation can enhance membrane permeability, improve binding affinity through halogen bonding, and influence metabolic stability.[1][2] Concurrently, the methoxy group, a potent electron-donating group, can significantly alter the molecule's electronic character and hydrogen bonding capacity, which is crucial for receptor-ligand interactions.[3] The interplay between these two substituents on the methylbenzoate core presents a compelling rationale for investigating their potential as anticancer, antimicrobial, and antioxidant agents.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a logical, field-proven workflow for the synthesis, characterization, and comprehensive biological evaluation of bromo-methoxy methylbenzoates. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Part 1: Synthesis and Characterization

Before any biological evaluation, the target compounds must be synthesized and their purity and structure confirmed. Several synthetic routes are available for bromo-methoxy methylbenzoates, often starting from a more common precursor like methyl 3-methoxy-4-methylbenzoate.

A common and effective method is radical bromination of the methyl group on the benzene ring, followed by further modifications if necessary. For instance, methyl 4-(bromomethyl)-3-methoxybenzoate can be synthesized by heating methyl 3-methoxy-4-methylbenzoate with bromine and a radical initiator like 2,2-azobis(2-methyl-propionitrile) (AIBN) in a suitable solvent such as carbon tetrachloride.[4] Another widely used method involves the use of N-bromosuccinimide (NBS) under UV irradiation, which offers a milder and often more selective means of side-chain bromination.[5]

General Synthesis Workflow Diagram

cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Select Precursor (e.g., Methyl 3-methoxy-4-methylbenzoate) Reagents Choose Brominating Agent (e.g., NBS, Br2) & Initiator Start->Reagents Reaction Perform Bromination Reaction (e.g., Reflux, UV irradiation) Reagents->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purify Purification (e.g., Recrystallization, Chromatography) Workup->Purify NMR Structural Confirmation (1H NMR, 13C NMR) Purify->NMR MS Mass Verification (Mass Spectrometry) Purify->MS Purity Purity Assessment (HPLC, Elemental Analysis) Purify->Purity Final Pure, Characterized Compound NMR->Final MS->Final Purity->Final cluster_assays Primary Screening cluster_results Data Analysis Compound Pure Test Compound (Bromo-methoxy methylbenzoate) Anticancer Anticancer Assay (MTT Cytotoxicity) Compound->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH Scavenging) Compound->Antioxidant IC50 Determine IC50 (Cytotoxicity, Antioxidant) Anticancer->IC50 ZOI Measure Zone of Inhibition (Antimicrobial) Antimicrobial->ZOI Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR ZOI->SAR Decision Lead Candidate Identification SAR->Decision

Sources

The Strategic Incorporation of Bromine and Methoxy Groups in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate process of drug discovery and development, the strategic modification of a lead compound's chemical structure is a cornerstone of optimizing its biological properties. Among the vast arsenal of functional groups available to medicinal chemists, bromine and methoxy groups stand out for their profound and often unique influence on a molecule's pharmacokinetics, pharmacodynamics, and overall therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the roles these two functional groups play in shaping the biological profiles of small molecules. We will delve into the underlying physicochemical principles, examine their impact on drug-target interactions, and provide practical insights into the experimental evaluation of their effects. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of bromine and a methoxy group to advance their therapeutic programs.

PART 1: The Physicochemical Foundation of Bromine and Methoxy Groups in a Biological Context

The biological effects of bromine and methoxy groups are deeply rooted in their fundamental physicochemical properties. Understanding these properties is paramount to predicting and interpreting their influence on a molecule's behavior within a biological system.

The Bromine Atom: A Heavy Halogen with Unique Attributes

Bromine, a member of the halogen group, possesses a distinct set of characteristics that differentiate it from other halogens like fluorine and chlorine.[1][2]

  • Size and Polarizability: As a larger atom, bromine exhibits greater polarizability, allowing it to participate in favorable van der Waals interactions and form significant non-covalent bonds, including the increasingly appreciated halogen bond.

  • Halogen Bonding: A key feature of bromine is its ability to form halogen bonds, a non-covalent interaction where the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts with an electron-rich atom like oxygen, nitrogen, or sulfur.[1][2] This interaction can significantly enhance ligand-target binding affinity and specificity.[1][2]

  • Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes, including the blood-brain barrier.[3]

  • Metabolic Stability: Bromination can strategically block sites of metabolic attack, thereby increasing the metabolic stability and prolonging the half-life of a drug.[1][2][3]

The Methoxy Group: More Than Just a Simple Ether

The methoxy group (-OCH3) is a prevalent substituent in both natural products and synthetic drugs.[4][5] Its influence extends beyond simple steric and electronic effects.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a biological target.[5]

  • Conformational Control: The methoxy group can influence the preferred conformation of a molecule through steric hindrance and electronic effects, which can be critical for optimal binding to a target.

  • Solubility and Lipophilicity: The impact of a methoxy group on lipophilicity is context-dependent. On an aromatic ring, it can have a near-neutral effect on lipophilicity, making it a useful tool for exploring protein pockets without significantly increasing the molecule's overall greasiness.[6]

  • Metabolic Lability: While offering many advantages, the methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites.[6] This metabolic vulnerability is a key consideration in drug design.[6]

PART 2: Strategic Applications in Drug Design and Development

The decision to incorporate a bromine atom or a methoxy group into a drug candidate is a strategic one, driven by the specific therapeutic goal and the challenges presented by the lead compound.

Leveraging Bromine for Enhanced Potency and Pharmacokinetics

The introduction of bromine can be a powerful strategy to enhance the biological activity and pharmacokinetic profile of a drug candidate.[1][2]

Case Study: Brominated Marine Natural Products

Many marine organisms produce brominated secondary metabolites with potent biological activities, including antibacterial and anticancer effects.[1][2][3] These natural products serve as a rich source of inspiration for drug design, highlighting the effectiveness of bromine in modulating biological function.[2][3]

Key Advantages of Bromination:

  • Increased Therapeutic Activity: Halogen bonding and enhanced lipophilicity can lead to a significant increase in binding affinity and, consequently, therapeutic potency.[1][2]

  • Improved Metabolic Profile: By blocking metabolically susceptible positions, bromination can enhance a drug's resistance to enzymatic degradation, leading to a longer duration of action.[1][2]

  • Radiotherapy and Imaging: The use of bromine isotopes has shown promise in both diagnostic imaging and radiotherapy.[1][2]

Potential Drawbacks:

  • Increased Toxicity: While beneficial, the introduction of bromine can sometimes lead to increased toxicity or accumulation in the body.[1][2][3] Careful toxicological evaluation is essential.

The Methoxy Group as a "Scout" for Optimizing Ligand-Target Interactions

The methoxy group is often employed as a "scout" to probe the binding pocket of a target protein for potential hydrogen bonding interactions and to fine-tune the molecule's properties.[6]

Structure-Activity Relationship (SAR) Insights:

The systematic introduction of methoxy groups at different positions of a scaffold is a common strategy in medicinal chemistry to build a detailed structure-activity relationship (SAR).[4] This approach helps identify key interactions and guides further optimization efforts.

Advantages of Methoxy Group Incorporation:

  • Improved Potency: The ability to form hydrogen bonds and influence conformation can lead to substantial improvements in binding affinity and potency.[5]

  • Favorable Physicochemical Properties: The methoxy group can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[4][5]

  • Prevalence in Approved Drugs: A significant number of approved drugs contain methoxy groups, underscoring their value in successful drug design.[4]

Challenges to Consider:

  • Metabolic O-demethylation: The potential for metabolic cleavage of the methoxy group is a primary concern that must be addressed, often through the introduction of steric hindrance or bioisosteric replacement.[6]

PART 3: Experimental Evaluation of Bromine and Methoxy Group Effects

A robust experimental framework is crucial for validating the intended effects of incorporating bromine and methoxy groups and for understanding their broader biological consequences.

In Vitro Assays for Assessing Biological Activity

A tiered approach to in vitro testing is essential for characterizing the impact of chemical modifications on a compound's biological activity.[7][8]

3.1.1 Primary Binding Assays

These assays directly measure the affinity of a compound for its target protein.

  • Radioligand Binding Assays: A classic method that measures the displacement of a radiolabeled ligand from the target by the test compound.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on binding and dissociation.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

3.1.2 Functional Assays

These assays measure the downstream biological effect of target engagement.

  • Enzyme Inhibition Assays: Determine the IC50 value of a compound against its target enzyme.

  • Cell-Based Reporter Assays: Utilize engineered cell lines to measure the activation or inhibition of a specific signaling pathway.

  • Phenotypic Assays: Assess the effect of a compound on a cellular phenotype, such as cell viability, proliferation, or morphology.

Evaluating Metabolic Stability

Assessing the metabolic stability of a compound is critical, especially when a methoxy group is present.[9][10] Several in vitro models are commonly used.[11][]

3.2.1 Liver Microsome Stability Assay

This assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[11][] It provides a measure of Phase I metabolic stability.[9]

Table 1: Representative Data from a Liver Microsome Stability Assay

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lead CompoundNone1546.2
Analog 1Bromination4515.4
Analog 2Methoxy886.6
Analog 3Methoxy + Steric Shield3023.1

Data are hypothetical and for illustrative purposes only.

3.2.2 Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways.[11][]

3.2.3 S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic stability, including contributions from enzymes like UGTs and SULTs.[9][]

Experimental Protocols
3.3.1 Protocol: In Vitro Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds using liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and positive controls (compounds with known metabolic stability).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

3.3.2 Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of test compounds on a cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line, normal cell line)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the appropriate wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability versus compound concentration and determine the IC50 value.

PART 4: Visualizing Key Concepts and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Signaling Pathway Modulation

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Drug Drug Target_Protein Target_Protein Drug->Target_Protein Binding Signaling_Molecule_A Signaling_Molecule_A Target_Protein->Signaling_Molecule_A Activation Signaling_Molecule_B Signaling_Molecule_B Signaling_Molecule_A->Signaling_Molecule_B Phosphorylation Biological_Response Biological_Response Signaling_Molecule_B->Biological_Response Cellular Effect

Caption: A simplified signaling pathway illustrating drug-target engagement and downstream effects.

Experimental Workflow for Compound Evaluation

G Compound_Synthesis Compound_Synthesis Primary_Binding_Assay Primary_Binding_Assay Compound_Synthesis->Primary_Binding_Assay Test Affinity Functional_Assay Functional_Assay Primary_Binding_Assay->Functional_Assay Assess Efficacy Metabolic_Stability_Assay Metabolic_Stability_Assay Functional_Assay->Metabolic_Stability_Assay Evaluate PK Profile In_Vivo_Studies In_Vivo_Studies Metabolic_Stability_Assay->In_Vivo_Studies Preclinical Testing Clinical_Development Clinical_Development In_Vivo_Studies->Clinical_Development

Caption: A typical experimental workflow for the evaluation of a new chemical entity.

Logical Relationship: Structure Modification to Biological Outcome

G cluster_0 Chemical Modification cluster_1 Physicochemical Changes cluster_2 Biological Consequences Lead_Compound Lead_Compound Bromination Bromination Lead_Compound->Bromination Add Bromine Methoxylation Methoxylation Lead_Compound->Methoxylation Add Methoxy Increased_Lipophilicity Increased_Lipophilicity Bromination->Increased_Lipophilicity Halogen_Bonding_Potential Halogen_Bonding_Potential Bromination->Halogen_Bonding_Potential H_Bond_Acceptor H_Bond_Acceptor Methoxylation->H_Bond_Acceptor Altered_Conformation Altered_Conformation Methoxylation->Altered_Conformation Improved_Permeability Improved_Permeability Increased_Lipophilicity->Improved_Permeability Enhanced_Potency Enhanced_Potency Halogen_Bonding_Potential->Enhanced_Potency H_Bond_Acceptor->Enhanced_Potency Improved_Selectivity Improved_Selectivity Altered_Conformation->Improved_Selectivity Favorable_PK Favorable_PK Improved_Permeability->Favorable_PK Therapeutic_Efficacy Therapeutic_Efficacy Enhanced_Potency->Therapeutic_Efficacy Reduced_Off_Target_Effects Reduced_Off_Target_Effects Improved_Selectivity->Reduced_Off_Target_Effects

Caption: The causal chain from chemical modification to desired biological outcomes.

Conclusion

The strategic incorporation of bromine and methoxy groups represents a powerful approach in the medicinal chemist's toolkit for optimizing the biological properties of drug candidates. By understanding the fundamental physicochemical principles that govern their behavior and by employing a rigorous experimental framework for their evaluation, researchers can effectively harness the unique attributes of these functional groups to design safer, more effective therapeutics. This guide has provided a comprehensive overview of the key considerations, from the molecular level to whole-system evaluation, to empower scientists in their pursuit of innovative medicines.

References

  • Potapskyi, E., & Kustrzyńska, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-236.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(4), 365-368.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Potapskyi, E., & Kustrzyńska, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Medicine LibreTexts. (2019, June 2). Bromine.
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  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
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  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
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Methodological & Application

The Synthetic Versatility of Methyl 6-bromo-3-methoxy-2-methylbenzoate: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted aromatic compound that has emerged as a highly valuable and versatile building block in the field of organic synthesis. Its strategic array of functional groups—a reactive aryl bromide, an electron-donating methoxy group, a sterically influential methyl group, and a readily modifiable methyl ester—renders it an ideal starting material for the construction of complex molecular architectures. This unique substitution pattern allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science targets.

This comprehensive guide provides an in-depth exploration of the applications of Methyl 6-bromo-3-methoxy-2-methylbenzoate, with a particular focus on its pivotal role in the synthesis of cannabinoid precursors and other medicinally relevant scaffolds. We will delve into detailed protocols for key transformations, explain the mechanistic underpinnings of these reactions, and provide insights into the causality behind experimental choices, empowering researchers to leverage the full synthetic potential of this remarkable compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of Methyl 6-bromo-3-methoxy-2-methylbenzoate are summarized in the table below.

PropertyValue
CAS Number 55289-16-2
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Solid
SMILES COC(=O)C1=C(C)C(OC)=CC=C1Br
InChI Key TUXBCXWWUOZFOX-UHFFFAOYSA-N

Core Application: A Strategic Precursor in Cannabinoid Synthesis

One of the most significant applications of Methyl 6-bromo-3-methoxy-2-methylbenzoate is in the synthesis of olivetolic acid and its derivatives. Olivetolic acid is the biosynthetic precursor to a vast array of cannabinoids, including the medicinally important cannabidiol (CBD) and tetrahydrocannabinol (THC).[1][2][3] The chemical synthesis of these compounds and their analogues is of paramount importance for pharmaceutical development, as it allows for the production of pure, single-enantiomer active pharmaceutical ingredients (APIs) and the creation of novel derivatives with potentially enhanced therapeutic properties.[4][5][6]

The structure of Methyl 6-bromo-3-methoxy-2-methylbenzoate provides a pre-functionalized aromatic core that can be elaborated into the olivetolic acid scaffold through a series of strategic cross-coupling and functional group manipulations. The aryl bromide at the C6 position serves as a versatile handle for the introduction of the characteristic pentyl side chain of many natural cannabinoids via palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The aryl bromide moiety of Methyl 6-bromo-3-methoxy-2-methylbenzoate is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis due to their broad functional group tolerance, high efficiency, and predictable reactivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it an ideal choice for introducing the alkyl side chain in cannabinoid synthesis.[7] The reaction typically involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 6-bromo-3-methoxy-2-methylbenzoate with an Alkylboronic Acid

Causality and Experimental Choices: The choice of a palladium(0) precatalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is crucial for initiating the catalytic cycle. The phosphine ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

  • Alkylboronic acid (e.g., pentylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add Methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 equiv), the alkylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Seal the flask with a septum and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling sub Methyl 6-bromo-3-methoxy- 2-methylbenzoate pd_cat Pd(0) Catalyst sub->pd_cat Oxidative Addition boronic Alkylboronic Acid base Base boronic->base Activation product Coupled Product pd_cat->product Reductive Elimination base->pd_cat

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[8] This reaction is invaluable for introducing an alkynyl group, which can serve as a versatile synthetic handle for further transformations, such as conversion to the corresponding alkyl chain via hydrogenation.

Protocol 2: General Procedure for Sonogashira Coupling of Methyl 6-bromo-3-methoxy-2-methylbenzoate with a Terminal Alkyne

Causality and Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

  • Terminal alkyne (e.g., 1-pentyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add Methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the amine salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry as a large proportion of pharmaceuticals contain nitrogen atoms.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C6 position of the benzoate.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Causality and Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a critical role in promoting the reductive elimination step that forms the C-N bond. Sterically hindered and electron-rich ligands are often the most effective. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, followed by Methyl 6-bromo-3-methoxy-2-methylbenzoate.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Cross_Coupling_Overview cluster_products Diverse Functionalized Products start Methyl 6-bromo-3-methoxy- 2-methylbenzoate suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald product_suzuki Aryl-Alkyl Product suzuki->product_suzuki product_sonogashira Aryl-Alkynyl Product sonogashira->product_sonogashira product_buchwald Aryl-Amino Product buchwald->product_buchwald

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Directed Ortho-Metalation: A Powerful Tool for Regioselective Functionalization

Beyond the versatile chemistry of the aryl bromide, the other substituents on the aromatic ring of Methyl 6-bromo-3-methoxy-2-methylbenzoate can be exploited to achieve further regioselective functionalization. The methoxy group, in particular, can act as a powerful directing group in ortho-lithiation reactions, also known as directed ortho-metalation (DoM).

In a DoM reaction, a strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the directing group.[12] The heteroatom of the directing group coordinates to the lithium cation, bringing the base into proximity of the ortho proton and facilitating its abstraction. This generates a highly reactive aryllithium intermediate that can be quenched with a wide variety of electrophiles to introduce a new substituent with high regioselectivity.

For Methyl 6-bromo-3-methoxy-2-methylbenzoate, the methoxy group can direct lithiation to the C4 position. However, the presence of the bromine atom at C6 and the methyl ester at C1 introduces complexity. The bromine can undergo lithium-halogen exchange, and the ester is susceptible to nucleophilic attack by the organolithium reagent. Therefore, careful control of the reaction conditions, particularly temperature and the choice of the organolithium reagent, is critical to achieve the desired outcome. For instance, using a hindered base like lithium diisopropylamide (LDA) at low temperatures may favor deprotonation over nucleophilic addition to the ester.

Conclusion: A Versatile Scaffold for Innovation

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a testament to the power of strategic molecular design. Its unique combination of functional groups provides a rich platform for a multitude of synthetic transformations, from robust palladium-catalyzed cross-coupling reactions to regioselective ortho-metalations. As demonstrated, its utility as a precursor in the synthesis of cannabinoids underscores its importance in the development of new therapeutic agents. For researchers and scientists in organic synthesis and drug development, a deep understanding of the reactivity and potential of this versatile building block opens the door to the efficient and creative construction of novel and complex molecules with significant biological and material applications.

References

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  • Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SciSpace. Available from: [Link]

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  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Dreher, S. D., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 134(4), 1876-1879.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Lin, S., & Li, Y. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(30), 11484-11487.
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  • National Institutes of Health. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology. Available from: [Link]

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Application Notes and Protocols for Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Aromatic Scaffolds

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted aromatic compound that serves as a highly versatile intermediate in modern organic synthesis.[1] Its unique arrangement of a bromine atom, a methoxy group, a methyl group, and a methyl ester on a benzene ring provides a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and materials science.[2][3] The bromine atom, for instance, is a key functional group for participation in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures and the introduction of nitrogen-based nucleophiles.[4][5] This guide provides an in-depth look at the applications of Methyl 6-bromo-3-methoxy-2-methylbenzoate, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a research chemical is paramount for its effective and safe use. Below is a summary of the key properties of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

PropertyValueSource
CAS Number 55289-16-2
Molecular Formula C₁₀H₁₁BrO₃[6]
Molecular Weight 259.10 g/mol [6]
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoate[6]
Appearance Solid
SMILES CC1=C(C=CC(=C1C(=O)OC)Br)OC[6]
InChI Key TUXBCXWWUOZFOX-UHFFFAOYSA-N[6]
  • ¹H NMR (predicted): Resonances for the two aromatic protons are expected, along with singlets for the methyl ester protons, the methoxy protons, and the aromatic methyl protons.

  • ¹³C NMR (predicted): Signals for the ten carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons (some showing C-Br coupling), the methoxy carbon, and the methyl carbon.

  • IR Spectroscopy (predicted): Characteristic absorption bands are expected for the C=O stretching of the ester, C-O stretching of the ester and methoxy groups, C-H stretching of the aromatic and methyl groups, and C-Br stretching.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood.[8][13]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes Methyl 6-bromo-3-methoxy-2-methylbenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][4][14]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[4][15] This reaction is widely used in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals and functional materials.[5][16]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of Methyl 6-bromo-3-methoxy-2-methylbenzoate with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 6-bromo-3-methoxy-2-methylbenzoate, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.

  • Add the degassed solvent mixture to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality in Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium precatalyst and a sterically bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-C bond, especially with potentially challenging substrates.[17]

  • Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[4]

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvents is essential to prevent the oxidation of the active Pd(0) catalyst.

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Ar-Ar' Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][18] This reaction is a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][19]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of Methyl 6-bromo-3-methoxy-2-methylbenzoate. The choice of catalyst, ligand, and base is critical and may require optimization for different amine coupling partners.[1]

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add Methyl 6-bromo-3-methoxy-2-methylbenzoate and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst System: A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is often effective for the amination of aryl bromides. The ligand facilitates both the oxidative addition and the reductive elimination steps.[18]

  • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is necessary to deprotonate the amine, forming the active nucleophile for the coupling reaction.[14]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so carrying out the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

Diagram 2: Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Methyl 6-bromo-3-methoxy-2-methylbenzoate - Amine - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous Solvent B->C D Degas and Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Filter and Wash F->G H Purify by Chromatography G->H

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a reliable pathway for the construction of novel molecular architectures. The protocols outlined in this guide serve as a solid foundation for researchers to explore the synthetic potential of this compound in their respective fields. Further exploration of its reactivity in other transition-metal-catalyzed reactions and its incorporation into the total synthesis of natural products and active pharmaceutical ingredients will undoubtedly continue to highlight its importance in chemical research.

References

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  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Complex Molecule Synthesis

The synthesis of complex organic molecules is the bedrock of modern drug discovery, materials science, and chemical biology. Historically, the field has been defined by the pursuit of elegant and efficient pathways to intricate natural products, a challenge that has driven the development of novel synthetic methodologies.[1][2] Today, the imperative is not only to construct complex molecular architectures but to do so with unprecedented precision, efficiency, and sustainability. This guide provides an in-depth look into several cutting-edge strategies that are redefining the art and science of chemical synthesis. We will explore the integration of computational chemistry for predictive synthesis, the power of biocatalysis for enantioselective transformations, the versatility of photoredox catalysis and C-H functionalization for novel bond formations, and the rise of automated synthesis for accelerated discovery.

Section 1: Predictive Power in Synthesis: The Role of Computational Chemistry

The adage "measure twice, cut once" finds its chemical equivalent in the modern application of computational chemistry to synthetic planning. No longer a purely theoretical discipline, computational tools are now indispensable for predicting reaction outcomes, rationalizing stereoselectivity, and designing novel synthetic routes.[3][4] By modeling reaction mechanisms and transition states, chemists can de-risk complex synthetic campaigns, saving valuable time and resources.[5]

Application Note: Computation-Guided Synthesis of Resveratrol Dimers

The synthesis of natural products like resveratrol dimers can be significantly streamlined using computational simulations of their biosynthetic pathways.[4] Density Functional Theory (DFT) calculations can be employed to model the energies of various reaction precursors and intermediates, thereby identifying the most energetically favorable pathway.[4][5] This approach allows for the rational selection of starting materials and reaction conditions, leading to a more concise and efficient total synthesis.[5]

Protocol: Computational Evaluation of a Key Synthetic Step

This protocol outlines a general workflow for using computational methods to evaluate variations of a single, critical synthetic step.

  • Precursor Identification: Identify a series of potential precursor molecules that could converge on a key biosynthetic intermediate.

  • Computational Modeling: For each precursor, use DFT calculations (e.g., using software like Gaussian or Spartan) to model the reaction pathway to the desired intermediate. This involves locating the transition state structure and calculating its energy.

  • Energy Profile Analysis: Compare the calculated activation energies for each precursor. A lower activation energy suggests a higher likelihood of a successful reaction under milder conditions.

  • Synthetic Route Design: Based on the computational data, design a synthetic route that proceeds through the most promising intermediate, as identified in the previous step.

  • Experimental Validation: Synthesize the chosen precursor and subject it to the computationally optimized reaction conditions. Analyze the reaction outcome and compare it with the computational predictions.

G cluster_0 Computational Workflow A Identify Potential Precursors B DFT Modeling of Reaction Pathways C Analyze Activation Energies D Select Optimal Precursor E Design Synthetic Route F Experimental Validation

Section 2: The Green Chemistry Advantage: Biocatalysis in Chiral Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods.[6] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and enantioselectivity, which is particularly valuable in the synthesis of chiral pharmaceuticals.[7][8] This high degree of selectivity can significantly reduce the need for protecting groups and tedious purification steps.[7]

Application Note: Enzymatic Kinetic Resolution of a Chiral Intermediate

The production of single-enantiomer drug intermediates is a critical aspect of pharmaceutical manufacturing.[9] Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and esters.[10] In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the kinetic resolution of racemic 1-phenylethanol using a commercially available lipase.

  • Reaction Setup: In a round-bottom flask, dissolve (±)-1-phenylethanol (1.0 equiv.) in a suitable organic solvent (e.g., toluene).

  • Acylating Agent: Add an acylating agent, such as vinyl acetate (0.6 equiv.).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction has reached approximately 50% conversion, filter off the enzyme. The enzyme can often be washed and reused.[7]

  • Purification: Concentrate the filtrate and purify the resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the separated products using chiral GC or high-performance liquid chromatography (HPLC).

Product Expected Yield Expected Enantiomeric Excess (ee)
(R)-1-phenylethyl acetate~50%>99%
(S)-1-phenylethanol~50%>99%

G cluster_0 Enzymatic Kinetic Resolution A Racemic Alcohol B Acylating Agent C Immobilized Lipase D Selective Acylation of One Enantiomer E Separation of Products F Enantioenriched Ester G Enantioenriched Alcohol

Section 3: Harnessing Light: Photoredox Catalysis for Novel Bond Formations

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling a wide array of chemical transformations under remarkably mild conditions.[11][12] This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates.[13] This generates highly reactive radical intermediates that can participate in a variety of bond-forming reactions, including C-C, C-N, and C-O bond formations.[12]

Application Note: Late-Stage Functionalization of Bioactive Molecules

A significant advantage of photoredox catalysis is its compatibility with a wide range of functional groups, making it ideal for the late-stage functionalization of complex, biologically active molecules.[11] This allows for the rapid generation of analogs of a lead compound, which is a crucial step in medicinal chemistry for optimizing its pharmacological properties.[14]

Protocol: General Procedure for a Photoredox-Catalyzed C-C Cross-Coupling

This protocol provides a general framework for a photoredox-catalyzed cross-coupling reaction.

  • Reaction Setup: In a reaction vessel (e.g., a vial or Schlenk tube), combine the aryl halide (1.0 equiv.), the coupling partner (e.g., a boronic acid, 1.2 equiv.), the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent (e.g., acetonitrile or DMF). Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography.

G PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Visible Light PC_excited->PC SET Substrate Substrate Radical Radical Intermediate Substrate->Radical SET Product Product Radical->Product

Section 4: The Power of Directness: C-H Functionalization in Streamlining Synthesis

C-H functionalization is a paradigm-shifting strategy in organic synthesis that aims to directly convert abundant and otherwise unreactive C-H bonds into new functional groups.[15][16] This approach can dramatically shorten synthetic sequences by eliminating the need for pre-functionalized starting materials, thereby improving atom and step economy.[17][18]

Application Note: Directed C-H Activation for Regiocontrolled Synthesis

One of the major challenges in C-H functionalization is controlling the regioselectivity of the reaction.[17] The use of directing groups, which are functional groups that can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, is a powerful strategy to achieve high regioselectivity.[18]

Protocol: Palladium-Catalyzed Directed C-H Arylation of a Phenylpyridine

This protocol describes a classic example of a directed C-H arylation reaction.

  • Reaction Setup: In a sealable reaction tube, combine 2-phenylpyridine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add a suitable solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G cluster_0 Directed C-H Functionalization A Substrate with Directing Group B Metal Catalyst C Coordination of Directing Group D C-H Activation E Functionalization F Functionalized Product

Section 5: The Future is Automated: Accelerating Discovery with Automated Synthesis

Application Note: High-Throughput Synthesis of a Compound Library

Automated synthesizers are particularly well-suited for the parallel synthesis of compound libraries. By using pre-packaged reagent cartridges and software-controlled protocols, a wide variety of analogs can be synthesized in a short amount of time, allowing for the rapid exploration of structure-activity relationships (SAR).[14]

Workflow: Automated Synthesis of an Amide Library

This workflow outlines the general steps involved in using an automated synthesizer to prepare a library of amides.

  • Library Design: Design the library of amides to be synthesized by selecting a set of carboxylic acids and amines.

  • Reagent Preparation: Prepare stock solutions of the carboxylic acids, amines, and a coupling reagent (e.g., HATU).

  • Cartridge Loading: Load the appropriate reagent cartridges into the automated synthesizer.

  • Protocol Programming: Program the synthesizer with the desired reaction parameters, including stoichiometry, reaction time, and temperature.

  • Automated Execution: The synthesizer will automatically dispense the reagents into the reaction vials, perform the reaction, and then carry out an automated workup and purification (e.g., by solid-phase extraction or preparative HPLC).

  • Analysis and Characterization: The purified products are collected in a plate format, ready for analysis (e.g., by LC-MS) and biological screening.

Parameter Typical Value
Scale per reaction1-100 mg
Number of reactions24-96 in parallel
Purity of final compounds>90%

G cluster_0 Automated Synthesis Workflow A Library Design B Reagent Preparation C Automated Synthesizer D Purification E Analysis F Compound Library

Conclusion

The synthesis of complex organic molecules is a dynamic and continuously evolving field. The methodologies highlighted in this guide—computational chemistry, biocatalysis, photoredox catalysis, C-H functionalization, and automated synthesis—represent the forefront of modern synthetic chemistry. By embracing these innovative approaches, researchers and drug development professionals can tackle increasingly complex molecular targets with greater efficiency, precision, and sustainability, ultimately accelerating the pace of scientific discovery.

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Application Notes and Protocols for the Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

Methyl 6-bromo-3-methoxy-2-methylbenzoate and its derivatives are valuable scaffolds in the landscape of modern drug discovery and organic synthesis. The specific arrangement of the bromo, methoxy, and methyl substituents on the benzoate core provides a versatile platform for the introduction of further molecular complexity. The bromine atom, in particular, serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of intricate molecular architectures. These derivatives are of significant interest to researchers and drug development professionals for their potential as intermediates in the synthesis of biologically active compounds. This guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule

A retrosynthetic analysis of the target molecule, Methyl 6-bromo-3-methoxy-2-methylbenzoate, suggests a straightforward two-step synthetic sequence. The primary disconnection is at the ester linkage, leading to the precursor 6-bromo-3-methoxy-2-methylbenzoic acid. This carboxylic acid can be obtained through the regioselective bromination of the commercially available starting material, 3-methoxy-2-methylbenzoic acid.

retrosynthesis target Methyl 6-bromo-3-methoxy-2-methylbenzoate acid 6-bromo-3-methoxy-2-methylbenzoic acid target->acid Esterification start 3-methoxy-2-methylbenzoic acid acid->start Regioselective Bromination

Caption: Retrosynthetic pathway for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

PART 1: Regioselective Bromination of 3-methoxy-2-methylbenzoic Acid

The critical step in this synthesis is the regioselective introduction of the bromine atom at the C6 position of 3-methoxy-2-methylbenzoic acid. The substitution pattern on the aromatic ring dictates the position of electrophilic attack. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is a weaker activating group and is also ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. The concerted directing effects of the strongly activating methoxy group and the methyl group favor substitution at the positions ortho and para to them. The C6 position is ortho to the methyl group and para to the methoxy group, making it the most electronically favorable site for electrophilic bromination.

A common challenge in this step is the potential for the formation of isomeric byproducts, such as the 4-bromo and 5-bromo derivatives.[1] To maximize the yield of the desired 6-bromo isomer, the reaction conditions must be carefully controlled. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent is recommended to enhance regioselectivity and minimize over-bromination.

Experimental Protocol: Synthesis of 6-bromo-3-methoxy-2-methylbenzoic acid

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-methoxy-2-methylbenzoic acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially AvailableRecrystallize from water if necessary.
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Sodium sulfite (Na₂SO₃)ReagentCommercially Available
Hydrochloric Acid (HCl)2 MPrepared in-house
Ethyl Acetate (EtOAc)ReagentCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2-methylbenzoic acid (10.0 g, 60.2 mmol).

  • Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

  • In a separate beaker, dissolve N-bromosuccinimide (11.2 g, 63.2 mmol, 1.05 eq.) in anhydrous acetonitrile (50 mL).

  • Slowly add the NBS solution to the stirred solution of the benzoic acid derivative at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL) to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 2 M hydrochloric acid until the pH is approximately 2, which will precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-3-methoxy-2-methylbenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

PART 2: Fischer Esterification of 6-bromo-3-methoxy-2-methylbenzoic Acid

The second step of the synthesis involves the conversion of the carboxylic acid to its corresponding methyl ester. Due to the presence of the ortho-methyl group, 6-bromo-3-methoxy-2-methylbenzoic acid is a sterically hindered carboxylic acid. Standard esterification methods may be sluggish. A Fischer esterification, using a large excess of methanol as both the solvent and reagent and a strong acid catalyst like sulfuric acid, is a robust method to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-bromo-3-methoxy-2-methylbenzoic acid≥97%From previous step
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCaution: Highly corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Diethyl Ether (Et₂O)ReagentCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 6-bromo-3-methoxy-2-methylbenzoic acid (10.0 g, 40.8 mmol) in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-bromo-3-methoxy-2-methylbenzoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ester.

workflow cluster_bromination Part 1: Bromination cluster_esterification Part 2: Esterification start Dissolve 3-methoxy-2-methylbenzoic acid in ACN add_nbs Add NBS solution start->add_nbs reflux_brom Reflux for 2-4h add_nbs->reflux_brom quench Quench with Na₂SO₃ reflux_brom->quench evap_acn Evaporate ACN quench->evap_acn acidify Acidify with HCl evap_acn->acidify extract_brom Extract with EtOAc acidify->extract_brom dry_brom Dry and concentrate extract_brom->dry_brom purify_brom Recrystallize dry_brom->purify_brom dissolve_acid Dissolve bromo-acid in MeOH purify_brom->dissolve_acid Proceed with purified acid add_h2so4 Add conc. H₂SO₄ dissolve_acid->add_h2so4 reflux_est Reflux for 12-16h add_h2so4->reflux_est evap_meoh Evaporate MeOH reflux_est->evap_meoh dissolve_ether Dissolve in Et₂O evap_meoh->dissolve_ether wash Wash with NaHCO₃ and brine dissolve_ether->wash dry_est Dry and concentrate wash->dry_est purify_est Column Chromatography dry_est->purify_est end end purify_est->end Final Product

Caption: Overall experimental workflow for the synthesis.

Characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₃PubChem[2]
Molecular Weight259.10 g/mol PubChem[2]
AppearanceSolidSigma-Aldrich
IUPAC Namemethyl 6-bromo-3-methoxy-2-methylbenzoatePubChem[2]

Spectroscopic Data (Predicted):

While experimental spectra should be acquired for definitive characterization, predicted data can serve as a useful reference.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the aromatic methyl group protons. The two aromatic protons should appear as doublets in the aromatic region. The methoxy and methyl ester protons will each appear as singlets, as will the aromatic methyl protons.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the carbons of the methoxy and methyl groups will be the most upfield signals.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, and always add acid to the solvent, never the other way around. Wear acid-resistant gloves, safety goggles, and a face shield.

  • Organic Solvents: Acetonitrile, ethyl acetate, methanol, and diethyl ether are flammable. Keep away from ignition sources. Use in a well-ventilated area.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low yield in bromination Incomplete reaction.Increase reaction time or use a slight excess of NBS.
Side reactions.Maintain a controlled reflux temperature to avoid decomposition.
Formation of multiple isomers Insufficient regioselectivity.Ensure slow addition of NBS at room temperature before reflux.
Incomplete esterification Steric hindrance.Increase reflux time or the amount of sulfuric acid catalyst.
Reversible reaction.Use a large excess of methanol to drive the equilibrium forward.
Product contamination Inefficient purification.Optimize the solvent system for recrystallization or column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and drug development programs. The key to a successful synthesis lies in the careful control of the regioselective bromination step and ensuring the complete conversion in the esterification of the sterically hindered carboxylic acid intermediate.

References

  • PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

  • Royal Society of Chemistry. 4 - Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry, 2013.
  • PubChemLite. Methyl 6-bromo-3-methoxy-2-methylbenzoate (C10H11BrO3). Available from: [Link]

  • gsrs. 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). Available from: [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of palladium-catalyzed cross-coupling reactions involving substituted aryl bromides. We move beyond simple procedures to explain the underlying principles and causality behind experimental choices, focusing on the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By synthesizing field-proven insights with established scientific literature, this document serves as a practical and authoritative resource for optimizing these critical transformations in a laboratory setting. Each protocol is designed as a self-validating system, complete with troubleshooting advice and data-driven recommendations to address the challenges posed by sterically and electronically diverse substrates.

Introduction: The Central Role of Aryl Bromides in Modern Synthesis

Aryl bromides are foundational building blocks in contemporary organic synthesis, prized for their optimal balance of reactivity and stability. Unlike their more reactive iodide counterparts, which can be prone to side reactions and instability, or their less reactive chloride counterparts, which often require highly specialized and sensitive catalysts, aryl bromides offer a reliable and versatile entry point for constructing complex molecular architectures. Their prevalence in commercially available starting materials makes them an economically and logistically sound choice for discovery and process chemistry alike.

The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the way chemists approach the synthesis of biaryls, styrenes, and anilines—motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides detailed protocols and the scientific rationale for three of the most powerful methods for the functionalization of substituted aryl bromides:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Heck Reaction: For the arylation of alkenes.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

Understanding how substituents on the aryl bromide ring influence reaction kinetics and outcomes is paramount. Electron-withdrawing groups (EWGs) typically accelerate the initial oxidative addition step but can render the aryl halide susceptible to nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) can slow oxidative addition, often requiring more electron-rich and specialized ligands to achieve efficient catalysis. Steric hindrance, particularly at the ortho-positions, presents its own set of challenges, demanding catalysts that are both highly active and sterically accessible.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, owing to its mild reaction conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based byproducts.

Mechanism and Rationale

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; it modulates the electron density and steric environment of the palladium center, directly impacting the efficiency of each step. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, making them highly effective for challenging or sterically hindered substrates. The base plays a crucial role in activating the boronic acid for transmetalation, forming a more nucleophilic borate species.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation center ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime Ar'-B(OR)2 / Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' ArAr_prime_out Ar-Ar' RedElim->ArAr_prime_out ArBr_in Ar-Br ArBr_in->OxAdd Ar_prime_BOH_in Ar'-B(OR)2 + Base Ar_prime_BOH_in->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol details a general procedure adaptable for many substituted aryl bromides.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Nitrogen or Argon source with manifold

  • Schlenk flask or reaction vial

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and SPhos (0.048 mmol, 2.4 mol%) to a reaction vessel. Add 2 mL of anhydrous toluene. Stir the mixture at room temperature for 10-15 minutes. This pre-formation step ensures the generation of the active Pd(0) catalyst.

  • Reagent Addition: To the vessel containing the pre-formed catalyst, add 4-bromotoluene (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₃PO₄ (4.0 mmol, 2.0 equiv).

  • Solvent Addition: Add an additional 8 mL of anhydrous toluene to bring the total volume to 10 mL (resulting in a 0.2 M concentration with respect to the aryl bromide).

  • Reaction Execution: Seal the vessel tightly. If not using a glovebox, ensure the headspace is purged with inert gas. Place the reaction mixture in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours. The disappearance of the 4-bromotoluene starting material is a key indicator of completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Key Parameters and Troubleshooting
ParameterRecommendation for Electron-Rich Ar-BrRecommendation for Electron-Poor Ar-BrRationale & Troubleshooting
Ligand SPhos, RuPhos, XPhos (Bulky, electron-rich)SPhos, P(t-Bu)₃ (Less donating ligands can suffice)Electron-rich Ar-Br requires electron-rich ligands to promote oxidative addition. If the reaction stalls, consider a more activating ligand like BrettPhos.
Base K₃PO₄, Cs₂CO₃ (Strong, non-nucleophilic)K₂CO₃, NaHCO₃ (Milder bases are often sufficient)A stronger base is needed to generate the borate complex for efficient transmetalation, especially with less reactive boronic acids. If deboronation is observed, switch to a milder base like K₂CO₃ or CsF.
Solvent Toluene, Dioxane, CPMEToluene, DMF, DioxaneToluene is a general-purpose solvent. For very unreactive substrates, a more polar solvent like dioxane can sometimes increase reaction rates. Ensure the solvent is rigorously deoxygenated to prevent catalyst degradation.
Temperature 80-110 °C60-100 °CElectron-poor substrates are more reactive and may not require high temperatures. If side product formation (e.g., homo-coupling) is observed, lowering the temperature may be beneficial.

The Heck Reaction: Olefin Arylation

The Heck reaction creates a C(sp²)–C(sp²) bond by coupling an aryl halide with an alkene. It is a powerful tool for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in polymer and pharmaceutical synthesis.

Mechanism and Rationale

The reaction proceeds via a neutral pathway involving oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the olefin into the Pd-Ar bond. The final step is a β-hydride elimination which regenerates the Pd(0) catalyst and releases the arylated alkene product. The choice of a base is critical to neutralize the HBr generated during the cycle. Sterically hindered organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr MigratoryInsertion Migratory Insertion Intermediate R-CH(Ar)-CH2-Pd(II)L2-Br MigratoryInsertion->Intermediate BetaHydrideElim β-Hydride Elimination HPdBr H-Pd(II)L2-Br BetaHydrideElim->HPdBr Product_out Arylated Alkene BetaHydrideElim->Product_out BaseAction Base BaseAction->Pd0 BaseHBr_out Base-HBr BaseAction->BaseHBr_out ArBr_in Ar-Br ArBr_in->OxAdd Alkene_in Alkene Alkene_in->MigratoryInsertion Base_in Base Base_in->BaseAction

Caption: The catalytic cycle for the Heck cross-coupling reaction.

Protocol: Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • 1-Bromo-4-nitrobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene (2.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.04 mmol, 2.0 mol%), and P(o-tol)₃ (0.08 mmol, 4.0 mol%).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (10 mL), styrene (3.0 mmol, 1.5 equiv), and triethylamine (2.4 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. The formation of a black precipitate (palladium black) can indicate catalyst decomposition, but a dark solution is normal. Monitor by TLC or GC-MS for the consumption of the aryl bromide. Typical reaction time is 4-16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with 1M HCl (2 x 20 mL) to remove triethylamine, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the pure stilbene product.

The Buchwald-Hartwig Amination: A Gateway to Anilines

This reaction is the premier method for forming C-N bonds by coupling aryl halides with amines. Its discovery has been transformative for medicinal chemistry, where the aniline substructure is a key pharmacophore. The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) was instrumental in making this reaction general and high-yielding, even for less reactive aryl bromides.

Mechanism and Rationale

Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) center. The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine complex, forming a palladium-amido species. The final, and often rate-limiting, step is reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.

Visualizing the Logical Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Logical Workflow Start Select Ar-Br & Amine Catalyst Choose Catalyst System (Pd-Precatalyst + Ligand) Start->Catalyst Base Select Base (e.g., NaOtBu, LHMDS) Start->Base Solvent Select Solvent (Toluene, Dioxane) Start->Solvent Reaction Assemble Reaction Under Inert Atmosphere Catalyst->Reaction Base->Reaction Solvent->Reaction Heat Heat to 80-110 °C Reaction->Heat Monitor Monitor by LC-MS / GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Isolated Aryl Amine Purify->Product

Caption: A logical workflow for setting up a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

Materials:

  • G3 XPhos Palladacycle (a pre-formed catalyst)

  • 2-Bromopyridine

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Nitrogen or Argon in a glovebox

Procedure:

  • Vessel Preparation (Inside a Glovebox): To an oven-dried reaction vial equipped with a stir bar, add the G3 XPhos Palladacycle (0.02 mmol, 2.0 mol%) and sodium tert-butoxide (2.1 mmol, 1.4 equiv).

  • Reagent Addition: Add 2-bromopyridine (1.5 mmol, 1.0 equiv) and morpholine (1.8 mmol, 1.2 equiv) to the vial.

  • Solvent Addition: Add 7.5 mL of anhydrous toluene.

  • Reaction Execution: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 1-4 hours. The reaction is often rapid. Monitor by LC-MS for the disappearance of 2-bromopyridine.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Dilute with 20 mL of ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-aryl morpholine.

Conclusion and Future Outlook

The cross-coupling reactions of substituted aryl bromides are indispensable tools in modern chemical synthesis. A deep understanding of the reaction mechanisms and the influence of substrate electronics and sterics is crucial for the rational design of robust and efficient protocols. The methods detailed in this guide for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers. The continued development of more active and stable catalysts, along with a move towards more sustainable reaction media and photoredox or electrochemical methodologies, promises to further expand the capabilities and applications of these powerful transformations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, R. (2022). The Suzuki Reaction. Royal Society of Chemistry. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Notes & Protocols: Strategic Use of Intermediates in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Intermediates in Modern Synthesis

In the complex architectures of modern pharmaceuticals and agrochemicals, intermediates are the pivotal molecular sub-assemblies from which final products are constructed. These compounds are not mere stepping stones but are the products of strategic, well-defined synthetic steps, designed to build molecular complexity in a controlled and efficient manner. The judicious choice of an intermediate and the robustness of its formation are critical determinants of an entire synthetic campaign's success, profoundly influencing factors such as overall yield, purity of the Active Pharmaceutical Ingredient (API) or Active Ingredient (AI), scalability, and economic viability. This guide provides an in-depth exploration of two classes of indispensable intermediates, elucidating the chemical principles behind their use and presenting detailed, field-proven protocols for their application.

I. Pyrazole Scaffolds: Privileged Structures in Drug Discovery and Crop Protection

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold".[1][2][3] This designation stems from its ability to serve as a versatile framework for a multitude of biologically active molecules, finding extensive use in both medicine and agriculture.[1][4][5] The pyrazole core's stability and the potential for functionalization at multiple positions allow chemists to fine-tune the steric and electronic properties of the final compound, optimizing its interaction with biological targets.[4]

A. Pharmaceutical Application: The Synthesis of Celecoxib

A landmark example of a pyrazole-based pharmaceutical is Celecoxib (Celebrex®), a selective non-steroidal anti-inflammatory drug (NSAID). Its therapeutic action relies on the specific inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] The synthesis of Celecoxib is a classic illustration of pyrazole ring formation, typically achieved through a Knorr or Paal-Knorr type cyclocondensation reaction.[7]

Synthetic Rationale and Mechanism: The industrial synthesis involves the condensation of a substituted 1,3-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[6][8][9] The hydrazine nitrogen atoms act as nucleophiles, attacking the two carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The trifluoromethyl group (-CF3) is crucial for the molecule's COX-2 selectivity, making the purity and correct incorporation of this diketone intermediate paramount.[9]

Celecoxib_Synthesis Figure 1. Core Synthesis of Celecoxib via Cyclocondensation cluster_start Starting Intermediates diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione reaction + diketone->reaction hydrazine 4-Sulfamoylphenylhydrazine hydrazine->reaction celecoxib Celecoxib reaction->celecoxib Knorr Cyclocondensation (-2H₂O)

B. Agrochemical Application: Pyrazole Carboxamide Fungicides

In crop protection, pyrazole carboxamides represent a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[10][11][12][13] Compounds like Fluxapyroxad and Boscalid function by blocking the fungal respiratory chain at Complex II, thereby halting energy production and leading to fungal cell death.[10][14] The synthesis of these potent agrochemicals relies on the preparation of a key pyrazole carboxylic acid intermediate, which is then coupled with a specific aniline moiety.

Protocol: Synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol details a reliable method for synthesizing a core intermediate used in the production of various SDHI fungicides. The procedure's trustworthiness is established through clear steps for purification and characterization, ensuring the intermediate's quality for subsequent coupling reactions.

Materials & Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Enaminone Formation:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq).

    • Stir the mixture at 60°C for 3 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Rationale: This step forms a vinylogous amide (enaminone), which activates the substrate for the subsequent cyclization and controls the regioselectivity of the hydrazine addition.

    • Remove the volatile byproducts (methanol and dimethylamine) under reduced pressure to yield the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone in methanol (approx. 3 mL per gram of starting ester).

    • Cool the solution to 0°C using an ice bath.

    • Add methylhydrazine (1.05 eq) dropwise, keeping the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Rationale: The methylhydrazine undergoes a cyclocondensation reaction with the enaminone. The more nucleophilic nitrogen of methylhydrazine attacks first, leading to the desired N-methylated pyrazole regioisomer.

  • Hydrolysis (Saponification):

    • To the reaction mixture, add a 4M aqueous solution of NaOH (2.5 eq).

    • Heat the mixture to reflux (approx. 65°C) for 4 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.

    • Rationale: Saponification is a robust method to convert the stable ester into the carboxylic acid, which is necessary for the final amide coupling step in the synthesis of the target fungicide.

  • Work-up and Isolation (Self-Validation):

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the product under vacuum at 50°C to a constant weight.

Characterization and Data:

The quality of the intermediate is validated through standard analytical techniques.

ParameterSpecificationPurpose
Appearance White to off-white solidPreliminary quality check
Yield 80-90%Process efficiency
Purity (HPLC) >98.5%Ensures suitability for next step
Melting Point 215-218 °CIdentity and purity confirmation
¹H NMR, ¹⁹F NMR Conforms to structureStructural verification

II. Grignard Reagents: Masters of Carbon-Carbon Bond Formation

First discovered by Victor Grignard, organomagnesium halides (R-Mg-X), or Grignard reagents, are arguably one of the most important classes of intermediates in organic synthesis.[15][16] Their utility lies in their ability to act as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds—a fundamental transformation in the synthesis of complex molecules.[17][18]

A. Pharmaceutical Application: Synthesis of Propofol Precursors

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic.[19] While industrial-scale synthesis often relies on Friedel-Crafts alkylation of phenol with propylene,[20][21] Grignard reactions provide an excellent illustration of how such alkyl groups can be introduced. For example, a Grignard reagent can be used to synthesize a key precursor, demonstrating the power of this intermediate in building the carbon skeleton of an API.[22][23]

Grignard_Workflow Figure 2. General Experimental Workflow for Grignard Reactions cluster_formation Step 1: Formation cluster_reaction Step 2: Reaction & Workup halide Alkyl/Aryl Halide (R-X) reagent Grignard Reagent (R-Mg-X) halide->reagent Anhydrous Ether/THF mg Magnesium Metal (Mg) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition carbonyl Electrophile (e.g., Ketone, Aldehyde) product Final Product (e.g., Alcohol) workup Aqueous Acid Workup (H₃O⁺) workup->product intermediate->workup Protonation

B. Protocol: Preparation and Titration of a Grignard Reagent

The concentration of a Grignard reagent solution can decrease over time due to reaction with trace moisture or air. Therefore, accurate titration before use is a hallmark of a trustworthy and reproducible protocol.

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one small crystal for activation)

  • Bromobenzene (or other organic halide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Salicylaldehyde phenylhydrazone (indicator) or 1,10-Phenanthroline

  • sec-Butanol (standardized solution in xylene for titration)

Experimental Procedure:

  • Apparatus Preparation:

    • Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Thoroughly flame-dry all glassware under vacuum or in an oven and assemble while hot under a positive pressure of inert gas.

    • Rationale: Grignard reagents react violently with water.[24][25] The complete exclusion of atmospheric moisture is the single most critical factor for success.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.

    • Rationale: The iodine sublimates upon gentle heating, etching the magnesium surface to remove the passivating oxide layer and expose fresh, reactive metal.

    • Add a small portion (~10%) of a solution of bromobenzene (1.0 eq) in anhydrous ether via the dropping funnel.

    • The reaction is initiated when the color of the iodine disappears and gentle bubbling begins. Gentle warming with a heat gun may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a steady reflux. The reaction is exothermic.[25][26]

    • After addition is complete, continue to stir the gray-black mixture for an additional 30-60 minutes to ensure complete reaction.

  • Titration (Self-Validation):

    • Accurately weigh ~0.2 mmol of salicylaldehyde phenylhydrazone into a dry flask under an inert atmosphere and dissolve in anhydrous THF (5 mL).

    • Slowly add the prepared Grignard reagent solution from a syringe until the yellow solution shows a persistent color change to orange-red (the endpoint).

    • A more accurate method involves adding a known volume of the Grignard solution (e.g., 1.0 mL) to a flask containing 1,10-phenanthroline indicator, then titrating with a standardized solution of sec-butanol until the color disappears.

    • Calculate the molarity of the Grignard reagent based on the volume required to reach the endpoint.

III. Mandatory Safety and Handling Protocols

Working with reactive intermediates demands stringent adherence to safety protocols.

  • Pyrazole Derivatives: Many functionalized pyrazoles are classified as harmful or irritants.[27][28][29][30] Always consult the Safety Data Sheet (SDS) prior to use.[29][30] Handling should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[27][28]

  • Grignard Reagents: These reagents are extremely hazardous. They are highly sensitive to moisture and can be pyrophoric (ignite spontaneously on contact with air).[31][32] All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[24] Solvents like diethyl ether and THF are highly flammable.[25] An ice bath should always be on hand to control exothermic reactions.[25][32] Leftover reagent must be quenched carefully by slow, controlled addition to a stirred, cooled solution of a proton source like isopropanol in an inert solvent.

Conclusion

Intermediates are the lynchpins of successful synthesis in the pharmaceutical and agrochemical industries. A thorough understanding of their formation, reactivity, and handling is not merely academic but a prerequisite for safe, efficient, and reproducible research and development. The strategic application of versatile scaffolds like pyrazoles and powerful bond-forming agents like Grignard reagents will continue to drive innovation, enabling the construction of the complex molecules that improve human health and secure our food supply.

References

  • Vertex AI Search. (2025). Celecoxib Intermediates: Key Steps In Synthesis.
  • Vertex AI Search. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis.
  • Vertex AI Search. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
  • Vertex AI Search. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Vertex AI Search. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.
  • ACS Publications. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
  • Sciencemadness Wiki. (2019). Grignard reagent.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent.
  • New Drug Approvals. (2021). PROPOFOL.
  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Semantic Scholar. (n.d.). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • Vertex AI Search. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
  • ResearchGate. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • YouTube. (2024). Grignard reaction safety.
  • PMC - NIH. (n.d.). Continuous Flow Synthesis of Propofol.
  • ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • Vapourtec. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • YouTube. (2020). Grignard Reagent Formation - From the Lab to Industry.
  • Vertex AI Search. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Wikipedia. (n.d.). Propofol.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Science.gov. (n.d.). grignard reagents: Topics by Science.gov.
  • Wikipedia. (n.d.). Grignard reagent.
  • Aldrich. (2024). Aldrich P56607 - SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Grignard Reagents: Unlocking Chemical Synthesis with Phenylmagnesium Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this specific molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis.

Part 1: Synthesis Overview & Mechanism

The synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate typically involves a two-step process starting from 3-methoxy-2-methylbenzoic acid:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Fischer Esterification: Conversion of the carboxylic acid group to a methyl ester.

Overall Reaction Scheme
Mechanism: Electrophilic Aromatic Bromination

The key to this synthesis is the regioselective bromination at the C6 position. This is governed by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.[1] The powerful activating effect of the methoxy group strongly directs the electrophile to its ortho (C2, C6) and para (C4) positions.[2] Since the C2 position is already substituted, and C6 is sterically accessible, it is the favored position for bromination.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, likely involving an arenium ion (sigma complex) intermediate.[2][3]

Electrophilic Aromatic Bromination Mechanism of Electrophilic Bromination Reactants Benzene Ring (Substituted) + Br⁺ SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Reactants->SigmaComplex Electrophilic Attack Deprotonation Base abstracts H⁺ SigmaComplex->Deprotonation Loss of Proton Product Brominated Aromatic Product Deprotonation->Product Aromaticity Restored

Caption: Electrophilic Aromatic Bromination Mechanism.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My bromination reaction yield is very low, or I'm recovering only starting material. What's going wrong?

This is a common issue that can stem from several factors related to the reagents and reaction conditions.

Possible Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation.[4][5] Over time, or with improper storage, NBS can decompose. It should be a white crystalline solid; if it appears off-white or brown, it may contain excess bromine and require recrystallization before use.[4]

  • Insufficient Activation: Electrophilic aromatic bromination requires a sufficiently electrophilic bromine source. If using molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ or AlBr₃ is necessary to polarize the Br-Br bond and generate a "Br⁺" equivalent.[3][6] Without it, the reaction will not proceed.

  • Reaction Conditions:

    • Temperature: Electrophilic brominations are often run at or below room temperature to control selectivity. Running the reaction at too low a temperature might slow the rate significantly. Conversely, too high a temperature can lead to side products.

    • Solvent: A non-coordinating, inert solvent is typically used. For NBS brominations, DMF can be used to achieve high para-selectivity, although in our case, we are targeting an ortho position relative to the methoxy group.[4] Chlorinated solvents like dichloromethane (DCM) or chloroform are also common.

Troubleshooting_Low_Yield Troubleshooting Flowchart: Low Bromination Yield Start Low or No Product Yield CheckReagent Check Brominating Agent (e.g., NBS) Start->CheckReagent Recrystallize Is it pure/white? If not, recrystallize. CheckReagent->Recrystallize Yes CheckCatalyst Using Br₂? Ensure Lewis Acid (FeBr₃) is present and active. CheckReagent->CheckCatalyst No Recrystallize->CheckCatalyst CheckConditions Review Reaction Conditions (Temp, Solvent, Time) CheckCatalyst->CheckConditions Optimize Systematically optimize conditions based on TLC. CheckConditions->Optimize Success Improved Yield Optimize->Success

Caption: Workflow for troubleshooting low bromination yield.

Q2: I'm seeing multiple spots on my TLC plate after the bromination step. What are these impurities?

The formation of isomers is the most significant challenge in this synthesis.[1]

Possible Impurities & Solutions:

  • Isomeric Byproducts: While the C6 position is electronically favored, small amounts of other isomers (e.g., 4-bromo or 5-bromo derivatives) can form.[1]

    • Solution: Lowering the reaction temperature can often improve regioselectivity.[2] Careful column chromatography is usually required to separate these isomers.

  • Di-brominated Products: The strongly activating methoxy group can sometimes lead to the addition of a second bromine atom.

    • Solution: Use only a slight excess (1.0-1.1 equivalents) of the brominating agent. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration and minimize over-bromination.

  • Benzylic Bromination: If using NBS with a radical initiator (like AIBN or peroxide) and heat or light, bromination can occur on the methyl group instead of the aromatic ring.[7][8]

    • Solution: Ensure your reaction is run in the dark and without radical initiators to favor the electrophilic aromatic substitution pathway.

Q3: My Fischer esterification is not going to completion. How can I drive the reaction forward?

Fischer esterification is an equilibrium-controlled process.[9][10] For sterically hindered benzoic acids, like our substrate, the reaction can be particularly slow.[11]

Strategies to Improve Esterification Yield:

  • Le Châtelier's Principle: The key is to shift the equilibrium towards the product side.[9][12]

    • Use Excess Alcohol: Use methanol as the limiting reagent's solvent, creating a large molar excess that drives the reaction forward.[9]

    • Remove Water: As water is a product, its removal will push the reaction to completion. This can be achieved using a Dean-Stark trap if using a solvent like toluene that forms an azeotrope with water. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Strong Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[10][12] Ensure a sufficient catalytic amount is used (typically 5-10 mol%).

  • Increase Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the steric hindrance and accelerate the rate.

  • Microwave Synthesis: For particularly stubborn esterifications, sealed-vessel microwave synthesis can significantly reduce reaction times and improve yields.[11][13]

Q4: Purification by column chromatography is difficult. How can I effectively separate my product?

The final product and the starting carboxylic acid have different polarities, which should allow for good separation.

  • Problem: Tailing of the carboxylic acid on silica gel.

    • Solution: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system (e.g., hexane/ethyl acetate). This suppresses the deprotonation of the acidic starting material, making it less polar and resulting in a cleaner separation with less tailing.

  • Problem: Poor separation of brominated isomers.

    • Solution: Use a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing the polarity). Using a high-performance flash chromatography system can also greatly improve resolution. If separation is still difficult, recrystallization may be a viable alternative.

Part 3: Detailed Experimental Protocol

This protocol is a synthesized procedure based on standard organic chemistry transformations.

Materials & Reagents
ReagentMW ( g/mol )Molar Eq.Amount (Example)
3-methoxy-2-methylbenzoic acid166.171.05.00 g
N-Bromosuccinimide (NBS)177.981.055.60 g
Dichloromethane (DCM)--100 mL
Methanol (MeOH), anhydrous32.04Large xs150 mL
Sulfuric Acid (H₂SO₄), conc.98.08catalytic3 mL
Step-by-Step Procedure

Step 1: Bromination of 3-methoxy-2-methylbenzoic acid

  • In a round-bottom flask protected from light, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 6-bromo-3-methoxy-2-methylbenzoic acid.

Step 2: Fischer Esterification

  • To the crude carboxylic acid from the previous step, add a large excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor by TLC until the starting acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford the pure Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Characterization

The final product should be characterized to confirm its identity and purity. Expected spectral data for the related 6-bromo-3-methoxy-2-methylbenzoic acid can serve as a reference.[14]

  • ¹H NMR: Expect distinct signals for the two aromatic protons, the methoxy singlet (~3.8-4.0 ppm), the ester methyl singlet (~3.9 ppm), and the C2-methyl singlet (~2.2-2.5 ppm).

  • ¹³C NMR: Expect signals for the ester carbonyl (~165-170 ppm), aromatic carbons, methoxy carbon, and methyl carbons.

  • Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.

Part 4: References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]

  • Specialty Chemicals. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. [Link]

  • Google Patents. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8795-8805. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Handout. Esterification and Acetalization. [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

Sources

Navigating the Crystallization Maze: A Technical Support Guide for Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

Welcome to the Technical Support Center for the recrystallization of substituted methyl benzoates. As a Senior Application Scientist, I've seen firsthand how the purification of these crucial intermediates can be a bottleneck in research and development. This guide is designed to move beyond rote procedural lists and provide you with the in-depth, field-tested insights needed to tackle your crystallization challenges with confidence. Here, we will explore the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - The Foundations of Success

Here we address the most common queries encountered during the recrystallization of substituted methyl benzoates.

Q1: How do I even begin to select a solvent for my specific substituted methyl benzoate?

A1: The principle of "like dissolves like" is your starting compass. The polarity of your substituted methyl benzoate, dictated by its functional groups, will guide your initial solvent screen. For instance, a polar hydroxyl group on the benzene ring will increase solubility in polar solvents like alcohols, whereas a nonpolar halogen substituent will favor less polar solvents. A preliminary small-scale solubility test with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) is indispensable. The ideal single solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: My compound won't crystallize from any single solvent. What's the next step?

A2: This is a common hurdle, and the solution is often a mixed solvent system, also known as a binary solvent system. This technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble) is added dropwise until the solution becomes faintly cloudy, indicating the point of saturation. The two solvents must be miscible. A gentle reheating to clarify the solution followed by slow cooling will often yield high-quality crystals.[1]

Q3: My product has "oiled out" instead of crystallizing. How do I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution is too concentrated or the melting point of your compound is lower than the boiling point of the solvent. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the concentration, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also encourage crystallization over oiling out.

Q4: I'm getting a very low yield. What are the most likely causes?

A4: Low yield is a frequent frustration, and the primary culprits are often using too much solvent during the initial dissolution, incomplete precipitation upon cooling, or washing the final crystals with a solvent that is too warm. Always use the minimum amount of hot solvent required to fully dissolve your compound. Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize crystal formation. Finally, wash your collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of your product.

Q5: How does the position of the substituent (ortho, meta, para) affect recrystallization?

A5: The position of the substituent can significantly influence the molecule's polarity, crystal lattice energy, and solubility. For instance, intramolecular hydrogen bonding in ortho-substituted compounds can decrease their polarity and melting points compared to their meta and para isomers, necessitating a different choice of solvent. Para-substituted compounds often have higher melting points and lower solubilities due to their symmetrical shape, which allows for more efficient packing in the crystal lattice. This can sometimes make them easier to crystallize but may require a more potent solvent for initial dissolution.

Part 2: Troubleshooting Guide - From Frustration to Flawless Crystals

This section provides a systematic approach to overcoming common challenges in the recrystallization of substituted methyl benzoates.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No Crystals Form Upon Cooling 1. Supersaturation: The solution is supersaturated but lacks a nucleation site. 2. Excess Solvent: The concentration of the compound is too low for crystallization to occur.1. Induce Nucleation: Scratch the inside of the flask with a glass rod to create a rough surface for crystal growth. Add a "seed crystal" of the pure compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.
"Oiling Out" 1. High Solute Concentration: The solution is too concentrated, causing the compound to separate above its melting point. 2. Rapid Cooling: Fast cooling can favor the formation of an amorphous oil over an ordered crystal lattice. 3. Impurities Present: Significant impurities can depress the melting point of the compound.1. Dilute the Solution: Reheat to dissolve the oil and add more solvent. 2. Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can also help. 3. Consider Pre-purification: If impurities are suspected, a preliminary purification step like column chromatography may be necessary.
Poor Crystal Quality (e.g., fine powder, needles) 1. Rapid Crystallization: Cooling the solution too quickly leads to the rapid formation of small, often impure crystals. 2. Solvent Choice: The solvent system may not be optimal for promoting the growth of well-defined crystals.1. Employ Slower Cooling: As mentioned above, slow cooling is paramount for growing larger, purer crystals. 2. Experiment with Solvents: Try a different solvent or mixed solvent system. The interaction between the solvent and the growing crystal faces can influence the final crystal habit.
Colored Impurities in Crystals 1. Colored Contaminants: The starting material contains colored impurities that co-crystallize with the product.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
Crystals Form in the Funnel During Hot Filtration 1. Premature Cooling: The solution cools as it passes through the funnel, causing the product to crystallize out.1. Pre-heat the Funnel: Place the funnel in the oven or rinse it with hot solvent before filtration. 2. Use a Stemless Funnel: This minimizes the surface area for cooling. 3. Work Quickly: Perform the hot filtration as rapidly as possible.

Part 3: Experimental Protocols & Data

To provide a practical framework, we present a selection of starting points for the recrystallization of various substituted methyl benzoates.

Solvent Selection Guide for Substituted Methyl Benzoates

The following table provides empirically determined or commonly recommended solvents for a range of substituted methyl benzoates. This should serve as a starting point for your own optimization.

Compound Substituent Position Recommended Single Solvent Recommended Mixed Solvent System
Methyl 4-aminobenzoate-NH₂paraEthanol, MethanolEthanol/Water
Methyl 3-nitrobenzoate-NO₂metaMethanolEthanol/Water
Methyl 4-hydroxybenzoate-OHparaWater, EthanolEthanol/Water
Methyl 2-iodobenzoate-IorthoMethanolHexane/Ethyl Acetate (for chromatography)
Methyl 2-chlorobenzoate-ClorthoEthanol-
Methyl 4-methoxybenzoate-OCH₃paraMethanol, Ethanol-

Note: The optimal solvent system can vary depending on the purity of the starting material.

General Recrystallization Workflow

The following diagram illustrates a typical workflow for single-solvent recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent impurities Insoluble impurities present? dissolve->impurities hot_filtration Perform hot gravity filtration impurities->hot_filtration Yes cool Slowly cool the filtrate impurities->cool No hot_filtration->cool crystals_form Crystals form cool->crystals_form induce Induce crystallization (scratch/seed) cool->induce If no crystals vacuum_filtration Collect crystals by vacuum filtration crystals_form->vacuum_filtration induce->crystals_form wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry

Caption: A general workflow for single-solvent recrystallization.

Advanced Technique: Vapor Diffusion for Difficult-to-Crystallize Compounds

For particularly challenging compounds that resist traditional methods, vapor diffusion offers a gentle and often successful alternative.[2][3][4][5][6][7]

Principle: A solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "poor" solvent (anti-solvent). The vapor from the anti-solvent slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting slow, controlled crystal growth.[2][3][4]

G cluster_setup Vapor Diffusion Setup cluster_process Diffusion Process outer_vial Sealed Outer Vial inner_vial Inner Vial solution Solution of Compound in 'Good' Solvent anti_solvent 'Poor' Solvent (Anti-solvent) anti_solvent->solution Vapor Diffusion diffusion Anti-solvent vapor slowly diffuses into the inner vial solubility Solubility of the compound decreases crystallization Slow crystal growth

Caption: The principle of vapor diffusion for crystallization.

Part 4: The Role of Substituents - A Deeper Dive

The electronic nature of the substituent on the benzoate ring profoundly impacts its solubility and, consequently, its recrystallization behavior.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups increase the polarity of the molecule and can participate in dipole-dipole interactions. This generally leads to higher solubility in polar solvents.

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, significantly increasing solubility in protic solvents like water and alcohols.

  • Halogens (-F, -Cl, -Br, -I) introduce a polar C-X bond but also increase the overall molecular weight and van der Waals forces. Their effect on solubility can be complex, often requiring a careful balance of solvent polarity.

  • Alkyl Groups (-CH₃, -C₂H₅) are nonpolar and increase the hydrophobic character of the molecule, generally decreasing solubility in polar solvents and increasing it in nonpolar solvents.

Understanding these electronic effects allows for a more rational approach to solvent selection, moving beyond simple trial and error.

Conclusion

The recrystallization of substituted methyl benzoates, while often challenging, is a skill that can be mastered through a combination of theoretical understanding and practical troubleshooting. This guide provides a framework for approaching these challenges systematically. By understanding the interplay between the structure of your compound, the properties of the solvent, and the physical principles of crystallization, you can optimize your purification processes, leading to higher yields and purer products.

References

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Technical Support Center: Column Chromatography Purification of Bromo-aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of bromo-aromatic esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this critical purification step. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of column chromatography for bromo-aromatic esters.

Q1: How do I select the appropriate stationary phase for purifying my bromo-aromatic ester?

A1: For most bromo-aromatic esters, standard silica gel (SiO₂) is the most common and effective stationary phase due to its polar nature, which allows for good separation of compounds with varying polarities.[1][2] Alumina can be an alternative, particularly if your compound is sensitive to the acidic nature of silica gel.[1][3] For more complex separations, or if your bromo-aromatic ester has unique structural features, specialized stationary phases such as those with aromatic functionalities (e.g., phenyl-bonded silica) can offer enhanced selectivity through π-π interactions.[4][5]

Q2: What is the ideal Rf value I should aim for on my analytical Thin Layer Chromatography (TLC) plate before scaling up to a column?

A2: A general rule of thumb is to aim for an Rf value between 0.25 and 0.35 for your target bromo-aromatic ester on the analytical TLC plate.[6] This Rf range typically provides the best balance for effective separation on a column, allowing sufficient interaction with the stationary phase to resolve impurities without requiring excessively long elution times.[6] An Rf value that is too high (>0.5) may indicate that the compound will elute too quickly with poor separation, while a very low Rf value (<0.2) suggests the compound is too strongly adsorbed and may require a more polar solvent system to elute.

Q3: Can my bromo-aromatic ester decompose on the silica gel column?

A3: Yes, decomposition is a potential issue. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[3] Bromo-aromatic esters are generally stable, but if you suspect decomposition (e.g., observing new spots on TLC after exposure to silica), you can perform a stability test. Spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots have formed.[3] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica gel or alumina.[3]

Q4: How do I choose the best solvent system for my separation?

A4: The choice of solvent system is critical for a successful separation.[6][7] You should aim for a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate or dichloromethane.[8] The optimal ratio is determined through TLC trials.[9] Start with a low polarity mixture and gradually increase the proportion of the polar solvent until you achieve the target Rf value for your bromo-aromatic ester.[1]

Q5: What is the difference between "wet" and "dry" loading, and which one should I use?

A5:

  • Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase and carefully applying it to the top of the column.[9][10] This method is generally preferred as it can lead to better resolution.[11]

  • Dry loading is used when the sample is not very soluble in the mobile phase.[10][11] In this technique, the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[10][11]

For bromo-aromatic esters, wet loading is usually suitable. However, if your compound has poor solubility in the starting eluent, dry loading is a valuable alternative.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the column chromatography purification of bromo-aromatic esters.

Problem 1: Poor Separation of the Bromo-aromatic Ester from Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Broad peaks in the chromatogram.

  • Co-elution of the desired product with impurities.[12]

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the mobile phase is too high, causing all compounds to elute quickly with little separation, or too low, leading to broad bands and tailing.Re-optimize the solvent system using TLC. Aim for a larger ΔRf (difference in Rf values) between your product and the impurities. Consider trying a different solvent combination (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes).[8]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.Use a larger column with more stationary phase. As a general guideline, use a 20-50 fold excess by weight of silica gel to your crude sample.[1]
Poor Column Packing The presence of air bubbles, cracks, or an uneven silica gel bed creates channels for the sample to travel through without proper separation.[13]Ensure the column is packed uniformly. "Wet packing," where a slurry of silica gel in the mobile phase is poured into the column, is often the most reliable method.[14] Gently tap the column as the silica settles to dislodge any air bubbles.[10]
Sample Band is Too Broad The initial sample band applied to the column was too diffuse.Dissolve the sample in the minimum amount of solvent for loading.[11] A concentrated, narrow starting band is crucial for good resolution.
Problem 2: The Bromo-aromatic Ester is Not Eluting from the Column

Symptoms:

  • No product is observed in the collected fractions, even after eluting with a large volume of the mobile phase.

  • TLC analysis of the fractions shows only baseline material or no spots at all.

Possible Causes & Solutions:

Cause Explanation Solution
Solvent Polarity is Too Low The mobile phase is not polar enough to displace the bromo-aromatic ester from the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution).[3] For example, if you started with 5% ethyl acetate in hexanes, you can increase it to 10%, 20%, and so on. Be cautious with large polarity jumps, as this can cause impurities to elute with your product.[1]
Compound Decomposition on Silica The bromo-aromatic ester is unstable on the acidic silica gel and has degraded.[3]Test for silica stability using a 2D TLC.[3] If decomposition is confirmed, switch to a neutral stationary phase like alumina or use silica gel deactivated with a small amount of triethylamine (for basic compounds).[8]
Irreversible Adsorption The compound is very polar and is irreversibly adsorbed onto the silica gel.While less common for bromo-aromatic esters, highly polar functionalities on the molecule can lead to this. Consider using a more polar solvent system, such as methanol in dichloromethane.[8] In extreme cases, reverse-phase chromatography might be necessary.[3]
Sample Precipitation at the Top of the Column The sample was not fully soluble in the initial mobile phase and precipitated upon loading.Ensure the sample is fully dissolved before loading. If solubility is an issue, consider dry loading.[11]
Problem 3: Co-elution with a Structurally Similar Impurity

Symptoms:

  • A single spot on TLC and a single peak in initial analysis, but further characterization (e.g., NMR, MS) reveals the presence of an impurity. This is common with regioisomers.[15]

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Resolution The chosen stationary and mobile phase combination does not provide enough selectivity to separate the two compounds.Change the Mobile Phase: Try a different combination of solvents. Sometimes, switching from an ester-based polar solvent (ethyl acetate) to a chlorinated one (dichloromethane) or an ether can alter the selectivity. Change the Stationary Phase: If changing the mobile phase is ineffective, a different stationary phase may be required. For aromatic compounds, a phenyl-bonded phase can offer different selectivity based on π-π interactions.[4] High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers significantly higher resolution and a wider variety of stationary phases.[16][17]
Isomers with Very Similar Polarity Regioisomers of bromo-aromatic esters can have nearly identical polarities, making them very difficult to separate.[15]Optimize Column Parameters: Use a longer, narrower column for increased theoretical plates and better separation.[1] Employ a very slow, shallow gradient of the mobile phase to maximize the resolution between the two compounds.

Experimental Workflows & Diagrams

Workflow for Optimizing a Column Chromatography Separation

This workflow provides a systematic approach to developing and executing a successful column chromatography purification.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Analytical TLC: Determine optimal solvent system (Rf ~0.3). B 2. Select Stationary Phase: Silica gel is standard. Consider alumina for acid-sensitive compounds. A->B C 3. Choose Column Size: ~30-50g silica per 1g of crude mixture. B->C D 4. Pack the Column: Use wet packing for a uniform bed. C->D E 5. Load the Sample: Use wet or dry loading method. D->E F 6. Elute the Column: Start with the solvent system from TLC. E->F G 7. Collect Fractions: Collect fractions of appropriate volume. F->G H 8. Monitor Fractions by TLC: Identify fractions containing the pure product. G->H I 9. Combine Pure Fractions: Combine fractions with only the desired spot. H->I J 10. Evaporate Solvent: Obtain the purified bromo-aromatic ester. I->J

Caption: A stepwise workflow for column chromatography.

Troubleshooting Decision Tree for Poor Separation

This diagram helps diagnose the cause of poor separation and suggests corrective actions.

G start Poor Separation Observed q1 Is the Rf of your compound > 0.5? start->q1 a1_yes Solvent is too polar. Decrease polarity. q1->a1_yes Yes q2 Is the Rf of your compound < 0.2? q1->q2 No end Re-run with adjustments a1_yes->end a2_yes Solvent is not polar enough. Increase polarity. q2->a2_yes Yes q3 Did you load > 2% of column mass? q2->q3 No a2_yes->end a3_yes Column is overloaded. Use a larger column or less sample. q3->a3_yes Yes q4 Is the column bed cracked or channeled? q3->q4 No a3_yes->end a4_yes Poor packing. Repack the column carefully. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Decision tree for troubleshooting poor separation.

References

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Technical Support Center: Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Question 1: My post-bromination analysis (LC-MS/NMR) shows multiple bromo-isomers. How can I identify the impurity and improve regioselectivity to favor the 6-bromo product?

Answer:

Root Cause Analysis: The formation of isomeric byproducts during the electrophilic bromination of 3-methoxy-2-methylbenzoic acid is a common challenge. The regiochemical outcome is dictated by the directing effects of the three substituents on the aromatic ring:

  • Methoxy (-OCH₃) group (at C3): A strongly activating ortho-, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions.

  • Methyl (-CH₃) group (at C2): A weakly activating ortho-, para-director. It directs to the C3, C4, and C6 positions.

  • Carboxylic acid (-COOH) group (at C1): A deactivating meta-director, directing to the C3 and C5 positions.

The desired C6 position is sterically accessible and electronically favored by the powerful activating effects of both the methoxy and methyl groups. However, the C4 position is also activated, leading to the common formation of the 4-bromo-3-methoxy-2-methylbenzoic acid isomer as the primary side product.[1] Overly harsh conditions can also lead to minor amounts of the 5-bromo isomer.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Avoid highly reactive agents like neat Br₂. Milder, more selective reagents are preferable.

    • Recommended: N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of activated rings.[2]

    • Alternative: Tetrabutylammonium tribromide (Bu₄NBr₃) can also offer high selectivity with easier handling than liquid bromine.[3]

  • Solvent and Temperature Control: The reaction medium significantly impacts selectivity.

    • Solvent: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) which can stabilize the reaction intermediates.[2]

    • Temperature: Perform the reaction at a reduced temperature. Start by adding the brominating agent at 0 °C and then allow the reaction to slowly warm to room temperature. This minimizes the energy available for the formation of the higher-activation-energy 4-bromo isomer.

  • Alternative Strategy (Directed ortho-Metalation): For maximum regioselectivity, a directed ortho-metalation approach can be employed. This involves using a strong base (like n-butyllithium) to specifically deprotonate the C6 position, which is acidified by the adjacent carboxylic acid group. The resulting aryl anion is then quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane). This method offers superior control but requires anhydrous conditions and handling of pyrophoric reagents.[1]

ParameterStandard ConditionsOptimized for High Selectivity
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide (NBS)
Solvent Acetic Acid / DichloromethaneAnhydrous DMF or Acetonitrile
Temperature Room Temperature0 °C to Room Temperature
Expected 6-bromo:4-bromo Ratio ~85:15>95:5
Question 2: My mass spectrometry results indicate a dibrominated product (M+2 peak is significantly larger). What causes this over-bromination and how can it be prevented?

Answer:

Root Cause Analysis: The presence of two strong activating groups (-OCH₃ and -CH₃) makes the aromatic ring highly susceptible to electrophilic attack. If the reaction is not carefully controlled, a second bromination can occur after the first, yielding primarily 4,6-dibromo-3-methoxy-2-methylbenzoic acid .

Mitigation Strategies:

  • Stoichiometry is Critical: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the brominating agent (e.g., NBS).[2] Using a large excess is the most common cause of over-bromination.

  • Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period (e.g., 30-60 minutes) to the cooled reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono- over di-substitution.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Question 3: During esterification, my reaction stalls, leaving significant unreacted 6-bromo-3-methoxy-2-methylbenzoic acid. How can I drive the reaction to completion?

Answer:

Root Cause Analysis: The esterification of 6-bromo-3-methoxy-2-methylbenzoic acid is a classic Fischer-Speier esterification, which is an equilibrium-limited process.[4] The presence of the ortho-methyl group also introduces steric hindrance around the carboxylic acid, slowing the rate of reaction (an example of the ortho-effect).[5][6] Failure to remove the water byproduct will prevent the reaction from reaching completion.

Driving the Equilibrium Forward:

  • Use Excess Methanol: Employ methanol as the limiting reagent's solvent to push the equilibrium towards the product side, as per Le Châtelier's principle.

  • Water Removal:

    • Chemical Sequestration: Use a Dean-Stark apparatus if the reaction is run in a co-solvent like toluene to azeotropically remove water as it forms.

    • Acid Catalyst as Dehydrating Agent: Use concentrated sulfuric acid (H₂SO₄) as the catalyst, which also acts as a powerful dehydrating agent. A loading of 5-10 mol% is typical.

  • Increase Reaction Temperature: Refluxing the reaction in methanol (approx. 65 °C) provides sufficient thermal energy to overcome the activation barrier, including the steric hindrance from the ortho-methyl group.

  • Alternative Reagents: If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-dependent:

    • Reaction with TMS-diazomethane: This reaction is fast, clean, and high-yielding but requires caution due to the toxic and explosive nature of the reagent.

    • Reaction with Methyl Iodide and a Base: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, K₂CO₃) and then treat with methyl iodide in a polar aprotic solvent like DMF.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for synthesizing and troubleshooting the preparation of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

G cluster_0 Synthesis Pathway cluster_1 Troubleshooting Checkpoints cluster_2 Problem Diagnosis & Action Start Start: 3-methoxy-2-methylbenzoic acid Bromination Step 1: Bromination (NBS, DMF, 0°C -> RT) Start->Bromination Workup1 Aqueous Workup & Extraction Bromination->Workup1 Esterification Step 2: Esterification (MeOH, H₂SO₄, Reflux) Workup1->Esterification QC1 QC After Bromination (LC-MS / NMR) Workup1->QC1 Workup2 Aqueous Workup & Purification Esterification->Workup2 Product Final Product: Methyl 6-bromo-3-methoxy- 2-methylbenzoate Workup2->Product QC2 QC After Esterification (TLC / LC-MS) Workup2->QC2 Isomers Problem: Isomers Detected (e.g., 4-bromo) QC1->Isomers OverBrom Problem: Dibromo Product (M+2 peak high) QC1->OverBrom Incomplete Problem: Incomplete Rxn (Starting material remains) QC2->Incomplete Sol_Isomers Solution: - Lower Temp - Use NBS - Control Addition Rate Isomers->Sol_Isomers Action Sol_OverBrom Solution: - Check Stoichiometry (1.1 eq) - Slow Addition - Monitor via TLC OverBrom->Sol_OverBrom Action Sol_Incomplete Solution: - Use excess MeOH - Ensure H₂SO₄ catalyst - Reflux to drive reaction Incomplete->Sol_Incomplete Action Sol_Isomers->Bromination Optimize Sol_OverBrom->Bromination Optimize Sol_Incomplete->Esterification Optimize

Caption: Troubleshooting workflow for synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the esterification before or after the bromination?

A: The recommended route is bromination followed by esterification . Brominating the parent benzoic acid allows the carboxylic acid group to help direct the regioselectivity. While it is a deactivating group, its meta-directing influence helps disfavor substitution at the C5 position. If you esterify first, the ester group is also a meta-director, but the overall ring is slightly more activated, potentially leading to a greater chance of over-bromination if conditions are not perfectly controlled.

Q2: What analytical techniques are essential for monitoring this synthesis?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress. It allows you to quickly visualize the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the desired product and any side products (e.g., isomers, over-brominated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product and for quantifying the ratio of isomers in a crude mixture. The aromatic proton signals will be distinct for the 6-bromo, 4-bromo, and other isomers.

Q3: What is the best method for purifying the final product, Methyl 6-bromo-3-methoxy-2-methylbenzoate?

A: Purification typically involves two steps:

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts, the acid catalyst, and water-soluble impurities. This usually involves extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with sodium bicarbonate solution, water, and brine.[2]

  • Chromatography or Recrystallization:

    • Silica Gel Column Chromatography: This is the most effective method for separating the desired 6-bromo isomer from other isomers and non-polar impurities. A gradient elution system, typically with hexanes and ethyl acetate, is used.

    • Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient way to obtain highly pure material.

Illustrative Experimental Protocols
Protocol 1: Regioselective Bromination of 3-methoxy-2-methylbenzoic acid
  • Materials: 3-methoxy-2-methylbenzoic acid, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq.) in anhydrous DMF.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add NBS (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Upon completion, quench the reaction by pouring it into a beaker of ice water containing sodium thiosulfate to destroy any remaining bromine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 6-bromo-3-methoxy-2-methylbenzoic acid.[2]

Protocol 2: Fischer Esterification
  • Materials: Crude 6-bromo-3-methoxy-2-methylbenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve the crude bromo-acid from the previous step in an excess of methanol (e.g., 10-20 mL per gram of acid).

    • Carefully add concentrated H₂SO₄ (approx. 0.1 eq.) to the solution while stirring.

    • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting acid.

    • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude ester by silica gel column chromatography.

References
  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

  • Khan Academy via YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

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Technical Support Center: A Guide to Preventing Decomposition of Benzoic Acid Derivatives During Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with benzoic acid derivatives. These compounds are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals to advanced materials.[1] However, their reactivity, while valuable, also presents stability challenges. Decomposition during a reaction can lead to low yields, impure products, and significant delays in research and development.

This document moves beyond simple protocols to provide in-depth, field-tested insights into why decomposition occurs and how to prevent it. We will explore the mechanistic underpinnings of common failure modes and offer robust, validated strategies to ensure the integrity of your molecules throughout your synthetic workflow.

Section 1: Troubleshooting Guide — Diagnosis and Solutions

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Scenario 1: Your reaction suffers from low yield, and you observe gas evolution, suggesting decarboxylation.

Question: My reaction is giving a poor yield, and I suspect my benzoic acid derivative is decarboxylating. What are the definitive signs, and what preventative measures can I take?

Answer: Decarboxylation is a common decomposition pathway for benzoic acid derivatives, especially under thermal stress. The definitive signs are the evolution of carbon dioxide (CO2) and the formation of the corresponding arene (e.g., benzoic acid decarboxylates to benzene).[2][3][4] This process is highly dependent on temperature and the electronic nature of the substituents on the aromatic ring.

Causality and Prevention:

  • Thermal Stress: High temperatures are the primary driver of decarboxylation. Many benzoic acid derivatives become unstable at temperatures approaching 200°C, with significant degradation often observed between 200°C and 250°C.[2][3] Unsubstituted benzoic acid is comparatively stable, with decomposition occurring at much higher temperatures (above 300°C).[2][3]

    • Solution: Maintain the lowest possible reaction temperature that allows for the desired transformation. If high temperatures are unavoidable, consider alternative synthetic routes or catalyst systems that operate under milder conditions.

  • Electronic Effects: The stability of the benzoic acid is influenced by the substituents on the aromatic ring.

    • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) can increase the electron density of the ring, which may facilitate decarboxylation under certain conditions, particularly in metal-catalyzed reactions.[5][6]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or trifluoromethyl (-CF3) tend to stabilize the molecule by withdrawing electron density, making decarboxylation more difficult.[5][7]

    • The ortho-Effect: Regardless of their electronic nature, most substituents in the ortho position increase the rate of decarboxylation. This is a complex phenomenon attributed to a combination of steric and electronic factors.[5][7]

  • Catalyst-Induced Decomposition: Certain transition metals, such as copper and palladium, can catalyze decarboxylation, especially at elevated temperatures.[5][8] This is often a desired step in "traceless" directing group strategies but can be a problematic side reaction.

Summary of Temperature Effects on Stability

CompoundDegradation TemperatureKey ObservationCitation
Benzoic AcidStable up to 300°CHigh thermal stability.[2][3]
Substituted Derivatives (e.g., Salicylic, Anthranilic)Mild degradation at 150°CSubstituents significantly lower the decomposition temperature.[2][3]
Substituted Derivatives (e.g., Salicylic, Anthranilic)Severe degradation at 200°CA critical temperature threshold for many derivatives.[2][3]
Substituted Derivatives (e.g., Salicylic, Anthranilic)Complete degradation at 250°CReaction conditions should not exceed this temperature.[2][3]

Workflow for Mitigating Decarboxylation

Caption: Decision workflow for troubleshooting decarboxylation.

Scenario 2: Your ester or amide derivative is reverting to benzoic acid during the reaction.

Question: My purified benzoate ester (or benzamide) is being consumed during my subsequent reaction, and I'm isolating benzoic acid as a major byproduct. Why is this hydrolysis happening, and how do I stop it?

Answer: The ester and amide functionalities, while often used as protecting groups for benzoic acid, are susceptible to hydrolysis under both acidic and basic conditions.[9][10] This cleavage of the C-O or C-N bond regenerates the carboxylic acid (or its carboxylate salt), consuming your starting material and potentially complicating purification.

Causality and Prevention:

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester or amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is often reversible.[9][10]

    • Solution: If your reaction requires acidic conditions, ensure the system is rigorously anhydrous. If water cannot be excluded, consider using a more robust protecting group that is stable to acid.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the carbonyl carbon.[11][12] This process is irreversible because the resulting carboxylic acid is deprotonated to form a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol or amine byproduct.[13]

    • Solution: Avoid strong aqueous bases. If a base is necessary, use non-nucleophilic organic bases (e.g., triethylamine, pyridine) in an anhydrous solvent.

Table of Hydrolysis Conditions to Avoid

Functional GroupConditions to AvoidRationaleRecommended Action
Benzoate EstersStrong aqueous acid (e.g., HCl, H2SO4) with heat.Reversible hydrolysis is driven to completion with excess water.Use anhydrous conditions or an acid-stable protecting group.
Benzoate EstersStrong aqueous base (e.g., NaOH, KOH), especially with heat.Irreversible saponification leads to complete conversion to carboxylate salt.[9]Use non-nucleophilic organic bases in anhydrous solvents.
BenzamidesConcentrated strong acid (e.g., 6N HCl) and prolonged heating.Requires harsh conditions but will lead to hydrolysis.[11]Use milder conditions or protect as a different derivative if acidic steps are required.
BenzamidesStrong base (e.g., KOH) with heat, often in high-boiling solvents like ethylene glycol.[11]Amides are generally more resistant to hydrolysis than esters but will cleave under forcing conditions.Avoid prolonged exposure to strong bases at high temperatures.
Scenario 3: The carboxylic acid group appears to be inhibiting a cross-coupling reaction.

Question: I am attempting a Suzuki or Sonogashira coupling on a bromo/iodobenzoic acid, but the reaction is failing or giving very low yields. Is the free carboxylic acid the problem?

Answer: Yes, a free carboxylic acid group can interfere with palladium-catalyzed cross-coupling reactions in several ways. While not an insurmountable issue, it requires careful optimization of reaction conditions.

Causality and Prevention:

  • Base Stoichiometry: The acidic proton of the carboxyl group will consume one equivalent of the base required for the catalytic cycle.

    • Solution: Use at least one extra equivalent of base to ensure both the carboxylate is formed and there is sufficient base for the transmetalation step.[14]

  • Solubility Issues: The carboxylate salt formed under basic conditions can have poor solubility in the organic solvents typically used for cross-coupling, effectively removing the substrate from the reaction phase.[14]

    • Solution: Experiment with different solvent systems, such as using a co-solvent like THF or dioxane with water, to improve the solubility of the carboxylate salt.

  • Catalyst Inhibition: The carboxylate anion can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions like C-H activation.[14]

    • Solution: The most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is electronically neutral and does not have an acidic proton, which circumvents all the issues above. It can be easily removed by hydrolysis after the coupling reaction is complete.[14]

Decision Pathway for Cross-Coupling Reactions

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 2: Proactive Strategies & FAQs

Q: What are the most common factors leading to the decomposition of benzoic acid derivatives? A: The three most common factors are heat , pH extremes , and incompatible reagents . High temperatures (>150-200°C) can induce decarboxylation.[2][3] Strong aqueous acids or bases can cause hydrolysis of ester and amide derivatives.[9][10] Strong oxidizing agents can lead to unwanted side-chain reactions on alkyl-substituted benzoic acids.[15]

Q: How do substituents on the benzene ring affect the stability of a benzoic acid derivative? A: Substituents have a profound impact. Electron-withdrawing groups (EWGs) like -NO2 or -Cl stabilize the carboxylate anion through an inductive effect, making the acid stronger and generally more stable against decarboxylation.[7] Electron-donating groups (EDGs) like -OH or -NH2 destabilize the anion, making the acid weaker and, in some cases, more prone to decarboxylation.[5] Almost any group in the ortho-position tends to promote decarboxylation due to steric hindrance and electronic effects.[5][7]

Q: When should I protect the carboxylic acid group, and what are the best protecting groups to use? A: You should protect the carboxylic acid group whenever it might interfere with the desired reaction. Key situations include reactions involving strong nucleophiles, reducing agents (like LiAlH4 which would reduce the COOH), or when its acidity and coordinating ability could disrupt catalytic cycles (like in some cross-coupling reactions).[16]

  • Methyl or Ethyl Esters: These are the most common protecting groups. They are easy to install (e.g., using Fischer esterification or SOCl2/alcohol) and are stable to a wide range of non-hydrolytic conditions. They are typically removed with aqueous base (saponification).

  • Benzyl Esters: Useful when you need to avoid basic or acidic hydrolysis for deprotection. Benzyl esters can be cleaved under neutral conditions via hydrogenolysis (H2, Pd/C).

  • tert-Butyl Esters: These are valuable because they are stable to base but can be removed under mild acidic conditions (e.g., trifluoroacetic acid), offering an "orthogonal" deprotection strategy to methyl/ethyl esters.[16]

Section 3: Key Experimental Protocols

Protocol 1: Protection of Benzoic Acid as a Methyl Ester

This protocol uses thionyl chloride to create the highly reactive acid chloride, which then reacts rapidly with methanol.

  • Setup: In a fume hood, suspend the benzoic acid derivative (1.0 eq) in toluene (approx. 0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl2, 1.2 eq) to the suspension at room temperature. The mixture may become a clear solution. Heat the reaction to 70°C for 1-2 hours until gas evolution (SO2, HCl) ceases.

  • Esterification: Cool the reaction to room temperature. Carefully and slowly add methanol (3.0 eq). An exotherm may be observed.

  • Workup: Stir for 1 hour. Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Mild Deprotection of a Benzoate Ester (Saponification)

This protocol uses basic hydrolysis to cleave the ester and regenerate the carboxylic acid.

  • Setup: Dissolve the benzoate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution. Stir at room temperature and monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic organic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1N HCl. The benzoic acid derivative will typically precipitate. Collect the solid by filtration or extract with an organic solvent. Dry and concentrate to yield the final product.

References

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). Journal of Thermal Analysis and Calorimetry.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate. [Link]

  • How is the hydrolysis of amides done in a lab? (2018). Chemistry Stack Exchange. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Hydrolysis of Esters and Amides in acid and base conditions. (2024). L3 NCEA Chemistry AS91391.
  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017). RSC Publishing. [Link]

  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (1990). PubMed. [Link]

  • The thermal decomposition of benzoic acid. (1970). ResearchGate. [Link]

  • Side-Chain Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2019). PMC - NIH. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). NIH. [Link]

  • Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters and Amides. (2021). Chemistry LibreTexts. [Link]

  • Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent.
  • The Importance of Benzoic Acid Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Protecting group. Wikipedia. [Link]

  • PROTECTING GROUPS. Carey & Sundberg.
  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). ResearchGate. [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • Carboxylic acid and Cross Coupling reactions. (2023). Reddit. [Link]

  • Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. (1980). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). NIH. [Link]

  • Benzoic Acid - Structure, Properties, Reactions. (2023). Turito. [Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. (2018). Request PDF. [Link]

  • Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones. (2022). Organic Chemistry Portal. [Link]

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Improving yield of Methyl 6-bromo-3-methoxy-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the development of pharmaceuticals and complex organic molecules, Methyl 6-bromo-3-methoxy-2-methylbenzoate requires a synthesis that is both efficient and high-yielding. This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your experimental outcomes.

The most common and direct route to Methyl 6-bromo-3-methoxy-2-methylbenzoate involves a two-step process starting from 3-methoxy-2-methylbenzoic acid.

  • Electrophilic Bromination: Introduction of a bromine atom to the aromatic ring of 3-methoxy-2-methylbenzoic acid to form 6-bromo-3-methoxy-2-methylbenzoic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester in the presence of methanol and an acid catalyst.

Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges systematically.

Synthesis_Pathway SM 3-methoxy-2-methylbenzoic acid INT 6-bromo-3-methoxy-2-methylbenzoic acid SM->INT Step 1: Bromination (e.g., NBS, H₂SO₄) FP Methyl 6-bromo-3-methoxy-2-methylbenzoate INT->FP Step 2: Esterification (CH₃OH, H₂SO₄) Troubleshooting_Workflow start Low Yield of Final Product check_step Which step has low yield? start->check_step bromination Step 1: Bromination check_step->bromination Bromination esterification Step 2: Esterification check_step->esterification Esterification brom_tlc Analyze crude reaction TLC/NMR bromination->brom_tlc isomers Multiple Isomers / Byproducts brom_tlc->isomers Yes no_isomers Clean reaction but low isolated yield brom_tlc->no_isomers No optimize_brom Optimize Reaction: - Use NBS/H₂SO₄ - Lower Temperature (0-5 °C) - Control Stoichiometry isomers->optimize_brom optimize_pur Optimize Purification: - Test recrystallization solvents - Perform acid-base wash no_isomers->optimize_pur ester_tlc Check reaction TLC esterification->ester_tlc sm_remains Starting material remains? ester_tlc->sm_remains optimize_ester Drive Equilibrium: - Use large excess of anhydrous MeOH - Increase reaction time/catalyst load sm_remains->optimize_ester Yes workup_loss Product lost during workup? sm_remains->workup_loss No optimize_workup Optimize Workup: - Avoid strongly basic conditions - Ensure thorough drying of organic layer workup_loss->optimize_workup

Technical Support Center: Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 6-bromo-3-methoxy-2-methylbenzoate. Here, we address common challenges, particularly the identification and management of impurities that may arise during its synthesis and handling. Our goal is to provide practical, experience-driven advice to ensure the quality and integrity of your experimental outcomes.

Introduction: Understanding the Chemistry of Impurity Formation

Methyl 6-bromo-3-methoxy-2-methylbenzoate is typically synthesized in a two-step process: the electrophilic bromination of 3-methoxy-2-methylbenzoic acid, followed by esterification. The primary challenges in obtaining a highly pure product stem from the bromination step, where the directing effects of the substituents on the aromatic ring can lead to a mixture of products.[1] The methoxy and methyl groups are ortho-, para-directing, while the carboxylic acid is a meta-directing group.[1] The interplay of these electronic effects favors bromination at the C6 position, but side reactions are common and can lead to isomeric and over-brominated impurities.

This guide provides a structured approach to identifying and troubleshooting these common impurities through a series of frequently asked questions (FAQs) and detailed analytical and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of Methyl 6-bromo-3-methoxy-2-methylbenzoate?

The most prevalent impurities are typically process-related, originating from the synthetic route. These can be categorized as follows:

  • Unreacted Starting Material: 3-methoxy-2-methylbenzoic acid may be present if the initial bromination reaction did not go to completion.

  • Isomeric Impurities: The bromination of 3-methoxy-2-methylbenzoic acid can yield constitutional isomers, primarily the 4-bromo and 5-bromo derivatives.[1] These will be carried through the esterification step, resulting in Methyl 4-bromo-3-methoxy-2-methylbenzoate and Methyl 5-bromo-3-methoxy-2-methylbenzoate.

  • Over-bromination Products: The use of harsh brominating agents or extended reaction times can lead to the introduction of a second bromine atom on the aromatic ring, resulting in di-brominated species.[1]

  • Hydrolysis Product: The final ester product, Methyl 6-bromo-3-methoxy-2-methylbenzoate, can undergo hydrolysis back to its corresponding carboxylic acid, 6-bromo-3-methoxy-2-methylbenzoic acid, especially in the presence of moisture or acid/base catalysts.

The following diagram illustrates the synthetic pathway and the origin of these common impurities.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Common Impurities Starting_Material 3-methoxy-2-methylbenzoic acid Brominated_Intermediate 6-bromo-3-methoxy-2-methylbenzoic acid Starting_Material->Brominated_Intermediate Bromination Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Final_Product Methyl 6-bromo-3-methoxy-2-methylbenzoate Brominated_Intermediate->Final_Product Esterification Isomers Isomeric Impurities (4-bromo & 5-bromo esters) Brominated_Intermediate->Isomers Side Reaction Over_bromination Over-bromination Products (di-bromo esters) Brominated_Intermediate->Over_bromination Side Reaction Hydrolysis Hydrolysis Product (6-bromo-3-methoxy-2-methylbenzoic acid) Final_Product->Hydrolysis Degradation

Caption: Synthetic pathway and origin of common impurities.

Q2: How can I detect these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the target compound from its isomers and other impurities. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main product and for identifying impurities, even at low levels. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for distinguishing between isomers.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can confirm the molecular weight of the product and its impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) is a distinctive signature to look for.

The following table summarizes the recommended analytical techniques and their primary applications in this context.

Analytical TechniquePrimary ApplicationInformation Gained
HPLC-UV Quantitative Purity AssessmentPercentage purity, detection and quantification of isomers, starting material, and degradation products.
¹H and ¹³C NMR Structural ConfirmationUnambiguous identification of the desired product and structural elucidation of impurities based on chemical shifts and coupling constants.
GC-MS / LC-MS Molecular Weight ConfirmationConfirmation of the molecular weight of the parent compound and impurities, aiding in their identification.
Q3: My HPLC chromatogram shows multiple peaks close to my main product. How can I identify if they are isomers?

Isomeric impurities will have the same molecular weight as the desired product, so they cannot be distinguished by MS alone. However, their different substitution patterns will lead to distinct ¹H NMR spectra. The coupling constants and chemical shifts of the aromatic protons are key identifiers. For example, the protons on the aromatic ring of the 6-bromo isomer will have a different splitting pattern compared to the 4-bromo and 5-bromo isomers.

To confirm the identity of these peaks, it is advisable to either synthesize authentic standards of the potential isomers or to use hyphenated techniques like LC-NMR.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Bromination Leading to Isomeric Impurities

Cause: The directing effects of the substituents on the starting material, 3-methoxy-2-methylbenzoic acid, can lead to the formation of 4-bromo and 5-bromo isomers in addition to the desired 6-bromo product.[1] This is often exacerbated by suboptimal reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Isomers Start High levels of isomeric impurities detected Condition_Check Review Bromination Conditions Start->Condition_Check Temp_Control Lower reaction temperature Condition_Check->Temp_Control Brominating_Agent Use a milder brominating agent (e.g., NBS instead of Br₂) Condition_Check->Brominating_Agent Solvent_Choice Optimize solvent polarity Condition_Check->Solvent_Choice Purification Purify the brominated intermediate before esterification Temp_Control->Purification Brominating_Agent->Purification Solvent_Choice->Purification Column_Chromatography Column chromatography of the acid or final ester Purification->Column_Chromatography Recrystallization Recrystallization of the acid or final ester Purification->Recrystallization End Pure product Column_Chromatography->End Recrystallization->End

Caption: Workflow for troubleshooting isomeric impurities.

Detailed Steps:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product.

  • Brominating Agent: Consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine.

  • Purification of Intermediate: It is often easier to separate the isomeric brominated acids before the esterification step. Column chromatography or careful recrystallization of the crude 6-bromo-3-methoxy-2-methylbenzoic acid can be effective.

Problem 2: Presence of Unreacted Starting Material and Hydrolyzed Product

Cause: Incomplete esterification or hydrolysis of the final product can lead to the presence of carboxylic acid impurities.

Troubleshooting Workflow:

Troubleshooting_Acids Start Acidic impurities detected (starting material or hydrolyzed product) Reaction_Check Review Esterification/Work-up Conditions Start->Reaction_Check Drive_Esterification Use excess alcohol or a dehydrating agent Reaction_Check->Drive_Esterification Anhydrous_Conditions Ensure anhydrous conditions during reaction and storage Reaction_Check->Anhydrous_Conditions Base_Wash Incorporate a mild aqueous base wash (e.g., NaHCO₃) during work-up Reaction_Check->Base_Wash Purification Purify the final product Drive_Esterification->Purification Anhydrous_Conditions->Purification Base_Wash->Purification Column_Chromatography_Final Column chromatography Purification->Column_Chromatography_Final Recrystallization_Final Recrystallization Purification->Recrystallization_Final End Pure product Column_Chromatography_Final->End Recrystallization_Final->End

Caption: Troubleshooting acidic impurities.

Detailed Steps:

  • Esterification Conditions: Ensure the esterification reaction goes to completion by using an excess of the alcohol (methanol) or by removing water as it is formed.

  • Aqueous Work-up: During the work-up of the final product, a wash with a mild aqueous base like sodium bicarbonate solution can effectively remove any acidic impurities.

  • Storage: Store the final product in a cool, dry place to minimize hydrolysis.

Experimental Protocols

Illustrative HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its common impurities. Optimization may be required based on your specific HPLC system and the impurity profile of your sample.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Illustrative Recrystallization Protocol for Purification

Solvent Selection: A mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar anti-solvent (like hexane or heptane) is often effective for the recrystallization of aromatic esters.

Step-by-Step Protocol:

  • Dissolve the crude Methyl 6-bromo-3-methoxy-2-methylbenzoate in a minimal amount of hot ethyl acetate.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Slowly add hexane to the hot solution until the first signs of persistent cloudiness appear.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.

Sources

Technical Support Center: Removal of Unreacted Starting Materials from Product Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical step of purifying your reaction products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of unreacted starting materials and other impurities from their product mixtures. Here, we combine fundamental principles with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your final compounds.

The Importance of a Clean Product

Achieving a high level of purity is paramount in chemical synthesis and drug development. The presence of unreacted starting materials, byproducts, or residual catalysts can significantly impact the outcome of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential therapeutic agent. A thorough and well-executed purification strategy is not just a matter of good laboratory practice; it is a cornerstone of reliable and reproducible scientific research.[1]

This guide provides a structured approach to troubleshooting the most common purification techniques. Each section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

At-a-Glance: Choosing Your Purification Strategy

Selecting the appropriate purification method is the first and most critical step. The choice depends on several factors, including the physical and chemical properties of your product and the impurities, the scale of your reaction, and the required final purity. The following flowchart provides a general decision-making framework.

Purification_Strategy cluster_solids Solid Products cluster_liquids Liquid Products cluster_general General Techniques Start Crude Reaction Mixture WorkUp Aqueous Work-up Start->WorkUp IsProductSolid Is the desired product a solid? SolubilityDiffer Significant difference in solubility/polarity? IsProductSolid->SolubilityDiffer No Crystallization Crystallization / Recrystallization IsProductSolid->Crystallization Yes IsProductLiquid Is the desired product a liquid or oil? PropertiesDiffer Significant difference in boiling points? IsProductLiquid->PropertiesDiffer PropertiesDiffer->SolubilityDiffer No Distillation Distillation (Simple, Fractional, Vacuum) PropertiesDiffer->Distillation Yes Precipitation Precipitation SolubilityDiffer->Precipitation Consider Chromatography Column Chromatography (Flash, HPLC) SolubilityDiffer->Chromatography Yes Extraction Liquid-Liquid Extraction WorkUp->IsProductSolid WorkUp->IsProductSolid Initial Purification WorkUp->IsProductLiquid Initial Purification

Caption: A decision-making workflow for selecting a primary purification technique.

Section 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of reaction work-ups, designed to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[2]

Troubleshooting Guide & FAQs

Q1: I've formed a stable emulsion that won't separate. What should I do?

An emulsion is a suspension of one liquid as droplets in another, and it's a common frustration in liquid-liquid extractions.[3]

  • Initial Prevention: Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.[3]

  • Break the Emulsion:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3][4]

    • Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[3]

    • Filtration: Pass the emulsion through a plug of glass wool or a phase separation filter paper.[3]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[5]

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.[4]

Q2: I'm not sure which layer is the organic and which is the aqueous. How can I tell?

This is a common and critical question, as discarding the wrong layer can mean losing your product.

  • The Water Test: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[4][6]

  • Density Check: In general, halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer. Non-halogenated organic solvents (e.g., ethyl acetate, diethyl ether, hexanes) are typically less dense than water and will be the top layer. However, always verify, as high concentrations of dissolved solutes can alter the density of the aqueous layer.

Q3: My product seems to have low recovery after extraction. What could be the issue?

  • Incomplete Extraction: You may not be performing enough extractions. Typically, it is more efficient to perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume.

  • Incorrect pH: If your product is acidic or basic, its solubility in the organic and aqueous layers will be highly dependent on the pH of the aqueous layer.

    • For an acidic product , ensure the aqueous layer is acidified (pH < pKa of your product) to keep it in its neutral, more organic-soluble form.

    • For a basic product , ensure the aqueous layer is basic (pH > pKa of your product's conjugate acid) to keep it in its neutral, more organic-soluble form.

  • Product is too polar: If your product is highly polar, it may have significant solubility in the aqueous layer even in its neutral form. Consider using a more polar organic solvent for the extraction.

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent).[2]

Troubleshooting Guide & FAQs

Q1: My compounds are not separating well on the column (co-elution). What can I do?

  • Optimize Your Solvent System: The polarity of your eluent is the most critical factor.

    • If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent.

    • If your compounds are eluting too slowly or not at all (low Rf on TLC), increase the polarity of the eluent.

    • A good starting point for separation is to find a solvent system that gives your desired compound an Rf value of around 0.3-0.4 on a TLC plate.[7]

  • Column Dimensions: A longer, thinner column will generally provide better separation than a shorter, wider one.

  • Sample Loading: Load your sample in the minimum amount of solvent possible and in a narrow band at the top of the column. A diffuse starting band will lead to broad, poorly resolved peaks.

  • Flow Rate: A slower flow rate can sometimes improve separation, allowing for better equilibration between the stationary and mobile phases.

Q2: I'm observing peak tailing in my chromatogram. What is the cause?

Peak tailing can be caused by a number of factors, including:

  • Column Overloading: You may be loading too much sample onto the column. Try reducing the amount of material.

  • Compound Instability: Your compound may be degrading on the silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have formed. If it is unstable, you could try deactivating the silica gel with a small amount of a base like triethylamine, or using a different stationary phase like alumina.[7]

  • Inappropriate Solvent System: The chosen eluent may not be strong enough to fully elute the compound in a sharp band.

Q3: My product is precipitating on the column or in the collection tubing. How can I prevent this?

This can happen when a compound is soluble in the initial reaction mixture but has lower solubility when purified in the chromatography solvent system.[8]

  • Dry Loading: Instead of dissolving your crude product in a solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. This allows the compound to be selectively dissolved by the eluting solvent.[8]

  • Use a Mobile Phase Modifier: Adding a small amount of a co-solvent can help to keep your compound in solution.[8]

Table 1: Common HPLC Troubleshooting Issues [9][10][11]

Symptom Possible Cause(s) Suggested Solution(s)
Drifting Retention Times Mobile phase composition changing, column temperature fluctuations, column not equilibrated.Prepare mobile phase gravimetrically, use a column oven, ensure adequate equilibration time.
Ghost Peaks Contamination in the mobile phase or injector, late eluting peaks from a previous run.Use high-purity solvents, clean the injector, extend the run time.
High Backpressure Clogged frit or column, precipitated buffer in the mobile phase.Replace the frit, filter the mobile phase, use a guard column.
Peak Tailing or Fronting Column void, chemical interactions with the stationary phase, sample solvent effects.Replace the column, adjust mobile phase pH or ionic strength, dissolve the sample in the mobile phase.

Section 3: Distillation

Distillation is a technique used to separate liquids with different boiling points.[1][2] For compounds that are thermally sensitive, vacuum distillation is employed to lower the boiling point.[12]

Troubleshooting Guide & FAQs

Q1: The separation of my liquids is poor. What could be the problem?

  • Inefficient Column: For liquids with close boiling points, a simple distillation setup may not be sufficient. You may need to use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[1][12]

  • Heating Rate is too High: Rapid heating does not allow for proper equilibration between the liquid and vapor phases, leading to poor separation. Reduce the heating rate.[12]

  • Poor Insulation: Ensure the distillation column is well-insulated to maintain the temperature gradient necessary for efficient fractionation.

Q2: My product is decomposing during distillation. How can I avoid this?

  • Use Vacuum Distillation: If your compound is high-boiling or thermally unstable, vacuum distillation is essential. By reducing the pressure, you lower the boiling point of the liquid, allowing it to distill at a lower, less destructive temperature.[12]

  • Avoid Overheating: Do not set the heating mantle to a temperature significantly higher than the boiling point of your compound at the given pressure.

Q3: I am experiencing pressure fluctuations during vacuum distillation.

  • Leaks in the System: Check all joints and connections for leaks. Ensure that all glassware is properly sealed.

  • Inadequate Cold Trap: A poorly functioning cold trap can allow volatile substances to enter the vacuum pump, affecting its performance. Ensure your cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen).

  • Bumping: The liquid may be boiling too vigorously ("bumping"). Use a magnetic stir bar or boiling chips to ensure smooth boiling.

Section 4: Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the mother liquor.[13]

Troubleshooting Guide & FAQs

Q1: My compound will not crystallize from the solution.

  • Solution is not Saturated: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[14]

  • Solution is Cooling too Quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath.[14]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[12][14]

    • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[12][15]

Q2: My compound "oils out" instead of crystallizing.

This happens when the compound comes out of solution at a temperature above its melting point.

  • Lower the Crystallization Temperature: Ensure the solution is not supersaturated at too high a temperature.

  • Change the Solvent: Try a solvent with a lower boiling point.

  • Re-dissolve and Cool Slowly: Re-heat the solution to re-dissolve the oil, and then allow it to cool much more slowly.

Q3: The recovery of my crystallized product is very low.

  • Too Much Solvent: If too much solvent was used, a significant amount of your product may remain dissolved in the mother liquor even at low temperatures.[12][14] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. If your compound has significant solubility in the cold solvent, your recovery will be low.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Section 5: Precipitation

Precipitation is a rapid method for isolating a solid from a solution. While it can be a purification technique, it often yields a less pure solid than crystallization because impurities can be trapped in the rapidly forming solid.[15]

Troubleshooting Guide & FAQs

Q1: I am getting an amorphous solid instead of a precipitate.

  • Concentration is too High: A very high concentration can lead to the rapid formation of a non-crystalline solid. Try using a more dilute solution.[15]

  • Rate of Addition is too Fast: If you are adding an anti-solvent to induce precipitation, add it slowly with vigorous stirring to allow for more controlled precipitation.

Q2: The precipitate is very fine and difficult to filter.

  • "Digestion": Gently heating the suspension (without boiling) for a period can sometimes lead to the dissolution of smaller particles and their redeposition onto larger ones, a process known as "digestion" or "aging." This results in larger, more easily filterable particles.

  • Use a Different Filter Medium: For very fine precipitates, a standard filter paper may not be sufficient. Consider using a finer porosity filter paper or a membrane filter.

Section 6: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or byproducts from a reaction mixture.[2] This technique can be highly efficient and simplify purification by converting a soluble impurity into an easily filterable solid.

When to Use Scavenger Resins:
  • When you have used a significant excess of a starting material that is difficult to remove by other means.

  • To remove specific byproducts with known reactivity.

  • For high-throughput parallel synthesis where traditional chromatography is impractical.

General Workflow for Using Scavenger Resins:

Scavenger_Resin_Workflow Start Crude Reaction Mixture (Product + Excess Reagent) AddResin Add Scavenger Resin Start->AddResin Stir Stir or Shake (Allow time for reaction) AddResin->Stir Filter Filter to Remove Resin (Bound Impurity) Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate End Purified Product Evaporate->End

Caption: A general workflow for purification using scavenger resins.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Troubleshooting Guide - Phenomenex. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. [Link]

  • Troubleshooting in Distillation Columns | PDF - Slideshare. [Link]

  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment - Filter Dryer. [Link]

  • Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. [Link]

  • Protein Crystallization Troubleshooting Guide | PDF | Gel Electrophoresis - Scribd. [Link]

  • Troubleshooting Problems in Crystal Growing - ThoughtCo. [Link]

  • How can I troubleshoot protein precipitation after purification? - ResearchGate. [Link]

  • Distillation Troubleshooting | McGraw-Hill Education - Access Engineering. [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. [Link]

  • How to prevent compound precipitation during flash column chromatography - Biotage. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. [Link]

  • Protein purification troubleshooting guide - Dutscher. [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Liquid-Liquid extraction problems and solutions - YouTube. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. [Link]

  • How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. [Link]

  • Remove Sticky Reagents. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

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Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the complex challenges encountered during the synthesis of these crucial molecular scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental challenges in the synthesis of polysubstituted aromatic compounds.

Q1: My electrophilic aromatic substitution (EAS) reaction is giving me a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A1: Achieving high regioselectivity in EAS reactions is a cornerstone of aromatic synthesis. The directing effect of substituents already present on the aromatic ring is the primary factor governing the position of incoming electrophiles.[1][2]

  • Electron-Donating Groups (EDGs) , such as -OH, -OR, and -NR₂, are typically ortho, para-directing activators. They increase the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and accelerating the reaction.[2][3]

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and -CF₃, are generally meta-directing deactivators.[2] They decrease the electron density of the ring, slowing the reaction and directing the incoming electrophile to the relatively less deactivated meta position.[4]

  • Halogens are an exception; they are deactivating but ortho, para-directing due to a combination of inductive withdrawal and resonance donation effects.

Troubleshooting Strategies:

  • Re-evaluate Substituent Effects: Ensure you have correctly identified the directing effects of all substituents on your starting material. The order of substituent introduction is critical in a multi-step synthesis.[5][6]

  • Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, favoring the para product.[7][8][9][10] This effect can be exploited to enhance selectivity.

  • Directed ortho Metalation (DoM): For precise ortho functionalization, consider using a Directed Metalation Group (DMG).[11][12] A DMG, such as an amide (-CONR₂) or carbamate (-OCONR₂), chelates to an organolithium base, directing deprotonation specifically to the ortho position. The resulting aryllithium species can then react with a wide range of electrophiles.[11][12][13]

Q2: I am struggling with a low yield in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most common culprits?

A2: Low yields in cross-coupling reactions are a frequent issue and can often be traced back to a few key factors. A systematic troubleshooting approach is essential.[14][15]

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[15] Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst decomposition, often observed as the formation of palladium black.[15]

  • Reagent Quality: Boronic acids, particularly heteroaryl boronic acids, can be prone to degradation and protodeboronation, especially in the presence of moisture.[16][17] Amines and other nucleophiles should be purified to remove impurities that might interfere with the catalyst.[18]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates and reaction type.

  • Base Selection: The base is critical for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[19] An inappropriate base can lead to side reactions or incomplete conversion.[20]

Q3: How do I deal with functional group incompatibility in my multi-step synthesis?

A3: Functional group compatibility is a major challenge, especially in complex syntheses. Certain functional groups can interfere with reaction conditions or catalysts.[21][22][23][24]

  • Protecting Groups: The traditional approach is to use protecting groups to mask sensitive functionalities. For example, alcohols can be protected as silyl ethers, and amines as carbamates. However, this adds steps to the synthesis.

  • Milder Reaction Conditions: Modern catalysis has developed methods that tolerate a wider range of functional groups. For instance, in Buchwald-Hartwig amination, using weaker bases like K₃PO₄ or Cs₂CO₃ can prevent the decomposition of base-sensitive groups like esters and ketones.[21][24]

  • Chemoselective Reagents: Employing reagents that selectively react with one functional group in the presence of others is a powerful strategy.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex problems encountered during the synthesis of polysubstituted aromatic compounds.

Guide 1: Overcoming Steric Hindrance in Cross-Coupling Reactions

Problem: A cross-coupling reaction between a sterically hindered aryl halide and a bulky coupling partner is failing or giving very low yields.

Underlying Cause: Steric hindrance can impede several steps in the catalytic cycle. Large groups near the reaction site can prevent the aryl halide from approaching the palladium center for oxidative addition or block the coupling partners from coming together for reductive elimination.[8][9][10][25]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Detailed Protocol: Ligand Screening for a Hindered Suzuki Coupling

  • Setup: Prepare a parallel set of reactions in sealed vials under an inert atmosphere.

  • Reagents: Use the same batches of aryl halide (1.0 equiv.), boronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and solvent (e.g., dioxane/water).

  • Catalyst System: To each vial, add a different palladium precatalyst/ligand combination. A standard starting point is Pd(OAc)₂ with a ligand like SPhos or XPhos.

  • Execution: Heat all reactions at the same temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product for each ligand system.

LigandCatalyst Loading (mol%)Temperature (°C)Conversion (%)
PPh₃2100<5
SPhos210045
XPhos210075
RuPhos210085

This table is illustrative and actual results will vary.

Guide 2: Managing Regiocontrol in C-H Functionalization

Problem: A direct C-H functionalization reaction is producing a mixture of isomers, or the desired isomer is not the major product.

Underlying Cause: C-H bonds are ubiquitous in organic molecules, making selective functionalization challenging.[26] Regioselectivity is often governed by a combination of electronic effects, steric factors, and the use of directing groups.[27][28]

Troubleshooting Strategies:

  • Directed ortho Metalation (DoM): As mentioned in the FAQs, DoM is a powerful tool for ortho functionalization.[11][12][13][29] The choice of DMG is crucial and can be tuned for reactivity.[13]

  • Transition Metal-Catalyzed C-H Activation:

    • ortho-Selectivity: Many palladium-catalyzed C-H activation reactions proceed via a cyclometalated intermediate involving a directing group, leading to high ortho-selectivity.[30]

    • meta-Selectivity: Achieving meta-selectivity is more challenging but can be accomplished using specialized directing groups that position the catalyst appropriately.[27]

    • para-Selectivity: This is the most difficult to achieve and often relies on steric control or specific substrate geometries.

Experimental Protocol: Directed ortho Metalation of Anisole

  • Setup: To a flame-dried flask under argon, add dry THF and cool to -78 °C.

  • Reagents: Add anisole (1.0 equiv.) to the cooled THF.

  • Deprotonation: Slowly add n-butyllithium (1.1 equiv.) and stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.[31][32][33][34]

Guide 3: Troubleshooting Common Buchwald-Hartwig Amination Side Reactions

Problem: A Buchwald-Hartwig amination is producing significant amounts of side products, such as dehalogenated arene or hydrodehalogenation products.

Underlying Cause: Several side reactions can compete with the desired C-N bond formation.[35]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur if the palladium intermediate reacts with a hydride source in the reaction mixture.[16]

  • Homocoupling: The aryl halide or the amine can couple with themselves.

  • β-Hydride Elimination: If the amine has a β-hydrogen, elimination can occur from the palladium-amide intermediate to form an imine and a palladium-hydride species.[35]

Troubleshooting Decision Tree:

Caption: Decision tree for Buchwald-Hartwig side reactions.

Protocol for Minimizing Dehalogenation:

  • Solvent Preparation: Use freshly distilled, anhydrous, and degassed solvents. Toluene or dioxane are common choices.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening alternative bases. A protocol using LiN(TMS)₂ has been shown to be effective for coupling amines with aryl halides containing sensitive functional groups and may also reduce dehalogenation in some cases.[21][22][24]

  • Catalyst System: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species. This can minimize side reactions that occur with less active or decomposing catalysts.

Section 3: Purification of Polysubstituted Aromatic Compounds

Q: My final product is difficult to purify, especially from closely related isomers or starting materials. What are the best strategies?

A: Purification is a critical final step. The choice of method depends on the physical properties of the compound and the nature of the impurities.[32][34]

  • Column Chromatography: This is the most common method for purifying organic compounds.[31][32] For separating isomers with very similar polarities, a very slow gradient and a long column may be necessary.[33]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase (C18) column, can provide excellent resolution.[33]

  • Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be an effective purification technique.[31]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth, comparative analysis for the structural validation of Methyl 6-bromo-3-methoxy-2-methylbenzoate , a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and to establish a self-validating analytical workflow. By comparing the expected spectroscopic data of the target molecule with that of a potential structural isomer, Methyl 2-bromo-5-methoxy-3-methylbenzoate , we will illustrate how subtle differences in molecular architecture are manifested in their analytical signatures.

Physicochemical Properties and Structural Isomerism

A foundational step in structural validation is the characterization of a compound's basic physicochemical properties. These macroscopic observables are a direct consequence of the underlying molecular structure.

PropertyMethyl 6-bromo-3-methoxy-2-methylbenzoateMethyl 2-bromo-5-methoxy-3-methylbenzoate (Isomer)
CAS Number 55289-16-2[1]35450-36-3[2]
Molecular Formula C₁₀H₁₁BrO₃[1]C₉H₉BrO₃[2]
Molecular Weight 259.10 g/mol [1]245.07 g/mol [2]
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoate[1]methyl 2-bromo-5-methoxybenzoate[2]

The choice of Methyl 2-bromo-5-methoxy-3-methylbenzoate as a comparator is deliberate. As a structural isomer, it shares the same molecular formula and, consequently, the same nominal mass. This presents a common challenge in structural elucidation, where mass spectrometry alone may be insufficient for definitive identification, underscoring the necessity of a multi-technique approach.

The Analytical Workflow: A Multi-Technique Approach

A robust structural validation strategy employs a suite of complementary analytical techniques. Each method probes different aspects of the molecule's structure, and their combined data provides a comprehensive and self-validating picture.

Figure 1: A typical workflow for the structural validation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Spectra

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Methyl 6-bromo-3-methoxy-2-methylbenzoate:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region, each integrating to one proton. The proton at position 4 will likely be a doublet, coupled to the proton at position 5. The proton at position 5 will also be a doublet, coupled to the proton at position 4. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromo and ester groups.

  • Methoxy Protons: A singlet integrating to three protons is expected for the methoxy group attached to the aromatic ring.

  • Methyl Ester Protons: A singlet integrating to three protons is expected for the methyl ester group.

  • Aromatic Methyl Protons: A singlet integrating to three protons is expected for the methyl group attached to the aromatic ring.

Methyl 2-bromo-5-methoxy-3-methylbenzoate (Isomer):

  • Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at position 4 will likely appear as a doublet, and the proton at position 6 as a doublet. The coupling constant between them would be small (meta-coupling).

  • Methoxy Protons: A singlet integrating to three protons.

  • Methyl Ester Protons: A singlet integrating to three protons.

  • Aromatic Methyl Protons: A singlet integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsMethyl 6-bromo-3-methoxy-2-methylbenzoateMethyl 2-bromo-5-methoxy-3-methylbenzoate
Aromatic-H~7.3 (d), ~6.9 (d)~7.1 (d), ~7.4 (d)
OCH₃ (ring)~3.8~3.8
OCH₃ (ester)~3.9~3.9
CH₃ (ring)~2.2~2.4

Note: These are predicted values and may vary slightly in experimental data.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonMethyl 6-bromo-3-methoxy-2-methylbenzoateMethyl 2-bromo-5-methoxy-3-methylbenzoate
C=O~168~167
Aromatic C-Br~118~115
Aromatic C-O~158~159
Quaternary Aromatic C~125, ~135~120, ~138, ~140
Aromatic C-H~115, ~124~116, ~122
OCH₃ (ring)~56~56
OCH₃ (ester)~52~52
CH₃ (ring)~16~18

The distinct patterns of chemical shifts, particularly for the aromatic carbons, provide a clear fingerprint for each isomer.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[4]

Expected Fragmentation Pattern

For Methyl 6-bromo-3-methoxy-2-methylbenzoate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

Key Predicted Fragments:

  • [M-31]⁺: Loss of the methoxy group (•OCH₃) from the ester.

  • [M-59]⁺: Loss of the entire ester group (•COOCH₃).

  • [M-Br]⁺: Loss of the bromine atom.

The fragmentation pattern of the isomeric Methyl 2-bromo-5-methoxy-3-methylbenzoate would also show a molecular ion at the same nominal mass, but the relative intensities of the fragment ions may differ due to the different substitution pattern influencing bond stabilities.

MS_Fragmentation M [M]⁺ (m/z 258/260) M_minus_OCH3 [M-OCH₃]⁺ (m/z 227/229) M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ (m/z 199/201) M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M-Br]⁺ (m/z 179) M->M_minus_Br - •Br

Figure 2: Predicted key fragmentation pathways for Methyl 6-bromo-3-methoxy-2-methylbenzoate in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

For an aromatic ester like Methyl 6-bromo-3-methoxy-2-methylbenzoate, the following characteristic absorption bands are expected:

  • C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic esters.[5]

  • C-O Stretch (Ester): Two distinct bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.[5]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

While the IR spectrum would confirm the presence of the key functional groups (ester, aromatic ring, methoxy, and methyl groups), it would be challenging to distinguish between the two isomers based solely on their IR spectra, as both contain the same functional groups.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used. Additional experiments like DEPT, COSY, and HMBC can be performed for more detailed structural assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[4][6]

  • GC Method:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the heated injector port.

    • Temperature Program: Use a temperature gradient to ensure good separation of components (e.g., start at 50°C, ramp to 280°C).

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (for solid samples):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[7]

    • Thin Film: Dissolve a small amount of the solid in a volatile solvent, cast a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.[5][8]

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural validation of a molecule like Methyl 6-bromo-3-methoxy-2-methylbenzoate requires a synergistic approach that leverages the strengths of multiple analytical techniques. While mass spectrometry can confirm the molecular weight and elemental composition (especially with high-resolution MS), and IR spectroscopy can identify the functional groups present, it is NMR spectroscopy that provides the definitive evidence for the precise connectivity of the atoms. By comparing the detailed spectroscopic data with that of a plausible isomer, researchers can build a robust and irrefutable case for the correct structure, a critical step in the journey of a molecule from the laboratory to potential therapeutic application.

References

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A Comparative Analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern on an aromatic ring profoundly influences a molecule's physicochemical properties and reactivity. This guide provides a detailed comparative analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its structural isomers. By examining their properties and reactivity profiles, this document aims to equip researchers with the critical insights needed to select the optimal isomer for specific applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Isomeric Purity

Methyl 6-bromo-3-methoxy-2-methylbenzoate and its isomers are valuable substituted aromatic compounds that can serve as versatile building blocks in the synthesis of more complex molecules. However, the precise positioning of the bromo, methoxy, and methyl groups on the benzoate ring dramatically alters the electronic and steric environment of the molecule. These differences can lead to significant variations in reaction kinetics, regioselectivity, and the pharmacological activity of downstream products. Therefore, a thorough understanding of the distinct characteristics of each isomer is paramount for predictable and successful synthetic outcomes.

This guide will focus on a comparative evaluation of key isomers, highlighting the subtle yet crucial differences that arise from their unique substitution patterns.

Physicochemical and Spectroscopic Properties: A Quantitative Comparison

The physical and spectroscopic properties of a molecule are direct reflections of its structure. The following table summarizes the key data for Methyl 6-bromo-3-methoxy-2-methylbenzoate and several of its isomers, providing a foundation for understanding their differential behavior.

Table 1: Physicochemical and Spectroscopic Data of Selected Isomers

PropertyMethyl 6-bromo-3-methoxy-2-methylbenzoateMethyl 3-bromo-6-methoxy-2-methylbenzoate[1]Methyl 4-bromo-2-methoxybenzoate[2]Methyl 2-bromo-3-methylbenzoate[3]
Molecular Formula C₁₀H₁₁BrO₃[4]C₁₀H₁₁BrO₃[1]C₉H₉BrO₃[2]C₉H₉BrO₂
Molecular Weight 259.10 g/mol [4]259.10 g/mol [1]245.07 g/mol [2]229.07 g/mol
CAS Number 55289-16-2[4]133379-09-6[1]139102-34-4[2]131001-86-0
Appearance Solid---
Boiling Point Not available--267.4±20.0 °C (Predicted)[3]
Melting Point Not available---
Density Not available--1.433±0.06 g/cm³[3]
Solubility Poorly soluble in water--Slightly soluble in water[3]
¹H NMR (CDCl₃, δ ppm) Not readily availableNot readily availableNot readily availableNot readily available
¹³C NMR (CDCl₃, δ ppm) Not readily availableNot readily availableNot readily availableNot readily available

Synthesis and Regioselectivity: Controlling Isomer Formation

The synthesis of a specific isomer of a polysubstituted benzene ring is a common challenge in organic chemistry. The directing effects of the existing substituents play a crucial role in determining the position of an incoming electrophile.

For the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate, a common route involves the electrophilic bromination of methyl 3-methoxy-2-methylbenzoate.[5] In this precursor, the methoxy and methyl groups are ortho-, para-directing, while the methyl ester group is meta-directing. The strong activating effect of the methoxy group generally favors substitution at the positions ortho and para to it. The interplay of these directing effects makes achieving high regioselectivity for the desired 6-bromo isomer a significant synthetic hurdle, often leading to the formation of other isomers.[5]

Alternative strategies, such as directed ortho-metalation, can offer greater control over the regiochemical outcome.[5] This technique involves using a directing group to facilitate deprotonation at a specific ortho position, followed by quenching with an electrophilic bromine source.

Comparative Reactivity: The Influence of Substituent Position

The electronic and steric environment created by the substituents dictates the reactivity of the aromatic ring and the functional groups.

Electrophilic Aromatic Substitution

The electron-donating methoxy and methyl groups activate the benzene ring towards electrophilic attack, while the electron-withdrawing bromo and ester groups are deactivating.[6] The net effect and the directing influence depend on the relative positions of these groups.

  • In Methyl 6-bromo-3-methoxy-2-methylbenzoate , the positions ortho and para to the activating methoxy group are either occupied or sterically hindered by the adjacent methyl and bromo groups. This can significantly decrease the rate of further electrophilic substitution.

  • In contrast, an isomer like Methyl 4-bromo-3-methoxybenzoate would have a more activated position ortho to the methoxy group and para to the bromine, potentially leading to higher reactivity in certain electrophilic substitutions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally disfavored on electron-rich benzene rings unless there is a strong electron-withdrawing group ortho or para to a good leaving group (like bromine). The presence of the activating methoxy and methyl groups in these isomers generally makes SNAr reactions challenging. The rate of such reactions would be highly dependent on the specific isomer and the reaction conditions.

Reactivity of the Ester Group

The reactivity of the methyl ester group towards hydrolysis or amidation can be influenced by the steric hindrance imposed by adjacent substituents.

  • In Methyl 6-bromo-3-methoxy-2-methylbenzoate , the ester group is flanked by a bromine atom and a methyl group. This steric crowding can hinder the approach of a nucleophile, potentially slowing down hydrolysis or amidation reactions compared to less hindered isomers.

  • An isomer like Methyl 4-bromo-3-methoxybenzoate , where the ester group has only one ortho substituent, would be expected to be more reactive towards nucleophilic acyl substitution.

Experimental Protocol: Comparative Hydrolysis of Benzoate Isomers

To quantitatively assess the influence of substituent position on the reactivity of the ester functionality, a comparative hydrolysis experiment can be performed.

Objective: To compare the rate of alkaline hydrolysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate with a less sterically hindered isomer.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

  • An isomeric methyl bromo-methoxy-methylbenzoate with less steric hindrance around the ester (e.g., Methyl 4-bromo-3-methoxybenzoate)

  • Sodium hydroxide solution (e.g., 1 M)

  • Ethanol (or another suitable co-solvent)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Reaction vials, magnetic stirrer, constant temperature bath, burette.

Procedure:

  • Prepare equimolar solutions of each benzoate isomer in ethanol.

  • In separate reaction vials, add a known volume of the sodium hydroxide solution and the ethanolic solution of the respective isomer.

  • Place the vials in a constant temperature bath and start a timer.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known excess of the standardized hydrochloric acid solution.

  • Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculate the concentration of the unreacted benzoate ester at each time point.

  • Plot the concentration of the ester versus time for each isomer to determine the reaction rate.

Expected Outcome: It is anticipated that Methyl 6-bromo-3-methoxy-2-methylbenzoate will exhibit a slower rate of hydrolysis compared to its less sterically hindered isomer due to the ortho substituents impeding the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Visualization of Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

G cluster_reactivity Factors Influencing Reactivity cluster_properties Resulting Properties Steric_Hindrance Steric Hindrance Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate affects Electronic_Effects Electronic Effects (Inductive & Resonance) Electronic_Effects->Reaction_Rate affects Regioselectivity Regioselectivity Electronic_Effects->Regioselectivity determines Acidity_Basicity Acidity/Basicity of Functional Groups Electronic_Effects->Acidity_Basicity influences G Start Prepare Equimolar Isomer Solutions Reaction_Setup Mix Isomer Solution with NaOH in Reaction Vials Start->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Sampling Withdraw Aliquots at Timed Intervals Incubation->Sampling Quenching Quench with Excess Standardized HCl Sampling->Quenching Titration Back-titrate with Standardized NaOH Quenching->Titration Calculation Calculate Ester Concentration Titration->Calculation Analysis Plot Concentration vs. Time and Determine Rate Calculation->Analysis End Compare Hydrolysis Rates Analysis->End

Caption: Experimental workflow for comparative hydrolysis.

Conclusion: Strategic Selection of Isomers

The choice between Methyl 6-bromo-3-methoxy-2-methylbenzoate and its isomers is not arbitrary and has significant implications for synthetic efficiency and the properties of the final product.

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate , with its sterically encumbered ester group, may be the preferred choice when the ester is intended to be a stable protecting group that can withstand certain reaction conditions before a planned deprotection step. Its unique substitution pattern may also be crucial for directing subsequent reactions to other parts of the molecule or for achieving a specific three-dimensional conformation in a target molecule.

  • Conversely, isomers with less steric hindrance around the ester or with different electronic properties may be more suitable for applications requiring facile transformation of the ester group or for participating in reactions where a different regiochemical outcome is desired.

Ultimately, a careful consideration of the physicochemical and reactivity data presented in this guide will enable researchers to make informed decisions in their synthetic endeavors, leading to more efficient and predictable outcomes.

References

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A Comparative Guide to the Reactivity of Bromo-Substituted Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, bromo-substituted benzoic acid esters serve as pivotal building blocks. Their utility in forming complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions, is well-established. However, the reactivity of these substrates is not uniform; it is profoundly dictated by the position of the bromine substituent on the aromatic ring. Understanding the nuanced differences in reactivity between ortho-, meta-, and para- isomers is critical for reaction optimization, catalyst selection, and rational synthetic design.

This guide provides an in-depth comparison of the reactivity of methyl bromo-substituted benzoate isomers. We will dissect the theoretical principles governing their chemical behavior and present supporting experimental data from key transformations, including base-catalyzed hydrolysis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols described herein are designed to be self-validating, offering researchers a robust framework for assessing substrate reactivity in their own laboratories.

Theoretical Framework: The Influence of Substituent Position

The reactivity of a bromo-substituted benzoic acid ester is a delicate interplay of electronic and steric effects, which vary significantly with the bromine atom's location relative to the ester functionality.

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond network.[1] This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1] An inductive withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also polarizes the C-Br bond, influencing its susceptibility to oxidative addition in catalytic cycles.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[1] This effect donates electron density to the ring, primarily at the ortho and para positions, and is absent at the meta position.[2] This donation of electron density can partially counteract the inductive effect at the ortho and para positions, decreasing the electrophilicity of the carbonyl carbon.[1]

  • Steric Effects & The Ortho Effect: A substituent at the ortho position can sterically hinder the approach of reagents to both the ester group and the C-Br bond. More importantly, the "ortho effect" describes how a substituent in this position can force the ester group to twist out of the plane of the benzene ring.[3][4] This loss of coplanarity inhibits resonance between the carbonyl group and the ring, which significantly increases the electrophilicity of the carbonyl carbon, often making ortho-substituted benzoic acids stronger than their meta and para counterparts.[3][5]

These combined effects lead to a predictable, yet nuanced, hierarchy of reactivity for the three isomers.

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer o_ring C₆H₄ o_ester COOR o_ring->o_ester Steric Hindrance (Ortho Effect) o_br Br o_ring->o_br Strong -I Moderate +R m_ring C₆H₄ m_ester COOR m_ring->m_ester m_br Br m_ring->m_br Moderate -I (No +R) p_ring C₆H₄ p_ester COOR p_ring->p_ester p_br Br p_ring->p_br Weak -I Moderate +R

Caption: Experimental workflow for the comparative kinetic study of ester hydrolysis.

Experimental Comparison II: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, where the reactivity of the C-Br bond is paramount. [6]The key step influenced by the substrate is the oxidative addition of the aryl bromide to the Pd(0) catalyst. Both electronic effects and steric hindrance around the C-Br bond determine the efficiency of this step.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol compares the performance of the three isomers in a coupling reaction with phenylboronic acid.

  • Reaction Setup:

    • To three separate, identical, flame-dried Schlenk flasks, add methyl bromobenzoate isomer (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). [6] * Seal each flask with a rubber septum.

  • Solvent and Degassing:

    • Evacuate and backfill each flask with inert gas (Argon or Nitrogen) three times.

    • Through the septum, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane/water. [7]3. Reaction Execution:

    • Place the flasks in a preheated oil bath at 100°C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). Note the time required for the consumption of the starting material.

  • Workup and Analysis:

    • After 12 hours (or upon completion), cool the reactions to room temperature.

    • Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography and determine the isolated yield.

Data Summary: Suzuki-Miyaura Coupling Performance
CompoundSubstituent PositionTime to Completion (Approx.)Isolated Yield (%)Key Influencing Factors
Methyl 4-bromobenzoatepara4-6 hours>90%Unhindered C-Br bond; electron-withdrawing nature of the ester group activates the halide.
Methyl 3-bromobenzoatemeta6-8 hours>85%C-Br bond is relatively unhindered; reactivity is similar to the para isomer. [8]
Methyl 2-bromobenzoateortho>12 hours (often incomplete)40-60%Severe steric hindrance around the C-Br bond impedes oxidative addition to the palladium catalyst. [6]

In this transformation, steric effects dominate. The unhindered C-Br bonds of the para and meta isomers allow for efficient oxidative addition, leading to high yields in a reasonable timeframe. [8]In stark contrast, the bulky bromine atom and adjacent ester group in the ortho isomer sterically shield the C-Br bond, significantly retarding the rate-limiting oxidative addition step and resulting in lower yields. [6]For such challenging substrates, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands are often required. [7]

G cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(Ar') pd_complex->pd_trans Transmetalation (Ar'B(OH)₂) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product arbr Ar-Br arbr->pd_complex boronic Ar'B(OH)₂ boronic->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Comparison III: Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle where oxidative addition is a critical step. [9]This reaction forms a C-N bond and is widely used in drug discovery. [10]The reactivity trends often mirror those seen in C-C coupling, with steric hindrance at the ortho position presenting a significant challenge.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol compares the isomers in a coupling reaction with aniline.

  • Reaction Setup:

    • In a glovebox, add the methyl bromobenzoate isomer (1.0 mmol, 1.0 eq), a palladium precatalyst such as BrettPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq) to three separate vials.

    • Remove the vials from the glovebox.

  • Reagent Addition:

    • Add aniline (1.2 mmol, 1.2 eq) and 5 mL of anhydrous toluene to each vial under an inert atmosphere.

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block at 110°C.

    • Stir the reactions and monitor by LC-MS for the disappearance of the starting material.

  • Workup and Analysis:

    • After 24 hours, cool the reactions to room temperature.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Determine the conversion rate by ¹H NMR analysis of the crude mixture or determine the isolated yield after purification.

Data Summary: Buchwald-Hartwig Amination Performance
CompoundSubstituent PositionConversion after 24h (%)Key Influencing Factors
Methyl 4-bromobenzoatepara>95%Minimal steric hindrance allows for efficient catalysis. [11]
Methyl 3-bromobenzoatemeta>90%Relatively unhindered site for oxidative addition.
Methyl 2-bromobenzoateortho<30%Severe steric congestion around the C-Br bond dramatically slows the oxidative addition step. [11]

The results from the Buchwald-Hartwig amination again highlight the dominant role of steric hindrance in palladium-catalyzed cross-coupling reactions of these substrates. The para and meta isomers are excellent coupling partners, while the ortho isomer is significantly less reactive and requires specialized, highly active catalyst systems or more forcing conditions to achieve acceptable yields. [11]

Conclusion and Outlook

The position of the bromine atom on a benzoic acid ester framework is a critical determinant of its chemical reactivity. This guide has demonstrated through theoretical principles and comparative experimental data that:

  • For Nucleophilic Acyl Substitution (e.g., Hydrolysis): The reactivity order is ortho > meta > para . The ortho effect and strong inductive withdrawal make the ortho isomer's carbonyl carbon the most electrophilic.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity order is para ≈ meta >> ortho . Steric hindrance around the C-Br bond in the ortho isomer severely impedes the crucial oxidative addition step, making it a much more challenging substrate than its unhindered counterparts.

These findings provide a predictive framework for researchers and drug development professionals. When designing synthetic routes, the choice of isomer can have profound implications for reaction efficiency, catalyst selection, and overall yield. For transformations involving the challenging ortho isomer, investment in the screening of modern, highly active catalyst systems is strongly recommended.

References

  • Wikipedia. Ortho effect. Wikipedia. Available from: [Link].

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available from: [Link].

  • de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available from: [Link].

  • Filo. Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Filo. Available from: [Link].

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. Available from: [Link].

  • Chapman, N. B., Rodgers, M. G., & Shorter, J. (1968). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic. Available from: [Link].

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. Available from: [Link].

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. Available from: [Link].

  • YouTube. CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. YouTube. Available from: [Link].

  • Chapman, N. B., et al. (1969). The separation of polar and steric effects. Part IX. The kinetics of the reactions of ortho-substituted benzoic acids with diazodiphenylmethane in several solvents. Journal of the Chemical Society B: Physical Organic. Available from: [Link].

  • Szabó, K. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available from: [Link].

  • Quora. Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Quora. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. Available from: [Link].

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • ResearchGate. (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. Available from: [Link].

  • Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link].

  • Yamamoto, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available from: [Link].

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link].

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link].

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link].

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available from: [Link].

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A Comparative Guide to the Biological Activity Screening of Methyl 6-bromo-3-methoxy-2-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Substituted benzoic acid derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides an in-depth, comparative analysis of the biological activity screening of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its analogs. By synthesizing available data and outlining robust experimental protocols, this document serves as a critical resource for researchers aiming to evaluate the therapeutic potential of this chemical series.

The core structure, featuring a bromine atom, a methoxy group, and a methyl group on the benzoate ring, presents a unique combination of electronic and steric properties that can influence biological activity. Understanding the contribution of each substituent is key to elucidating structure-activity relationships (SAR) and designing more potent and selective analogs. This guide will delve into the established methodologies for screening these compounds against various biological targets, providing the necessary framework for a comprehensive evaluation.

Comparative Analysis of Biological Activities

While direct experimental data for Methyl 6-bromo-3-methoxy-2-methylbenzoate is limited in publicly available literature, we can infer its potential activities based on studies of structurally related compounds. The following sections will compare the known biological effects of benzoic acid derivatives sharing key structural motifs—bromination, methoxylation, and methylation—to provide a predictive framework for screening the target molecule and its analogs.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The presence and position of substituents on the benzene ring can significantly modulate their efficacy against various pathogens.

Key Insights from Analog Studies:

  • Halogenation: The introduction of a halogen, such as bromine, can enhance antimicrobial activity. Studies on other halogenated benzoic acid derivatives have demonstrated increased potency against both Gram-positive and Gram-negative bacteria.

  • Methoxy Group: The electronic effects of the methoxy group can influence the molecule's interaction with microbial targets. Its position relative to the carboxylic acid ester and other substituents is crucial in determining the overall activity.

  • Hybrid Molecules: Hybrid molecules incorporating a benzoic acid moiety have shown promise. For instance, linking amoxicillin with benzoic acid derivatives has resulted in compounds with improved activity against resistant strains like MRSA and Salmonella species.

Table 1: Comparative Antimicrobial Activity of Representative Benzoic Acid Analogs

Compound/AnalogTarget Organism(s)Activity (e.g., MIC)Reference
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)MIC = 64 µg/mL
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)MIC = 128 µg/mL
2-chlorobenzoic acid derivativesEscherichia coliPotent activity[1]
p-aminobenzoic acid Schiff basesBacillus subtilisPromising activity[2]

Note: This table presents data from various sources to illustrate the potential of substituted benzoates. Direct comparison requires standardized testing conditions.

Anticancer Activity

The cytotoxic potential of benzoic acid derivatives against various cancer cell lines is an active area of research. The substitution pattern on the aromatic ring plays a critical role in their mechanism of action and potency.

Key Insights from Analog Studies:

  • Brominated Benzofurans: A study on a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which shares the bromo and methoxy functional groups, demonstrated significant cytotoxic activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines[3]. This suggests that the combination of bromine and a methoxy group on an aromatic scaffold can be a key pharmacophore for anticancer activity.

  • Induction of Apoptosis: Many cytotoxic benzoic acid derivatives exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate the in vitro cytotoxic activity of new compounds against various cancer cell lines, such as MCF-7 (breast cancer)[4].

Table 2: Comparative Anticancer Activity of Representative Benzoic Acid Analogs

Compound/AnalogCell Line(s)Activity (e.g., IC50)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2Significant cytotoxicity[3]
Substituted thiocyanate benzoic acid derivativesMCF-7IC50 = 100 µM/ml[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7IC50 = 15.6 µM[4]

Note: This table provides examples of anticancer activity. The efficacy of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its analogs would need to be determined through direct testing.

Enzyme Inhibition

The specific arrangement of substituents on the benzoate ring makes these compounds candidates for enzyme inhibition, a common mechanism of action for many drugs.

Key Insights from Analog Studies:

  • Structure-Activity Relationships (SAR): The inhibitory activity of benzoic acid derivatives against enzymes like α-amylase is highly dependent on the substitution pattern. For example, a hydroxyl group at the 2-position of the benzene ring has a positive effect on α-amylase inhibition, while a methoxy group at the same position has a negative effect[5][6]. This highlights the importance of systematic screening of positional isomers.

  • Screening Assays: A variety of in vitro assays are available to screen for enzyme inhibitors, which are crucial for the initial stages of drug discovery[7].

Table 3: Structure-Activity Relationship Highlights for Benzoic Acid Analogs as Enzyme Inhibitors

Enzyme TargetFavorable Substituent/PositionUnfavorable Substituent/PositionReference
α-Amylase2-hydroxyl2-methoxy, 5-hydroxyl[5][6]

Experimental Protocols for Biological Screening

To facilitate the systematic evaluation of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its analogs, this section provides detailed, step-by-step methodologies for key biological assays.

Workflow for Biological Activity Screening

Biological Activity Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & SAR cluster_3 Lead Optimization synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening characterization->antimicrobial anticancer Anticancer Screening characterization->anticancer enzyme Enzyme Inhibition Screening characterization->enzyme mic_determination MIC/MBC Determination antimicrobial->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination enzyme_kinetics Enzyme Kinetics enzyme->enzyme_kinetics sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis enzyme_kinetics->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Workflow for the biological screening of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for screening compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme of interest.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Reaction Termination (if necessary): Stop the reaction using a suitable reagent.

  • Detection: Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Pathway

SAR Pathway cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 SAR Elucidation cluster_3 Rational Design initial_screening Screening of Core Compound and Analogs activity_data Collect Biological Activity Data (IC50, MIC) initial_screening->activity_data physicochemical_properties Determine Physicochemical Properties (LogP, pKa) initial_screening->physicochemical_properties identify_pharmacophore Identify Key Pharmacophoric Features activity_data->identify_pharmacophore physicochemical_properties->identify_pharmacophore correlate_structure_activity Correlate Structural Modifications with Activity Changes identify_pharmacophore->correlate_structure_activity design_new_analogs Design New Analogs with Improved Potency and Selectivity correlate_structure_activity->design_new_analogs

Caption: The iterative process of establishing Structure-Activity Relationships.

Conclusion and Future Directions

This guide provides a comprehensive framework for the biological activity screening of Methyl 6-bromo-3-methoxy-2-methylbenzoate and its analogs. While direct experimental data on the lead compound is sparse, the analysis of structurally related molecules strongly suggests the potential for significant antimicrobial and anticancer activities. The provided experimental protocols offer a robust starting point for researchers to systematically evaluate this chemical series.

Future research should focus on the synthesis of a focused library of analogs to systematically probe the structure-activity relationships. Key modifications could include altering the position of the bromo, methoxy, and methyl groups, as well as introducing other substituents to explore the effects on potency and selectivity. The elucidation of the mechanism of action for the most active compounds will be crucial for their further development as potential therapeutic agents. By following the methodologies and principles outlined in this guide, researchers can effectively unlock the therapeutic potential of this promising class of substituted benzoates.

References

  • Fragment-based approaches to enzyme inhibition. PMC[Link].

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. National Institutes of Health[Link].

  • Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. National Institutes of Health[Link].

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate[Link].

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI[Link].

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI[Link].

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University[Link].

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme[Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org[Link].

  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed[Link].

  • In situ competition experiment with para-substituted benzoic acids. ResearchGate[Link].

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate[Link].

  • Antimicrobial and Anti-pathogenic Activity of New Naphtho[5][6][7] Triazol-Thiadiazin Derivatives. Avicenna Journal of Pharmaceutical Research[Link].

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A Comparative Guide to the Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pattern makes the regioselective introduction of the bromine atom a critical challenge. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate hinges on the selective bromination of the aromatic ring of a 3-methoxy-2-methylbenzoic acid precursor. The challenge arises from the directing effects of the substituents on the benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The interplay of these electronic effects can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired 6-bromo isomer.

This guide will explore two principal strategies to overcome this challenge: Route 1: Electrophilic Aromatic Bromination and Route 2: Directed Ortho-Metalation , followed by the final esterification step.

Route 1: Electrophilic Aromatic Bromination

This classical approach involves the direct bromination of 3-methoxy-2-methylbenzoic acid using an electrophilic bromine source. The methoxy group, being a strong activating group, plays a dominant role in directing the incoming electrophile.

Mechanistic Rationale

In electrophilic aromatic substitution, the regiochemical outcome is governed by the stability of the intermediate carbocation (arenium ion). The ortho, para-directing nature of the methoxy and methyl groups, particularly the strong resonance effect of the methoxy group, preferentially stabilizes the arenium ion when the bromine atom adds to the positions ortho or para to them. The carboxylic acid group, being a deactivator, directs meta to itself. The cumulative effect of these groups favors the substitution at the C6 position, which is ortho to the methyl group and para to the methoxy group, while also being meta to the carboxylic acid. However, the formation of other isomers, such as the 4-bromo and 5-bromo derivatives, remains a significant possibility, posing a purification challenge.[1]

Experimental Protocol: Electrophilic Bromination

Step 1a: Synthesis of 3-methoxy-2-methylbenzoic acid

A common starting point is the methylation of 3-hydroxy-2-methylbenzoic acid.

  • Procedure: In a suitable reaction vessel, 3-hydroxy-2-methylbenzoic acid is dissolved in a mixture of water and sodium hydroxide solution. The resulting solution is heated, and dimethyl sulfate is added portion-wise while maintaining the temperature. The reaction mixture is then worked up to isolate the 3-methoxy-2-methylbenzoic acid.

Step 1b: Electrophilic Bromination of 3-methoxy-2-methylbenzoic acid

  • Reagents: 3-methoxy-2-methylbenzoic acid, N-Bromosuccinimide (NBS), solvent (e.g., Dimethylformamide (DMF) or Acetic Acid).

  • Procedure: Dissolve 3-methoxy-2-methylbenzoic acid in the chosen solvent in a round-bottom flask. Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) portion-wise with stirring. Allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched, and the crude product is extracted. Purification by column chromatography is typically required to separate the desired 6-bromo isomer from other brominated byproducts.[2]

Step 2: Fischer Esterification

  • Reagents: 6-bromo-3-methoxy-2-methylbenzoic acid, Methanol, concentrated Sulfuric Acid (catalyst).

  • Procedure: A mixture of 6-bromo-3-methoxy-2-methylbenzoic acid and an excess of methanol is heated to reflux in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by TLC. After completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction and washing. The crude product can be purified by recrystallization or column chromatography.

Route 2: Directed Ortho-Metalation

To overcome the regioselectivity issues inherent in electrophilic bromination, a more targeted approach using directed ortho-metalation (DoM) can be employed. This strategy utilizes a directing group to selectively deprotonate a specific ortho position, which is then quenched with an electrophile, in this case, a bromine source.

Mechanistic Rationale

The carboxylic acid group, after deprotonation to a carboxylate, can act as a powerful directing group in ortho-metalation reactions.[3][4] By treating 3-methoxy-2-methylbenzoic acid with a strong base, such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs selectively at the C6 position, which is ortho to the carboxylate.[3][5] This high regioselectivity is achieved through the formation of a stable six-membered ring intermediate involving the lithium cation, the carboxylate, and the C6 proton. Subsequent quenching of the resulting ortho-lithiated species with an electrophilic bromine source, such as 1,2-dibromoethane, introduces the bromine atom exclusively at the desired position.

Experimental Protocol: Directed Ortho-Metalation

Step 1a: Synthesis of 3-methoxy-2-methylbenzoic acid (As described in Route 1)

Step 1b: Directed Ortho-Metalation and Bromination

  • Reagents: 3-methoxy-2-methylbenzoic acid, sec-Butyllithium (s-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), Tetrahydrofuran (THF), 1,2-dibromoethane.

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere, a solution of 3-methoxy-2-methylbenzoic acid in dry THF is cooled to -78 °C. TMEDA is added, followed by the slow, dropwise addition of s-BuLi. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation. A solution of 1,2-dibromoethane in dry THF is then added dropwise. The reaction is quenched, and the product, 6-bromo-3-methoxy-2-methylbenzoic acid, is isolated after an acidic workup and extraction. This method typically affords the desired isomer with high purity, often eliminating the need for extensive chromatographic separation.[3]

Step 2: Fischer Esterification (As described in Route 1)

Comparative Analysis

ParameterRoute 1: Electrophilic BrominationRoute 2: Directed Ortho-Metalation
Regioselectivity Moderate to good; formation of isomers is a significant issue, requiring careful purification.Excellent; highly selective for the 6-bromo isomer due to the directing effect of the carboxylate group.
Yield Variable, often lower for the desired isomer after purification.Generally higher for the desired product due to high regioselectivity.
Reagents & Cost Uses relatively inexpensive brominating agents like NBS. Overall cost may increase due to purification.Requires expensive and hazardous organolithium reagents (s-BuLi) and anhydrous/inert conditions, increasing the overall cost and complexity.
Scalability More readily scalable for industrial production, though purification can be a bottleneck.Challenging to scale up due to the use of cryogenic temperatures and highly reactive organometallic reagents.
Safety & Handling Involves handling of bromine or NBS, which are corrosive and toxic.Requires stringent anhydrous and inert atmosphere techniques. Organolithium reagents are pyrophoric and require careful handling.
Environmental Impact Use of halogenated solvents and generation of brominated byproducts.Use of ethereal solvents and generation of lithium salts.

Conclusion and Recommendations

The choice between electrophilic bromination and directed ortho-metalation for the synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate depends heavily on the specific requirements of the research or development project.

  • For large-scale synthesis where cost is a primary concern and purification capabilities are robust, Electrophilic Aromatic Bromination (Route 1) may be the more pragmatic approach, despite the potential for lower yields of the pure isomer.

  • For laboratory-scale synthesis where high purity and regioselectivity are paramount, and the additional cost and handling requirements are manageable, Directed Ortho-Metalation (Route 2) is the superior method. It offers a more elegant and efficient solution to the regioselectivity challenge, providing direct access to the desired 6-bromo isomer in high purity.

Researchers should carefully weigh the trade-offs between yield, purity, cost, safety, and scalability when selecting the optimal synthetic strategy.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Starting Material cluster_1 Route 1: Electrophilic Bromination cluster_2 Route 2: Directed Ortho-Metalation cluster_3 Final Product SM 3-methoxy-2-methylbenzoic acid EB Electrophilic Bromination (e.g., NBS) SM->EB DoM Directed Ortho-Metalation (s-BuLi, TMEDA) SM->DoM P1 Mixture of Bromo-isomers EB->P1 Pur1 Purification (Column Chromatography) P1->Pur1 I1 6-bromo-3-methoxy-2-methylbenzoic acid Pur1->I1 Ester Fischer Esterification (MeOH, H+) I1->Ester Br2 Bromination (e.g., 1,2-dibromoethane) DoM->Br2 I2 6-bromo-3-methoxy-2-methylbenzoic acid Br2->I2 I2->Ester FP Methyl 6-bromo-3-methoxy-2-methylbenzoate Ester->FP

Figure 1. Comparative workflow of the two primary synthetic routes to Methyl 6-bromo-3-methoxy-2-methylbenzoate.

References

  • Mortier, J., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. The Journal of Organic Chemistry, 60(10), 3033-3041. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

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  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8348-8354. [Link]

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  • Kessar, S. V., & Singh, P. (2005). Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction. Organic Letters, 7(13), 2523-2526. [Link]

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. [Link]

  • U.S. Patent No. US20040260119A1. (2004).
  • Chinese Patent No. CN107778167A. (2018). The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]

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Unveiling Molecular Identity: A Comparative Guide to Confirming Methyl 6-bromo-3-methoxy-2-methylbenzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the structural confirmation of Methyl 6-bromo-3-methoxy-2-methylbenzoate. We will delve into the nuances of different ionization techniques, compare mass spectrometry with alternative analytical methods, and provide detailed experimental protocols to support your analytical choices.

The structural elucidation of a synthesized or isolated compound is a foundational step in any chemical research or drug development pipeline. The confidence in all subsequent data hinges on the certainty of the molecule's identity. In this context, mass spectrometry has emerged as a powerful and versatile tool, offering high sensitivity and detailed structural information. This guide will use Methyl 6-bromo-3-methoxy-2-methylbenzoate as a case study to explore the strategic application of mass spectrometry for molecular confirmation.

The Power of Mass Spectrometry in Molecular Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them. The resulting mass spectrum provides a molecular fingerprint that can be used to determine the molecular weight and deduce the structure of a compound. For a molecule like Methyl 6-bromo-3-methoxy-2-methylbenzoate, mass spectrometry is particularly adept at revealing key structural features.

A crucial aspect of the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by 2 m/z units. This distinctive signature is a strong indicator of the presence of a single bromine atom in the molecule.

Choosing the Right Ionization Technique: A Critical Decision

The choice of ionization technique is a pivotal decision in mass spectrometry analysis, as it dictates the type of information that can be obtained. For small organic molecules like Methyl 6-bromo-3-methoxy-2-methylbenzoate, the two most common ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Fragmentation

Electron Ionization is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2] This energetic process not only ionizes the molecule but also causes extensive fragmentation. While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information.[3] For Methyl 6-bromo-3-methoxy-2-methylbenzoate, EI-MS would be expected to produce a complex spectrum with fragments corresponding to the loss of various functional groups.

Electrospray Ionization (ESI): The "Soft" Technique for the Molecular Ion

In contrast, Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[4] ESI typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation. This makes it an excellent method for determining the molecular weight of a compound with high accuracy.[5] For our target molecule, ESI-MS would be expected to show a strong signal corresponding to the protonated molecular ion, clearly displaying the characteristic 1:1 isotopic pattern for bromine.

The choice between EI and ESI depends on the analytical goal. If the primary objective is to obtain a detailed structural fingerprint through fragmentation, EI is the preferred method. If the goal is to confirm the molecular weight with high confidence, ESI is the more appropriate choice. Often, a combination of both techniques provides the most comprehensive structural elucidation.

Predicted Mass Spectrometry Data for Methyl 6-bromo-3-methoxy-2-methylbenzoate

Ionization Technique Expected Key Features Rationale
Electron Ionization (EI) Molecular Ion (M⁺): m/z 258 and 260 (1:1 ratio). Key Fragments: Loss of •OCH₃ (m/z 227/229), loss of •COOCH₃ (m/z 199/201), loss of Br• (m/z 179).The high energy of EI will cause fragmentation at the ester and methoxy groups. The bromine isotopic pattern will be preserved in fragments containing the bromine atom.
Electrospray Ionization (ESI) Protonated Molecule ([M+H]⁺): m/z 259 and 261 (1:1 ratio).ESI is a soft ionization technique that will primarily result in the protonated molecular ion with minimal fragmentation, clearly showing the bromine isotopic signature.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate by mass spectrometry.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Methyl 6-bromo-3-methoxy-2-methylbenzoate Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution GC Gas Chromatography (GC) (for EI-MS) Dissolution->GC Volatile Sample LC Liquid Chromatography (LC) (for ESI-MS) Dissolution->LC Polar Sample EI_MS Electron Ionization (EI-MS) GC->EI_MS ESI_MS Electrospray Ionization (ESI-MS) LC->ESI_MS Fragmentation_Analysis Fragmentation Pattern Analysis EI_MS->Fragmentation_Analysis Molecular_Weight_Confirmation Molecular Weight Confirmation ESI_MS->Molecular_Weight_Confirmation

Caption: A generalized workflow for the analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate by mass spectrometry.

Predicted Fragmentation Pathway (EI-MS)

The fragmentation of Methyl 6-bromo-3-methoxy-2-methylbenzoate under Electron Ionization is expected to follow logical pathways based on the stability of the resulting fragments.

fragmentation_pathway M [C10H11BrO3]+• m/z 258/260 F1 [C9H8BrO2]+ m/z 227/229 M->F1 - •OCH3 F2 [C8H8BrO]+ m/z 199/201 M->F2 - •COOCH3 F3 [C10H11O3]+ m/z 179 M->F3 - Br•

Caption: Predicted major fragmentation pathways for Methyl 6-bromo-3-methoxy-2-methylbenzoate under EI-MS.

Detailed Experimental Protocols

The following are example protocols for the analysis of Methyl 6-bromo-3-methoxy-2-methylbenzoate by GC-MS and LC-MS. These should be optimized for the specific instrumentation available.

Protocol 1: GC-MS Analysis (for EI)

This protocol is adapted from standard methods for the analysis of fatty acid methyl esters and other aromatic compounds.[2][7]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to a GC vial.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS Analysis (for ESI)

This protocol is based on general procedures for the analysis of small polar molecules.[1][4]

  • Sample Preparation:

    • Prepare a stock solution of Methyl 6-bromo-3-methoxy-2-methylbenzoate (1 mg/mL) in methanol or acetonitrile.

    • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Thermo Scientific Q Exactive Orbitrap or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Scan Range: m/z 100-500.

Beyond Mass Spectrometry: A Comparative Look at Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often involves orthogonal analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For Methyl 6-bromo-3-methoxy-2-methylbenzoate, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would show the number of unique carbon atoms in the molecule. The combination of 1D and 2D NMR experiments can often lead to a complete and unambiguous structure determination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For our target compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester and ether, and the aromatic C-H and C=C stretches.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish without chromatography.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (C-H framework).Unambiguous structure determination, stereochemical information.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Presence of functional groups.Fast, non-destructive, provides a quick overview of functionality.Provides limited information on the overall molecular structure.

Conclusion: A Multi-faceted Approach to a Confident Identification

The confirmation of the identity of Methyl 6-bromo-3-methoxy-2-methylbenzoate is best achieved through a strategic and multi-faceted analytical approach. Mass spectrometry, with its ability to provide both molecular weight and detailed fragmentation information, stands as a primary tool. The choice between Electron Ionization and Electrospray Ionization should be guided by the specific analytical question at hand, with EI providing a rich fragmentation fingerprint and ESI offering a clear determination of the molecular ion.

For the highest level of confidence, the data obtained from mass spectrometry should be corroborated with orthogonal techniques such as NMR and FTIR spectroscopy. This integrated approach, combining the strengths of multiple analytical methods, ensures a robust and scientifically sound structural confirmation, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 557-579.
  • PubChem. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Provide a general URL to RSC publications, as the specific link is not available]
  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

  • RSC Publishing. (n.d.). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link]

  • NIH. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Methyl 6-bromo-3-methoxy-2-methylbenzoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 6-bromo-3-methoxy-2-methylbenzoate is a highly versatile reagent, distinguished by its unique constellation of functional groups. The presence of a bromine atom, a methoxy group, a methyl group, and a methyl ester on the aromatic ring provides a rich platform for a variety of chemical transformations. This guide offers an in-depth, objective comparison of the performance of Methyl 6-bromo-3-methoxy-2-methylbenzoate with alternative building blocks, supported by experimental data and detailed protocols.

Physicochemical Properties

A foundational understanding of a building block's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem[1]
Molecular Weight 259.10 g/mol PubChem[1]
IUPAC Name methyl 6-bromo-3-methoxy-2-methylbenzoatePubChem[1]
CAS Number 55289-16-2Sigma-Aldrich[2]
Canonical SMILES CC1=C(C=CC(=C1C(=O)OC)Br)OCPubChem[1]
Predicted XLogP3 2.8PubChem[1]
Form SolidSigma-Aldrich[2]

Synthesis of the Precursor: 6-Bromo-3-methoxy-2-methylbenzoic Acid

The direct precursor to the title compound, 6-Bromo-3-methoxy-2-methylbenzoic acid, can be synthesized through several routes. A common method is the electrophilic bromination of 3-methoxy-2-methylbenzoic acid. The interplay of the directing effects of the substituents—ortho-, para-directing for the methoxy and methyl groups, and meta-directing for the carboxylic acid—favors substitution at the C6 position.[3] For enhanced regioselectivity, a directed ortho-metalation approach can be employed. This involves deprotonation at the C6 position, directed by the carboxylic acid group, followed by quenching with an electrophilic bromine source.[3]

Illustrative Experimental Protocol: Bromination of a Methoxybenzoic Acid Derivative

This protocol provides a general method for the bromination of an activated aromatic ring and would require optimization for the specific synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.

Materials:

  • 3-methoxy-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methoxy-2-methylbenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[4]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in Methyl 6-bromo-3-methoxy-2-methylbenzoate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5]

The Reactivity Hierarchy of Aryl Halides

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen (C-X) bond dissociation energy. The general trend in reactivity is I > Br > Cl >> F.[6] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, resulting in faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[6][7]

A Aryl Iodide (Ar-I) B Aryl Bromide (Ar-Br) A->B C Aryl Chloride (Ar-Cl) B->C D Decreasing Reactivity

Reactivity hierarchy of aryl halides in cross-coupling.
Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] When comparing halogenated benzoates, iodo-derivatives consistently show higher reactivity, often achieving high yields under less stringent conditions.[6] Bromo-benzoates, such as Methyl 6-bromo-3-methoxy-2-methylbenzoate, are also effective substrates but may require higher catalyst loadings or elevated temperatures to achieve comparable results.[6] Chloro-benzoates are the least reactive and typically require more specialized and forcing conditions.[7]

Aryl HalideTypical Reaction TimeTypical YieldReaction Conditions
Methyl 2-iodobenzoate 4-12 hours> 90%Milder conditions, lower catalyst loading
Methyl 2-bromobenzoate 12-24 hours70-90%Moderate conditions, standard catalyst loading
Methyl 2-chlorobenzoate > 24 hours< 60%Forcing conditions, higher catalyst loading

This table presents representative data based on established principles for similar substrates to illustrate the general performance trend.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of an aryl bromide, such as Methyl 6-bromo-3-methoxy-2-methylbenzoate, with an arylboronic acid.

Materials:

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 mmol)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 6-bromo-3-methoxy-2-methylbenzoate, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.

  • Add the solvent system (e.g., a mixture of dioxane and water) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8][9]

A Reaction Setup: Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand B Add Solvent System (e.g., Dioxane/Water) A->B C Degas Mixture (e.g., N₂ or Ar bubbling) B->C D Heat to Reaction Temperature C->D E Reaction Work-up: Quench, Extract, and Wash D->E F Purification: Column Chromatography E->F G Analysis of Pure Product F->G

General workflow for a Suzuki-Miyaura coupling reaction.

Alternative Building Blocks: A Comparative Overview

While aryl bromides like Methyl 6-bromo-3-methoxy-2-methylbenzoate are highly effective, other classes of building blocks can achieve similar synthetic outcomes. A prominent alternative is the use of boronic acids, such as Methyl 3-boronobenzoate, in Suzuki-Miyaura couplings where the roles of the coupling partners are reversed.[10]

Aryl Bromides (e.g., Methyl 6-bromo-3-methoxy-2-methylbenzoate):

  • Advantages: Generally stable, readily available, and offer a good balance of reactivity.

  • Disadvantages: May require slightly more forcing conditions than aryl iodides.

Aryl Boronic Acids (e.g., Methyl 3-boronobenzoate):

  • Advantages: Often highly reactive, enabling rapid coupling.

  • Disadvantages: Can be prone to decomposition (protodeboronation), requiring careful handling and storage.

The choice between these building blocks depends on the specific synthetic strategy, the desired reactivity, and the stability of the substrates.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate stands out as a robust and versatile building block in organic synthesis. Its moderate reactivity, conferred by the bromine atom, offers a favorable balance between stability and utility in a wide range of cross-coupling reactions. While iodo-analogs may provide faster reaction kinetics, the bromo-derivative often presents a more cost-effective and readily available option without a significant compromise in overall synthetic efficiency. The strategic positioning of the methoxy, methyl, and methyl ester groups further enhances its value by providing multiple points for subsequent functionalization. For researchers and drug development professionals, Methyl 6-bromo-3-methoxy-2-methylbenzoate represents a reliable and powerful tool for the construction of novel and complex molecular entities.

References

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
  • Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide. Benchchem.
  • Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • An In-depth Technical Guide on 6-Bromo-3-methoxy-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
  • Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2. Sigma-Aldrich.
  • Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. Benchchem.
  • Methyl 6-bromo-2-methyl-3-nitrobenzoate. MySkinRecipes.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate.
  • Methyl 6-bromo-3-methoxy-2-methylbenzoate | C10H11BrO3 | CID 54335079. PubChem.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Methyl 3-Boronobenzoate: A Versatile Building Block for Organic Synthesis. Benchchem.

Sources

A Comparative Guide to Isomeric Purity Determination of Bromo-methoxy-methylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and quantification of isomeric impurities are cornerstones of robust pharmaceutical development. The presence of structurally similar isomers of an active pharmaceutical ingredient (API) or its intermediates, such as bromo-methoxy-methylbenzoates, can introduce significant variability in biological activity, toxicity, and overall product safety. Regulatory bodies, including the FDA and EMA, mandate stringent control of such impurities, making their accurate determination a critical analytical challenge.[1][2][3]

This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the isomeric purity of bromo-methoxy-methylbenzoates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate methodology for your specific analytical needs.

The Criticality of Isomeric Purity in Drug Development

Bromo-methoxy-methylbenzoates are a class of compounds frequently encountered as intermediates in the synthesis of complex pharmaceutical molecules. Positional isomers, where the bromo and methoxy substituents occupy different positions on the benzoate ring, can arise during synthesis. Even minor variations in isomeric composition can lead to:

  • Altered Pharmacological Profiles: Different isomers may exhibit varied efficacy or interact with unintended biological targets.

  • Unforeseen Toxicity: An isomeric impurity could possess a toxicological profile distinct from the desired compound.

  • Inconsistent Product Quality: Variability in isomeric ratios from batch to batch can compromise the reliability and safety of the final drug product.[4][5]

Therefore, the validation of analytical methods to ensure the consistent and accurate measurement of these isomers is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.[4][5][6][7]

Comparative Analysis of Key Analytical Techniques

The selection of an optimal analytical method is a nuanced decision, balancing the need for resolution, sensitivity, and structural confirmation against practical considerations like sample throughput and instrument availability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating non-volatile and thermally labile compounds.[8] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[9] For isomeric bromo-methoxy-methylbenzoates, reversed-phase HPLC is a common starting point.

Causality in Method Development:

The choice of a C18 stationary phase is predicated on its hydrophobicity, which allows for effective separation of moderately polar organic molecules like methylbenzoate derivatives.[10][11][12] The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve baseline resolution of the isomers. The organic modifier disrupts the hydrophobic interactions between the analytes and the stationary phase, while the aqueous component modulates retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute more strongly retained isomers and reduce analysis time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve Sample in Mobile Phase Constituent injector Autosampler Injection s_prep->injector Load Sample column C18 Reversed-Phase Column Separation injector->column Mobile Phase Flow detector UV Detector (e.g., 254 nm) column->detector Elution chromatogram Generate Chromatogram detector->chromatogram Signal Acquisition integration Peak Integration & Quantification chromatogram->integration report Purity Report integration->report

Experimental Protocol: HPLC
  • Sample Preparation: Accurately weigh and dissolve the bromo-methoxy-methylbenzoate sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and integrate the peaks corresponding to the main isomer and any impurities. Calculate the isomeric purity as the percentage of the main peak area relative to the total peak area of all isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Resolution and Identification

For volatile and thermally stable compounds, GC-MS offers exceptional resolving power and definitive identification.[9] Separation in GC is based on the compound's volatility and interaction with a stationary phase coated on the inside of a long capillary column.[9] The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

Causality in Method Development:

The choice of a mid-polarity stationary phase, such as a phenyl-methylpolysiloxane (e.g., DB-5ms), provides a good balance of interactions for separating aromatic isomers. The temperature programming of the GC oven is crucial; a gradual increase in temperature allows for the separation of isomers with subtle differences in boiling points. The mass spectrometer provides an orthogonal detection mechanism, ensuring that co-eluting peaks can often be distinguished by their mass spectra.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis s_prep_gc Dissolve Sample in Volatile Solvent (e.g., DCM) injector_gc GC Inlet Injection s_prep_gc->injector_gc Load Sample column_gc Capillary Column Separation injector_gc->column_gc Carrier Gas Flow ms_detector Mass Spectrometer (EI, Scan Mode) column_gc->ms_detector Elution & Ionization tic Total Ion Chromatogram ms_detector->tic Signal Acquisition ms_spectra Mass Spectra Analysis & Library Matching tic->ms_spectra quant_gc Quantification ms_spectra->quant_gc

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Data Analysis: Extract ion chromatograms for characteristic fragment ions to enhance selectivity. Identify isomers based on retention time and comparison of their mass spectra with reference spectra or a spectral library. Quantify based on peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules in solution.[1] It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom. For isomeric bromo-methoxy-methylbenzoates, ¹H NMR is particularly powerful for differentiation.

Causality in Method Development:

The chemical shift and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the positions of the bromo and methoxy substituents.[13] For example, a 1,2,4-trisubstituted pattern will produce a different set of signals compared to a 1,3,4- or 1,2,5-trisubstituted pattern. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments by integrating the signals of the desired isomer against those of a certified internal standard.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Spectrometer cluster_data_nmr Data Analysis s_prep_nmr Dissolve Sample in Deuterated Solvent (e.g., CDCl3) nmr_acq ¹H NMR Spectrum Acquisition s_prep_nmr->nmr_acq Insert Sample spectrum_proc Spectrum Processing (Phasing, Baseline Correction) nmr_acq->spectrum_proc FID Signal peak_assign Peak Assignment & Integration spectrum_proc->peak_assign purity_calc Purity Calculation peak_assign->purity_calc

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiment: Standard ¹H NMR acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the characteristic signals for each isomer in the aromatic region (typically δ 6.5-8.0 ppm) and the methoxy and methyl ester regions (typically δ 3.5-4.0 ppm). Integrate the distinct signals corresponding to each isomer to determine their relative ratios.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of bromo-methoxy-methylbenzoate isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between liquid and solid phases.[9]Separation based on volatility and mass-based detection.[9]Nuclear spin transitions in a magnetic field.[1]
Resolution of Isomers Good to Excellent, highly dependent on column and mobile phase optimization.Excellent, often baseline separation.Excellent for distinguishing positional isomers based on unique spectral patterns.[13]
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.5%
Analysis Time per Sample 15-30 minutes20-40 minutes5-15 minutes
Sample Preparation Simple dissolution.Simple dissolution in a volatile solvent.Simple dissolution in a deuterated solvent.
Structural Information None (retention time only)Definitive (mass spectrum)Definitive (chemical shifts, coupling constants)
Key Advantage Robustness, high throughput, widely available.High sensitivity and specificity.[9]Unambiguous structural confirmation without need for reference standards of impurities.
Key Limitation Potential for co-elution, requires reference standards for peak identification.Requires analytes to be volatile and thermally stable.Lower sensitivity compared to chromatographic methods.

Conclusion and Recommendations

The choice of the most suitable analytical technique for determining the isomeric purity of bromo-methoxy-methylbenzoates is contingent upon the specific requirements of the analysis at different stages of drug development.

  • For routine quality control and high-throughput screening, HPLC is the method of choice due to its robustness, reliability, and ease of automation. It provides accurate and precise quantification when validated appropriately.

  • When high sensitivity and definitive identification of trace-level isomeric impurities are critical, GC-MS is the superior technique. Its ability to provide mass spectral data for each peak offers an invaluable layer of confirmation.

  • NMR spectroscopy serves as the ultimate arbiter for structural confirmation and is indispensable for the characterization of reference standards. While less sensitive, its ability to provide unambiguous structural information without the need for individual isomer standards is a significant advantage, particularly during early-stage development and for troubleshooting.

In a comprehensive quality assurance strategy, these techniques are often used in a complementary fashion. HPLC or GC-MS can be employed for routine purity assessments, while NMR is utilized for the crucial task of primary structural confirmation and the certification of reference materials. This integrated approach ensures the highest level of confidence in the isomeric purity of bromo-methoxy-methylbenzoates, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
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  • Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). Molecules.
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  • Methyl 4-methoxybenzoate. (2018). SIELC Technologies.
  • A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. (n.d.). Benchchem.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. Substituted aromatic compounds, a prevalent class of molecules in active pharmaceutical ingredients (APIs), intermediates, and impurities, necessitate highly reliable analytical methods to guarantee product quality and patient safety. Cross-validation of these methods is a critical step when results from two or more distinct analytical procedures for the same analyte need to be compared. This guide offers a detailed comparison of common analytical techniques and a robust framework for their cross-validation, rooted in established scientific principles and regulatory expectations.

The need for such validation is emphasized by global regulatory bodies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that stress the importance of demonstrating an analytical method's suitability for its intended purpose.[1][2][3][4][5][6] When transferring a method between laboratories or introducing a new technology, cross-validation serves as the formal process to ensure the continued consistency and reliability of analytical results.[7][8]

Core Principles of Analytical Method Cross-Validation

The primary objective of cross-validation is to confirm that two or more analytical methods yield comparable results, allowing them to be used interchangeably. This is achieved through a pre-defined protocol that specifies the validation scope, the samples for analysis, and the statistical criteria for accepting the equivalence of the methods.[9][10]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Purpose & Scope P2 Select Methods & Samples P1->P2 P3 Establish Acceptance Criteria P2->P3 E1 Analyze Samples by Both Methods P3->E1 E2 Collect & Process Data E1->E2 V1 Statistical Comparison of Results E2->V1 V2 Assess Against Acceptance Criteria V1->V2 V3 Investigate Discrepancies V2->V3 if criteria not met Conclusion Methods are Interchangeable V2->Conclusion if criteria met

Figure 1: A generalized workflow for the cross-validation of analytical methods.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for substituted aromatic compounds depends on the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently utilized methods.

Parameter High-Performance Liquid Chromatography (HPLC/UPLC) Gas Chromatography (GC) Mass Spectrometry (MS) Detection
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Ionization of compounds and separation of ions based on their mass-to-charge ratio.
Applicability Ideal for non-volatile and thermally sensitive substituted aromatic compounds.[11][12]Best suited for volatile and thermally stable substituted aromatic compounds.[13][14]Can be coupled with either HPLC or GC to provide enhanced selectivity and sensitivity for complex mixtures.[15]
Typical Detectors UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS)Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS)Quadrupole, Time-of-Flight (TOF), Orbitrap
Strengths Broad applicability, high resolution, and a wealth of established methods.[11][12]Exceptional efficiency and sensitivity for volatile analytes.[13][14]Unmatched selectivity and sensitivity, with the ability to provide structural information.[15]
Limitations May have lower resolution for highly complex mixtures compared to GC in certain applications.Restricted to analytes that can be volatilized without degradation.[13][14]Higher instrumentation cost and operational complexity.

Experimental Protocol: Cross-Validation of HPLC and UPLC Methods for a Substituted Aromatic API

This protocol details the cross-validation of a legacy HPLC method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) method for quantifying a substituted aromatic API. UPLC, an advancement on HPLC, uses smaller particle sizes in the column and higher pressures, resulting in faster and more efficient separations.[16][17][18]

Objective: To formally demonstrate the equivalence of the new UPLC method to the established HPLC method for the assay of "Compound X".

Materials:

  • Reference Standard (RS) of Compound X

  • Multiple batches of Compound X drug substance

  • Validated HPLC and UPLC systems with UV detectors

  • All necessary reagents and solvents of appropriate pharmaceutical grade

Methodology:

  • UPLC Method Validation: Prior to cross-validation, the new UPLC method must undergo a complete validation as per ICH Q2(R1) guidelines to establish its linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[2][4][19]

  • Sample Selection: A minimum of three distinct batches of the Compound X drug substance should be analyzed using both the HPLC and UPLC methods.

  • Analysis Procedure:

    • Prepare standard and sample solutions according to the specific protocols of each method.

    • Perform six replicate injections of the standard solution and duplicate injections of each sample solution on both instruments.

  • Data Evaluation and Acceptance Criteria:

    • The primary point of comparison will be the assay values obtained for each batch.

    • A pre-determined acceptance criterion is essential, for example, the difference between the mean assay values from the two methods should not exceed ± 2.0%.

    • For a robust statistical assessment of equivalence, a two-one-sided t-test (TOST) is recommended.[20][21][22]

HPLC_UPLC_CrossValidation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Validated Method) cluster_uplc UPLC Analysis (New Method) cluster_comparison Data Comparison & Evaluation Prep Prepare Solutions for Compound X (3 Batches, RS) HPLC_Inject 6x RS Injections 2x Sample Injections/Batch Prep->HPLC_Inject UPLC_Inject 6x RS Injections 2x Sample Injections/Batch Prep->UPLC_Inject HPLC_Data Calculate Assay % HPLC_Inject->HPLC_Data Compare Compare Mean Assay % per Batch HPLC_Data->Compare UPLC_Data Calculate Assay % UPLC_Inject->UPLC_Data UPLC_Data->Compare Stats Statistical Test (e.g., TOST) Compare->Stats Criteria Difference ≤ 2.0%? Stats->Criteria Conclusion_Pass Methods are Equivalent Criteria->Conclusion_Pass Yes Conclusion_Fail Investigate & Re-evaluate Criteria->Conclusion_Fail No

Figure 2: Workflow for the cross-validation of HPLC and UPLC methods.

Case Study: Impurity Profiling by GC-MS and HPLC-UV

A frequent scenario in pharmaceutical analysis involves using HPLC-UV for routine quality control of an API, while a more sensitive and specific GC-MS method is employed for the identification and quantification of volatile aromatic impurities.[23][24]

Challenge: To confirm that the routine HPLC-UV method can adequately control a specific volatile impurity that is also monitored by the more specialized GC-MS method.

Cross-Validation Approach:

  • Spiking Study: A sample of the API is spiked with known concentrations of the target impurity.

  • Analysis: The spiked samples are then analyzed using both the HPLC-UV and GC-MS methods.

  • Comparison: The quantitative results for the impurity are compared. It is important to note that the response factors will differ due to the different detection principles. The focus should therefore be on the correlation and consistency of the results.

  • Acceptance Criteria: The results must demonstrate a predictable and consistent relationship between the two methods. For example, the impurity level determined by HPLC-UV should be within a specified percentage of the value obtained by GC-MS.

This approach ensures that the routine HPLC method provides meaningful control over the impurity, even though it is not the primary method for its quantification.

Conclusion: Upholding Data Integrity Through Meticulous Cross-Validation

The cross-validation of analytical methods for substituted aromatic compounds is a scientifically rigorous process that is fundamental to the integrity of pharmaceutical quality control. By thoughtfully selecting the most appropriate analytical techniques, establishing unambiguous acceptance criteria, and adhering to a well-defined protocol, drug manufacturers can ensure the consistency and accuracy of their analytical data across different methods, instruments, and laboratory sites. This unwavering commitment to analytical excellence is crucial for ensuring the safety and efficacy of all pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2011). New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. [Link]

  • World Health Organization. (2011). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. [Link]

  • Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical assessment of analytical method transfer. Journal of Biopharmaceutical Statistics, 18(5), 1005-12. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical Assessment of Analytical Method Transfer. ResearchGate. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • MONAD. (2024). What is the Difference Between UPLC and HPLC?[Link]

  • BioPharm International. (2014). Equivalence Testing for Comparability. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?[Link]

  • Alispharm. UPLC vs HPLC: what is the difference?[Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?[Link]

  • Scribd. Analytical Method Equivalency. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.